Samsca
Description
Properties
IUPAC Name |
N-[4-[(5R)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHCTFXIZSNGJT-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC[C@H](C4=C3C=CC(=C4)Cl)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332136 | |
| Record name | Samsca | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331947-66-1, 150683-30-0 | |
| Record name | Tolvaptan, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331947661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolvaptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06212 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Samsca | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOLVAPTAN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2497LPNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Aquaretic Revolution: A Technical Guide to the Renal Mechanism of Action of Samsca (Tolvaptan)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Samsca (tolvaptan), a selective vasopressin V2 receptor antagonist, with a focus on its profound effects on renal physiology. Tolvaptan (B1682983) represents a significant therapeutic advance in the management of euvolemic and hypervolemic hyponatremia, offering a targeted approach to electrolyte-free water excretion. This document provides a comprehensive overview of the underlying signaling pathways, quantitative clinical data, and detailed experimental methodologies relevant to the study of this unique aquaretic agent.
Core Mechanism of Action: Selective V2 Receptor Antagonism
This compound's primary mechanism of action is its potent and selective antagonism of the vasopressin V2 receptor, predominantly located on the basolateral membrane of the principal cells in the renal collecting ducts.[1][2] Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), normally binds to these V2 receptors to promote water reabsorption and concentrate urine.[3] Tolvaptan competitively blocks the binding of AVP to the V2 receptor, thereby inhibiting the downstream signaling cascade that facilitates water reabsorption.[1][3] This selective blockade leads to an increase in electrolyte-free water excretion, a process termed "aquaresis," which raises serum sodium concentrations.[2]
The affinity of tolvaptan for the V2 receptor is approximately 1.8 times that of native AVP, and it exhibits a 29-fold greater selectivity for the V2 receptor over the V1a receptor.[4] This high selectivity minimizes off-target effects such as changes in blood pressure that are associated with V1a receptor modulation.[5]
The V2 Receptor Signaling Cascade and its Inhibition by Tolvaptan
The binding of AVP to the V2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that culminates in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells.[6][7] Tolvaptan disrupts this pathway at its inception.
The key steps in this signaling pathway and tolvaptan's point of intervention are as follows:
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AVP Binding and G-Protein Activation: AVP binds to the V2 receptor, causing a conformational change that activates the associated heterotrimeric Gs protein.
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Adenylyl Cyclase Activation and cAMP Production: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that converts adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[7]
-
Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[6]
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AQP2 Phosphorylation and Trafficking: PKA then phosphorylates specific serine residues on AQP2-containing vesicles and other target proteins, a critical step that promotes the trafficking and fusion of these vesicles with the apical membrane.[6]
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Increased Water Permeability: The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water, allowing for the reabsorption of water from the tubular fluid into the bloodstream, following the osmotic gradient.[6]
Tolvaptan, by competitively blocking AVP binding to the V2 receptor, prevents the activation of this entire cascade.[1][3] This leads to a decrease in intracellular cAMP levels, reduced PKA activity, and consequently, the prevention of AQP2 translocation to the apical membrane.[7][8] The collecting duct thus remains relatively impermeable to water, resulting in the excretion of a large volume of dilute urine and a subsequent increase in serum sodium concentration.[2]
Quantitative Data from Clinical Trials
The efficacy of tolvaptan in correcting hyponatremia has been demonstrated in several key clinical trials. The following tables summarize the quantitative data from the pivotal SALT-1, SALT-2, and EVEREST trials.
| Table 1: Change in Serum Sodium in the SALT-1 and SALT-2 Trials | |
| Trial | Tolvaptan Group |
| SALT-1 | |
| Baseline Serum Sodium (mEq/L, mean) | 129.0 |
| Change in Average Daily Serum Sodium AUC from Baseline to Day 4 (mEq/L) | 4.1 |
| Change in Average Daily Serum Sodium AUC from Baseline to Day 30 (mEq/L) | 6.2 |
| SALT-2 | |
| Baseline Serum Sodium (mEq/L, mean) | 129.1 |
| Change in Average Daily Serum Sodium AUC from Baseline to Day 4 (mEq/L) | 4.8 |
| Change in Average Daily Serum Sodium AUC from Baseline to Day 30 (mEq/L) | 6.8 |
Data sourced from the Study of Ascending Levels of Tolvaptan in Hyponatremia (SALT-1 and SALT-2) trials.[2][4][5][9]
| Table 2: Renal Function Parameters in the EVEREST Trial | |
| Parameter | Tolvaptan Group |
| Change in Serum Creatinine (B1669602) from Baseline to Day 7 or Discharge (mg/dL, mean) | +0.03 |
| Change in Blood Urea Nitrogen from Baseline to Day 7 or Discharge (mg/dL, mean) | +1.9 |
| Change in Body Weight from Baseline to Day 7 or Discharge (kg, mean) | -2.4 |
Data from the Efficacy of Vasopressin Antagonism in Heart Failure: Outcome Study with Tolvaptan (EVEREST) trial.[10][11]
Experimental Protocols
The characterization of vasopressin V2 receptor antagonists like tolvaptan relies on a combination of in vitro and in vivo experimental protocols.
Protocol 1: V2 Receptor Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the V2 receptor.
Materials:
-
Cell Membranes: From Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human V2 receptor.
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Test Compound: Tolvaptan or other unlabeled antagonists.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled AVP.
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Filtration Plate: 96-well glass fiber filter plate.
-
Scintillation Counter.
Methodology:
-
Incubation: In a 96-well plate, combine cell membranes, [³H]-AVP (at a concentration near its Kd), and varying concentrations of the test compound. For total binding wells, only membranes and radioligand are added. For non-specific binding wells, membranes, radioligand, and a saturating concentration of unlabeled AVP are added.
-
Equilibration: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: V2 Receptor cAMP Functional Assay
This protocol measures the ability of an antagonist to inhibit agonist-induced cAMP production in cells expressing the V2 receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human V2 receptor.
-
Agonist: Arginine Vasopressin (AVP) or a selective V2 agonist like desmopressin (B549326) (dDAVP).
-
Test Compound: Tolvaptan.
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Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
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cAMP Assay Kit: A commercially available kit, for example, one based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology:
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Cell Seeding: Seed the V2 receptor-expressing cells into a 96- or 384-well plate and culture until they reach the desired confluency.
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Antagonist Pre-incubation: Remove the culture medium and add the test compound (tolvaptan) at various concentrations in stimulation buffer. Incubate for a short period (e.g., 15-30 minutes) at room temperature.
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Agonist Stimulation: Add the V2 receptor agonist (AVP or dDAVP) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
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Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
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Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
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Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist to generate an inhibition curve and determine the IC50 value.
Protocol 3: Measurement of Urinary Aquaporin-2 (U-AQP2) Excretion
This method quantifies the amount of AQP2 excreted in the urine, which can serve as a biomarker for the action of vasopressin and its antagonists.[12][13]
Materials:
-
Urine Samples: Collected from subjects at baseline and after administration of the test compound.
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Centrifuge.
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Antibodies: A specific primary antibody against AQP2 and a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye.
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SDS-PAGE and Western Blotting Equipment.
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Chemiluminescence or Fluorescence Imaging System.
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Protein Assay Kit.
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Creatinine Assay Kit.
Methodology:
-
Urine Sample Preparation: Centrifuge the urine samples to pellet any cellular debris. The supernatant is used for the assay.
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Protein Concentration and Creatinine Measurement: Determine the total protein concentration and creatinine concentration of each urine sample to normalize the AQP2 levels.
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SDS-PAGE and Western Blotting:
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Load equal amounts of total urinary protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with the primary anti-AQP2 antibody.
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Wash the membrane and then incubate with the secondary antibody.
-
-
Detection: Detect the AQP2 protein bands using a chemiluminescence or fluorescence imaging system.
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Quantification: Quantify the intensity of the AQP2 bands using densitometry software.
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Data Normalization: Normalize the AQP2 signal to the urinary creatinine concentration to account for variations in urine dilution. The results are typically expressed as AQP2/creatinine ratio.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: V2 Receptor Signaling Pathway and Tolvaptan's Point of Inhibition.
Caption: General Experimental Workflow for V2 Receptor Antagonist Development.
References
- 1. benchchem.com [benchchem.com]
- 2. SALT 1 and 2: Tolvaptan shows promise in hyponatremia [medscape.com]
- 3. Comparison of three methods to quantify urinary aquaporin-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolvaptan use in cancer patients with hyponatremia due to the syndrome of inappropriate antidiuretic hormone: a post hoc analysis of the SALT-1 and SALT-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. Urinary aquaporin-2 levels in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tolvaptan inhibits ERK-dependent cell proliferation, Cl⁻ secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rationale and design of the multicenter, randomized, double-blind, placebo-controlled study to evaluate the Efficacy of Vasopressin antagonism in Heart Failure: Outcome Study with Tolvaptan (EVEREST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Urinary excretion of aquaporin-2 in humans: a potential marker of collecting duct responsiveness to vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Discovery and Chemical Synthesis of Tolvaptan: A Technical Guide
An in-depth exploration of the discovery, mechanism of action, and synthetic pathways of the selective vasopressin V2 receptor antagonist, Tolvaptan (B1682983).
Introduction
Tolvaptan, a pioneering therapeutic agent, represents a significant advancement in the management of hyponatremia and autosomal dominant polycystic kidney disease (ADPKD). Developed by Otsuka Pharmaceutical Co., Ltd. in Japan, it functions as a selective, competitive antagonist of the vasopressin V2 receptor.[1] This technical guide provides a comprehensive overview of the discovery of Tolvaptan, its mechanism of action, and the intricate details of its chemical synthesis, tailored for researchers, scientists, and professionals in drug development.
The Genesis of Tolvaptan: A Journey of Discovery
The development of Tolvaptan, also known as OPC-41061, stemmed from extensive research into non-peptide vasopressin receptor antagonists.[2] The journey began after early peptide-based antagonists exhibited paradoxical agonist effects in human studies during the 1970s. Otsuka Pharmaceutical embarked on a mission to develop orally active, non-peptide antagonists, leading to the synthesis of a precursor compound, mozavaptan (B1181) (OPC-31260).[3] Further molecular refinement of mozavaptan ultimately led to the discovery of Tolvaptan.
While the broader discovery is attributed to Otsuka Pharmaceutical, a seminal 1999 paper in Bioorganic & Medicinal Chemistry by Kazumi Kondo and his colleagues from Otsuka's research institutes provides a deep insight into the molecular design and synthesis of Tolvaptan. This publication laid the groundwork for its subsequent development and clinical success.
Tolvaptan's journey from laboratory to clinic was marked by key regulatory milestones. It was first approved by the U.S. Food and Drug Administration (FDA) on May 19, 2009, under the brand name Samsca for the treatment of clinically significant hypervolemic and euvolemic hyponatremia.[1] Recognizing its potential in a different therapeutic area, the FDA later approved Tolvaptan under the brand name Jynarque in April 2018 to slow the progression of kidney function decline in adults with rapidly progressing ADPKD.[1]
Mechanism of Action: Selective Vasopressin V2 Receptor Blockade
Tolvaptan exerts its therapeutic effects by selectively blocking the vasopressin V2 receptor, which is primarily located in the renal collecting ducts.[4] Vasopressin, also known as antidiuretic hormone (ADH), plays a crucial role in regulating the body's water balance. By binding to V2 receptors, vasopressin initiates a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells. This increases water reabsorption from the urine back into the bloodstream.
Tolvaptan competitively inhibits the binding of vasopressin to the V2 receptor, thereby preventing the translocation of aquaporin-2 channels.[4] This inhibition of water reabsorption leads to an increase in the excretion of electrolyte-free water, a process known as aquaresis.[5] Unlike traditional diuretics, Tolvaptan's mechanism does not significantly affect the excretion of sodium and other electrolytes.[6]
dot
Chemical Synthesis of Tolvaptan
The chemical synthesis of Tolvaptan is a multi-step process that has been described in various patents and scientific literature. The following is a representative synthetic route, compiled from published methods.
Synthesis Workflow
dot
Detailed Experimental Protocols
The following protocols are representative of the key steps in the synthesis of Tolvaptan.
Step 1: Synthesis of 7-chloro-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (Intermediate J)
-
Materials: 1-(4-Amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, 2-methylbenzoyl chloride, triethylamine (B128534), dichloromethane (B109758).
-
Procedure: To a solution of 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine in dichloromethane, triethylamine is added. The mixture is cooled in an ice bath, and a solution of 2-methylbenzoyl chloride in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The mixture is then washed with water, and the organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.[7]
Step 2: Synthesis of Tolvaptan (Final Product)
-
Materials: 7-Chloro-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, sodium borohydride (B1222165), methanol.
-
Procedure: The keto-intermediate from the previous step is dissolved in methanol. Sodium borohydride is added portion-wise to the solution at room temperature. The reaction is stirred until completion. The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent such as dichloromethane. The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude Tolvaptan. The final product is purified by recrystallization from a suitable solvent system, such as methanol/water, to afford Tolvaptan as a white solid.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for Tolvaptan.
Table 1: Receptor Binding Affinity of Tolvaptan
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (V1a/V2) |
| Human Vasopressin V2 | 1.1 | 29 |
| Human Vasopressin V1a | 32 |
Data sourced from literature.[9][10]
Table 2: Pharmacokinetic Properties of Tolvaptan (Single Oral Dose)
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours |
| Elimination Half-life (t1/2) | ~12 hours |
| Protein Binding | >99% |
| Metabolism | Primarily via CYP3A4 |
Data compiled from various pharmacokinetic studies.[1][11][12]
Table 3: Pharmacodynamic Effects of Tolvaptan in Healthy Volunteers (Single 60 mg Oral Dose)
| Parameter | Change from Baseline |
| Urine Volume (24h) | Significant Increase |
| Free Water Clearance | Significant Increase |
| Serum Sodium Concentration | Increase within normal range |
Data based on clinical trial results in healthy subjects.[13]
Conclusion
Tolvaptan stands as a testament to the power of targeted drug design and persistent research. Its discovery by Otsuka Pharmaceutical has provided a valuable therapeutic option for patients with hyponatremia and ADPKD. The selective antagonism of the vasopressin V2 receptor offers a unique mechanism of action that addresses the underlying pathophysiology of these conditions. The chemical synthesis of Tolvaptan, while complex, has been optimized for large-scale production, ensuring its availability to patients worldwide. This technical guide has provided a comprehensive overview of the discovery, mechanism, and synthesis of this important medication, offering a valuable resource for the scientific community.
References
- 1. Tolvaptan - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. CN106883175A - A kind of preparation method of tolvaptan - Google Patents [patents.google.com]
- 4. V2 Receptor Antagonist; Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Otsuka Pharmaceutical Factory launches a vasopressin V₂-receptor antagonist "Tolvaptan OD tablets 7.5 mg Otsuka"|News Release | Otsuka Pharmaceutical Factory [otsukakj.jp]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. CN102060769B - Preparation method of tolvaptan - Google Patents [patents.google.com]
- 9. Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Review of Tolvaptan’s Pharmacokinetic and Pharmacodynamic Properties and Drug Interactions | MDPI [mdpi.com]
- 12. Frontiers | Pharmacokinetics, pharmacodynamics and safety of 15 mg-tolvaptan administered orally for 7 consecutive days to Chinese patients with child-Pugh B cirrhosis [frontiersin.org]
- 13. Pharmacokinetics and pharmacodynamics of oral tolvaptan in patients with varying degrees of renal function - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research and Development of Tolvaptan: A Technical Guide
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Tolvaptan (B1682983) (OPC-41061) is a selective, orally bioavailable vasopressin V₂ receptor antagonist.[1][2] It represents a significant therapeutic advancement in the management of euvolemic and hypervolemic hyponatremia and has become the first approved treatment to slow the progression of autosomal dominant polycystic kidney disease (ADPKD).[1] Its mechanism of action, centered on promoting electrolyte-free water excretion (aquaresis), directly counteracts the effects of arginine vasopressin (AVP) in the renal collecting ducts.[1][3] This guide provides a comprehensive overview of the core preclinical research that underpinned the development of tolvaptan, detailing its pharmacodynamics, pharmacokinetics, and safety profile, along with the key experimental protocols that validated its therapeutic potential.
Mechanism of Action
Tolvaptan exerts its therapeutic effect by competitively blocking the binding of AVP to the vasopressin V₂ receptor, located primarily on the basolateral membrane of collecting duct cells in the kidney.[3][4] This antagonism prevents the AVP-induced signaling cascade that leads to water reabsorption.
In the normal physiological state, AVP binding to the V₂ receptor, a Gs protein-coupled receptor, activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation from intracellular vesicles to the apical membrane of the collecting duct cells.[4] The insertion of AQP2 channels increases membrane permeability to water, facilitating its reabsorption from the tubular fluid back into circulation.
In pathologies like the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) or ADPKD, this pathway is dysregulated. In ADPKD, elevated cAMP levels are implicated in promoting both cyst cell proliferation and fluid secretion into the cysts.[1][5]
Tolvaptan, by acting as a selective V₂ receptor antagonist, directly inhibits this entire cascade at its origin. It blocks AVP binding, thereby preventing the increase in intracellular cAMP, the activation of PKA, and the subsequent translocation of AQP2 channels.[1][2] This leads to a decrease in water reabsorption, an increase in urine water excretion, a decrease in urine osmolality, and a consequent increase in serum sodium concentrations.[3]
Pharmacodynamics
In Vitro Receptor Binding and Functional Activity
The initial characterization of tolvaptan (OPC-41061) involved assessing its binding affinity and selectivity for vasopressin receptor subtypes, as well as its functional impact on the downstream signaling molecule, cAMP. These studies were crucial in establishing its specific V₂ antagonist profile.
| Parameter | Receptor | Species | Value | Reference |
| Binding Affinity (Kᵢ) | Human V₂ | Human | 0.43 ± 0.06 nM | [6] |
| Human V₁ₐ | Human | 12.3 ± 0.8 nM | [6] | |
| Rat V₂ | Rat | 1.33 ± 0.30 nM | [6] | |
| Rat V₁ₐ | Rat | 325 ± 41 nM | [6] | |
| Selectivity (V₁ₐ Kᵢ / V₂ Kᵢ) | Human | Human | ~29-fold | [1][6] |
| Rat | Rat | ~244-fold | [6] | |
| Functional Activity (IC₅₀) | AVP-induced cAMP production | Human | ~0.1 nM |
Table 1: In Vitro Pharmacodynamic Properties of Tolvaptan.
1. Receptor Binding Assay:
-
Objective: To determine the binding affinity (Kᵢ) of tolvaptan for human and rat V₂ and V₁ₐ receptors.
-
Receptor Source: Membranes prepared from HeLa cells stably transfected to express cloned human AVP V₂ or V₁ₐ receptors.
-
Radioligand: Tritiated arginine vasopressin ([³H]AVP) was used as the competitive ligand.
-
Procedure:
-
Cell membranes were incubated in a buffered solution containing a fixed concentration of [³H]AVP.
-
Increasing concentrations of unlabeled tolvaptan (or AVP for comparison) were added to compete for binding sites.
-
The mixture was incubated to allow binding to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters, representing bound [³H]AVP, was measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of tolvaptan that inhibits 50% of the specific [³H]AVP binding (IC₅₀) was calculated. The Kᵢ value was then derived using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[1][6]
2. cAMP Functional Assay:
-
Objective: To measure tolvaptan's ability to antagonize AVP-induced cAMP production.
-
Cell Line: Human V₂-receptor-expressing HeLa cells or primary human ADPKD cyst epithelial cells were used.
-
Procedure:
-
Cells were cultured to confluence in multi-well plates.
-
Cells were pre-incubated for approximately 30 minutes with varying concentrations of tolvaptan.
-
A fixed concentration of AVP (e.g., 10⁻⁹ M) was then added to stimulate cAMP production for an additional 15 minutes.
-
The reaction was stopped, and the cells were lysed.
-
Intracellular cAMP levels were quantified using a competitive enzyme immunoassay (EIA) or similar detection method.
-
-
Data Analysis: The concentration of tolvaptan that caused a 50% inhibition (IC₅₀) of the AVP-stimulated cAMP response was determined. Studies confirmed that tolvaptan had no intrinsic V₂ receptor agonist activity.[1]
In Vivo Efficacy in Animal Models
The therapeutic potential of tolvaptan was evaluated in several key preclinical animal models, primarily focusing on its aquaretic effects in hyponatremia and its disease-modifying properties in polycystic kidney disease.
| Model | Species | Key Findings | Doses | Reference |
| Acute Hyponatremia | Rat | Dose-dependent aquaresis, increased plasma sodium, reduced mortality from 47% to 0% at the highest dose. | 1, 3, 10 mg/kg, oral | [3][7][8] |
| Chronic Hyponatremia | Rat | Gradual normalization of plasma sodium (from ~110 mEq/L to healthy levels), improved organ water content. | 0.25 to 8 mg/kg, oral | [8][9] |
| Polycystic Kidney Disease (PCK Rat) | Rat | Decreased kidney weight, reduced cyst and fibrosis volume, inhibition of Ras/MAPK signaling. | 0.005% in diet | [1][10] |
| Pacing-Induced Heart Failure | Dog | Dose-dependent increase in urine volume and free water clearance, reduced cardiac preload without affecting renal function. | 0.3, 1, 3, 10 mg/kg, oral | [3] |
Table 2: Summary of Tolvaptan Efficacy in Preclinical Animal Models.
1. Rat Model of Hyponatremia:
-
Objective: To assess tolvaptan's ability to correct low serum sodium and improve outcomes.
-
Induction of Hyponatremia:
-
Acute Model: Rats were implanted with subcutaneous osmotic minipumps continuously infusing a vasopressin V₂ agonist, dDAVP (10 ng/h). This was combined with forced water loading (e.g., 5-10% of body weight, intragastrically, twice daily) to induce rapidly progressive, severe hyponatremia.[7][8][9]
-
Chronic Model: A lower dose of dDAVP (1 ng/h) was infused via osmotic minipump, and rats were given a liquid diet as their sole source of food and water. This method induced a stable, severe hyponatremia (~110 mEq/L) over several days.[8][9]
-
-
Treatment Protocol: Tolvaptan was administered orally (p.o.) once daily at doses ranging from 1 to 10 mg/kg in the acute model and 0.25 to 8 mg/kg in the chronic model.
-
Endpoint Measurement: Key parameters measured included plasma sodium concentration, urine volume, urine osmolality, organ water content (in the chronic model), and survival (in the acute model).
2. Polycystic Kidney Disease (PCK) Rat Model:
-
Objective: To evaluate tolvaptan's effect on the progression of polycystic kidney disease.
-
Animal Model: The PCK (polycystic kidney) rat is an orthologous genetic model of autosomal recessive polycystic kidney disease (ARPKD) that also shares features with ADPKD. These rats spontaneously develop progressive renal and hepatic cysts.[11]
-
Treatment Protocol: PCK rats were treated for extended periods (e.g., 8 weeks), starting at a young age (e.g., 4-6 weeks). Tolvaptan was incorporated directly into the standard rat chow at a concentration of approximately 0.005% to 0.1%.[10][12]
-
Endpoint Measurement: Efficacy was assessed by measuring the two-kidney-weight to body-weight ratio, quantifying the cyst volume density and fibrosis via histological analysis, and measuring biochemical markers of renal function like blood urea (B33335) nitrogen (BUN).
Pharmacokinetics
Preclinical pharmacokinetic studies in rats and dogs characterized the absorption, distribution, metabolism, and excretion (ADME) profile of tolvaptan. These studies revealed rapid absorption and extensive metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme.[4]
| Parameter | Rat | Dog | Reference |
| Absolute Oral Bioavailability | ~16.0% | ~14.6% | [3] |
| Tₘₐₓ (Time to Peak Concentration) | 1 - 3 hours | 1 - 3 hours | [4] |
| Protein Binding | ≥ 97.2% | ≥ 97.2% | [13] |
| Metabolism | Primarily hepatic (CYP3A4) | Primarily hepatic (CYP3A4) | [4] |
| Primary Excretion Route | Fecal (via biliary route) | Fecal | [4][13] |
| Half-life (t₁/₂) (Single Dose) | 4 - 6 hours | Not specified | [4] |
Table 3: Summary of Preclinical Pharmacokinetic Parameters for Tolvaptan.
-
ADME Studies: Studies were conducted using ¹⁴C-labeled tolvaptan administered orally to rats. Radioactivity was measured in plasma, tissues, urine, and feces over time to determine absorption, distribution, and excretion pathways. Results showed rapid absorption and extensive distribution to tissues like the gastrointestinal tract and liver, with low penetration into the central nervous system. The primary route of elimination was fecal, via biliary excretion.[13]
-
Pharmacokinetic Analysis: Following single or multiple oral doses in rats and dogs, blood samples were collected at various time points. Plasma concentrations of tolvaptan were measured using validated LC/MS/MS (Liquid Chromatography with tandem mass spectrometry) methods. Standard noncompartmental analysis was used to calculate key parameters like Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), and half-life.[3][14]
Preclinical Safety and Toxicology
A comprehensive set of safety pharmacology and toxicology studies was performed to evaluate the safety profile of tolvaptan prior to human trials. The findings generally indicated that observed toxicities were extensions of the drug's potent aquaretic pharmacology.
| Study Type | Species | Duration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings | Reference |
| Single Dose Toxicity | Rat, Dog | Single Dose | >2000 mg/kg | Not lethal at the highest dose tested. | [15] |
| Chronic Toxicity | Rat (Male) | 26 weeks | 1000 mg/kg/day | No target organ toxicity. Expected pharmacological effects (increased water consumption/urine output). | [3][15] |
| Chronic Toxicity | Rat (Female) | 26 weeks | 100 mg/kg/day | Mortality at high doses due to dehydration, resolved with supplemental water. | [3] |
| Chronic Toxicity | Dog | 52 weeks | 1000 mg/kg/day | No target organ toxicity. | [15] |
| Reproductive Toxicity | Rabbit | Organogenesis | - | Teratogenicity (e.g., brachymelia, cleft palate) observed at 1000 mg/kg/day, a dose that was also maternally toxic. | [3][15] |
| Genotoxicity | In vitro / In vivo | - | Not Applicable | Negative in bacterial reverse mutation, chromosomal aberration, and micronucleus assays. | [3][15] |
| Carcinogenicity | - | - | Not Applicable | Not carcinogenic. | [15] |
Table 4: Summary of Preclinical Safety and Toxicology Findings for Tolvaptan.
-
Safety Pharmacology: Core studies evaluated the effects of tolvaptan on the central nervous, cardiovascular, and respiratory systems. No adverse effects were noted on these vital functions.[3][15]
-
Chronic Toxicology: Rats (26 weeks) and dogs (52 weeks) received daily oral doses of tolvaptan up to 1000 mg/kg/day. The studies involved comprehensive clinical observations, body weight measurements, food/water consumption, hematology, clinical chemistry, urinalysis, and extensive histopathological examination of all major organs. The primary findings were related to the aquaretic effect of the drug, and no specific target organ toxicity was identified at these high doses.[3][15]
Conclusion
The preclinical development of tolvaptan was built upon a robust foundation of in vitro and in vivo studies that successfully characterized its mechanism, efficacy, and safety. Pharmacodynamic studies established it as a potent and highly selective vasopressin V₂ receptor antagonist. Efficacy was demonstrated in well-established animal models of hyponatremia and polycystic kidney disease, providing a strong rationale for its clinical investigation. The pharmacokinetic profile was well-defined, and comprehensive toxicology studies revealed a favorable safety margin, with most effects being extensions of its intended pharmacology. This body of preclinical work was instrumental in guiding the successful clinical development and ultimate approval of tolvaptan as a valuable therapeutic agent for challenging renal and electrolyte disorders.
References
- 1. Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Tolvaptan plus Pasireotide Shows Enhanced Efficacy in a PKD1 Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OPC-41061, a highly potent human vasopressin V2-receptor antagonist: pharmacological profile and aquaretic effect by single and multiple oral dosing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tolvaptan in the Treatment of Acute Hyponatremia Associated with Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Altered Hepatobiliary Disposition of Tolvaptan and Selected Tolvaptan Metabolites in a Rodent Model of Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Preclinical evaluation of tolvaptan and salsalate combination therapy in a Pkd1-mouse model [frontiersin.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 15. Nonclinical safety profile of tolvaptan - PubMed [pubmed.ncbi.nlm.nih.gov]
Samsca® (Tolvaptan): A Technical Guide to its Role as a Selective Vasopressin V2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samsca® (tolvaptan) is an orally active, selective vasopressin V2 receptor antagonist. It is primarily indicated for the treatment of clinically significant hypervolemic and euvolemic hyponatremia (serum sodium <125 mEq/L or less marked hyponatremia that is symptomatic and has resisted correction with fluid restriction), including patients with heart failure and the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).[1][2][3] Tolvaptan's therapeutic effect is derived from its ability to promote aquaresis, the excretion of electrolyte-free water, thereby increasing serum sodium concentrations.[4][5] This document provides a detailed technical overview of tolvaptan's mechanism of action, receptor selectivity, pharmacodynamics, and the experimental protocols used to characterize its activity.
Mechanism of Action: V2 Receptor Antagonism
The primary function of the antidiuretic hormone, arginine vasopressin (AVP), is to regulate the body's water balance by promoting water reabsorption in the kidneys.[6] This action is mediated through the vasopressin V2 receptors, which are G-protein coupled receptors located on the basolateral membrane of the collecting duct cells in the kidneys.[6][7]
1.1 The Native V2 Receptor Signaling Pathway
When AVP binds to the V2 receptor, it activates a Gs protein, which in turn stimulates adenylyl cyclase.[8] This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a second messenger.[8][9] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates aquaporin-2 (AQP2) water channels.[8][10] This phosphorylation event triggers the translocation of AQP2-containing vesicles from the cytoplasm to the apical membrane of the collecting duct cells.[8] The insertion of AQP2 channels into the membrane increases its permeability to water, facilitating the reabsorption of free water from the tubular fluid back into the bloodstream.[6]
1.2 Tolvaptan's Antagonistic Action
Tolvaptan (B1682983) functions as a competitive antagonist at the V2 receptor.[11] It binds to the V2 receptor, effectively blocking the binding of native AVP.[9][11] This antagonism prevents the activation of the downstream signaling cascade, inhibiting the AVP-induced production of cAMP.[9][11][12] Consequently, the translocation and insertion of AQP2 water channels into the apical membrane are prevented.[6] The result is a decrease in water reabsorption from the collecting ducts, leading to an increase in free water excretion (aquaresis), a reduction in urine osmolality, and a subsequent rise in serum sodium concentration.[4][11]
Quantitative Data: Receptor Selectivity and Pharmacodynamics
Tolvaptan's efficacy is rooted in its high affinity and selectivity for the V2 receptor over other vasopressin receptor subtypes, such as the V1a receptor, which is associated with vasoconstriction.[12][13]
Table 1: Receptor Binding Affinity of Tolvaptan
| Receptor Subtype | Binding Affinity (Ki) | Selectivity (V1a Ki / V2 Ki) | Reference |
| Human V2 | 0.43 nM | \multirow{2}{*}{~29-fold} | [14] |
| Human V1a | 12.3 nM | [14] |
Lower Ki values indicate higher binding affinity.
The clinical effect of this selective antagonism is a potent aquaretic response without significant changes in electrolyte excretion.[4]
Table 2: Pharmacodynamic Effects of Tolvaptan in Healthy Subjects (Single Dose)
| Parameter | Placebo | Tolvaptan (60-480 mg) | Onset of Action | Peak Effect | Reference |
| Change in Serum Na+ (0-24h) | Minimal | ↑ 4-6 mEq/L | \multirow{3}{}{2-4 hours} | \multirow{3}{}{4-8 hours} | [4][15] |
| Free Water Clearance (0-24h) | Baseline | ↑ ~6 mL/min | [15] | ||
| Urine Volume (0-72h) | Baseline | Dose-dependent increase | [15] |
Table 3: Clinical Efficacy in Hyponatremia (SALT-1 & SALT-2 Trials)
| Parameter | Placebo | Tolvaptan (15-60 mg/day) | P-value | Reference |
| Change in Serum Na+ AUC (Day 4) | 0.8 | 4.9 | <0.001 | [2] |
| Change in Serum Na+ AUC (Day 30) | 1.4 | 6.2 | <0.001 | [2] |
AUC = Area under the curve for serum sodium concentration.
Experimental Protocols
The characterization of a selective antagonist like tolvaptan involves specific in vitro assays to determine its binding affinity and functional potency.
3.1 Radioligand Binding Assay for Ki Determination
This competitive binding assay quantifies the affinity of a test compound (tolvaptan) for a specific receptor (V2) by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cells stably expressing the human V2 receptor (e.g., HEK293 or CHO cells) are cultured, harvested, and homogenized in a cold lysis buffer. The cell membranes are isolated by centrifugation and resuspended in an appropriate assay buffer.[16]
-
Competitive Binding: In a multi-well plate, a fixed concentration of a radiolabeled AVP analog (e.g., [³H]-Arginine Vasopressin) and a fixed amount of the prepared cell membranes are added to each well.[16]
-
Antagonist Incubation: Increasing concentrations of unlabeled tolvaptan are added to the wells.[16]
-
Equilibrium & Separation: The plate is incubated to allow the binding to reach equilibrium. The bound and free radioligands are then separated, typically by rapid filtration through a glass fiber filter that traps the membranes.[16]
-
Quantification: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.[16]
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the tolvaptan concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of tolvaptan that displaces 50% of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[16]
3.2 cAMP Functional Assay for IC50 Determination
This cell-based functional assay measures the ability of an antagonist to inhibit the agonist-induced production of the second messenger cAMP, providing a measure of its functional potency.
Methodology:
-
Cell Culture: Cells expressing the human V2 receptor are plated in a multi-well plate and allowed to adhere.[16]
-
Antagonist Pre-incubation: The cell culture medium is replaced with an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[17] Serial dilutions of tolvaptan are added to the wells, and the cells are pre-incubated.[16][17]
-
Agonist Stimulation: A fixed concentration of AVP (typically the EC80, the concentration that elicits 80% of the maximal response) is added to stimulate the V2 receptors.[16][17]
-
Incubation: The plate is incubated for a specific time to allow for cAMP production.
-
Cell Lysis & Measurement: The cells are lysed to release the intracellular cAMP. The cAMP concentration in the lysate is then measured using a commercially available detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[16]
-
Data Analysis: The cAMP levels are plotted against the logarithm of the tolvaptan concentration. The data are fitted to a sigmoidal dose-response (inhibition) curve to determine the IC50 value, which represents the concentration of tolvaptan required to inhibit the AVP-stimulated cAMP production by 50%.[16]
Conclusion
This compound (tolvaptan) is a potent and highly selective vasopressin V2 receptor antagonist. Its mechanism of action is centered on the competitive blockade of AVP binding at the V2 receptor in the renal collecting ducts. This antagonism inhibits the cAMP-mediated signaling pathway responsible for the insertion of aquaporin-2 water channels, resulting in a net-free water excretion, or aquaresis. This targeted pharmacological action effectively raises serum sodium concentrations in patients with euvolemic and hypervolemic hyponatremia. The quantitative data from binding assays and clinical trials confirm its selectivity and clinical efficacy, establishing tolvaptan as a key therapeutic agent in the management of hyponatremia.
References
- 1. Clinical Trial Efficacy | Hyponatremia & Heart Failure | this compound® (tolvaptan) [this compound.com]
- 2. Tolvaptan (this compound) for Hyponatremia: Is It Worth Its Salt? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Case Study | Symptomatic Hyponatremia in Congestive Heart Failure [this compound.com]
- 4. droracle.ai [droracle.ai]
- 5. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tolvaptan? [synapse.patsnap.com]
- 7. V2 Receptor Antagonist; Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vasopressin Receptor Antagonist, Tolvaptan, for Treating Hyponatremia in Patients with Heart Failure [e-jcpp.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. The V2 receptor antagonist tolvaptan counteracts proliferation and invasivity in human cancer cells | springermedizin.de [springermedizin.de]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. ccjm.org [ccjm.org]
- 14. apexbt.com [apexbt.com]
- 15. Pharmacokinetics, pharmacodynamics, and safety of tolvaptan, a nonpeptide AVP antagonist, during ascending single-dose studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Tolvaptan's Antagonistic Effect on Aquaporin-2 Water Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolvaptan (B1682983) is an orally active, selective vasopressin V2 receptor antagonist that plays a critical role in the management of euvolemic and hypervolemic hyponatremia and in slowing the progression of autosomal dominant polycystic kidney disease (ADPKD).[1][2][3] Its therapeutic effect is rooted in its ability to promote aquaresis—the excretion of solute-free water—without significantly altering electrolyte balance.[4][5] This is achieved by directly interfering with the vasopressin-mediated trafficking and expression of aquaporin-2 (AQP2) water channels in the renal collecting ducts. This guide provides an in-depth examination of Tolvaptan's mechanism of action, a summary of key quantitative data from preclinical and clinical studies, and detailed experimental protocols for investigating its effects on AQP2.
Core Mechanism of Action: V2 Receptor Antagonism
The primary function of the antidiuretic hormone, arginine vasopressin (AVP), is to regulate the body's water balance by promoting water reabsorption in the kidneys.[6] This process is mediated by the binding of AVP to the vasopressin V2 receptor (V2R), a G protein-coupled receptor located on the basolateral membrane of principal cells in the renal collecting ducts.[2][7]
Tolvaptan functions as a competitive antagonist at the V2 receptor, with an affinity 1.8 times greater than that of native AVP.[1] By blocking the binding of AVP, Tolvaptan effectively inhibits the entire downstream signaling cascade that leads to water reabsorption.[6][8] This blockade is the cornerstone of its aquaretic effect.
The AVP-V2R Signaling Pathway
Under normal physiological conditions, the binding of AVP to the V2R initiates a signaling cascade:
-
G Protein Activation: The AVP-V2R complex activates the stimulatory G protein, Gαs.
-
Adenylyl Cyclase Activation: Gαs stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).[7]
-
PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[5][7]
-
AQP2 Phosphorylation and Translocation: PKA then phosphorylates several proteins, most notably AQP2 at the serine 256 residue (pS256-AQP2).[9] This phosphorylation is a critical signal that triggers the translocation of AQP2-containing intracellular vesicles to the apical membrane of the collecting duct cells.[10]
-
Water Reabsorption: The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water, allowing for the reabsorption of water from the tubular fluid back into the bloodstream along an osmotic gradient.[5][6]
Tolvaptan's Intervention
Tolvaptan disrupts this pathway at its inception. By competitively binding to the V2 receptor, it prevents AVP from initiating the signaling cascade.[1][2] This leads to:
-
Inhibition of cAMP Production: Tolvaptan blocks the AVP-induced increase in intracellular cAMP.[8][11]
-
Prevention of AQP2 Translocation: Without the cAMP/PKA signal, AQP2-containing vesicles are not trafficked to the apical membrane.
-
Decreased AQP2 Expression: Long-term blockade of V2R signaling by Tolvaptan also leads to a downregulation of AQP2 gene and protein expression.[4][7]
The net result is a decrease in the number of functional AQP2 water channels in the apical membrane, leading to reduced water reabsorption and increased excretion of free water (aquaresis).[2][4] This raises serum sodium concentration in hyponatremic patients and reduces fluid accumulation in the cysts of ADPKD patients.[6][11]
Caption: Tolvaptan competitively blocks the V2 receptor, inhibiting the AVP-induced signaling cascade.
Quantitative Data Summary
The efficacy of Tolvaptan has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings related to its pharmacodynamic effects on AQP2 and its clinical efficacy.
Table 1: Preclinical & Mechanistic Studies
| Parameter | Model System | Treatment | Result | Citation |
| cAMP Production | Human ADPKD Cells | 10⁻⁹ M AVP + Tolvaptan | Concentration-dependent inhibition of AVP-induced cAMP (IC₅₀ ≈ 0.2 nM) | [11][12] |
| AQP2 Phosphorylation (pS256) | MDCK Cells | dDAVP + Tolvaptan | Prevented dDAVP-induced increase in pS256-AQP2 | [13] |
| Urinary AQP2 Excretion | Cirrhotic Patients | Tolvaptan (single dose) | ↓ 45.0% at 4h; ↓ 77.0% at 8h (vs. baseline) | [14] |
| Colonic AQP2 Expression | Cirrhotic Rats | Tolvaptan (3 mg/kg) | Significantly inhibited AQP2 expression | [15] |
| Osmotic Water Permeability | MDCK Cells | dDAVP + Tolvaptan | Prevented dDAVP-induced increase in water permeability | [13] |
Table 2: Clinical Efficacy in Hyponatremia
| Study | Patient Population | Tolvaptan Dose | Key Outcome | Citation |
| SALT-1 & SALT-2 | Euvolemic/Hypervolemic Hyponatremia | 15-60 mg/day | Greater increase in serum sodium AUC vs. placebo at day 4 and day 30 | [16] |
| SALTWATER (Open-label extension) | Chronic Hyponatremia | 15-60 mg/day | Mean serum sodium increased from 130.8 mmol/L to >135 mmol/L | [17] |
| Post-authorization Study | Hyponatremia secondary to SIADH | 7.5-30 mg/day (most 15 mg) | Mean serum sodium increased from 123.2 mmol/L at baseline and stabilized after week 1 | [18] |
| Randomized Trial vs. Fluid Restriction | Moderate-Profound Hyponatremia (115-130 mmol/L) | 7.5 mg/day (titrated) | Superior to fluid restriction in raising plasma sodium over 3 days | [19] |
Table 3: Clinical Efficacy in ADPKD
| Study | Patient Population | Tolvaptan Dose | Key Outcome | Citation |
| TEMPO 3:4 | ADPKD (18-50 yrs, TKV ≥750 mL) | 60-120 mg/day (split dose) | Annual rate of TKV increase was 2.8% vs. 5.5% for placebo | [3][20] |
| TEMPO 3:4 | ADPKD (18-50 yrs, TKV ≥750 mL) | 60-120 mg/day (split dose) | Slowed decline in eGFR by ~1 mL/min/1.73 m² per year vs. placebo | [3][21] |
| REPRISE | Later-stage ADPKD (eGFR 25-65 mL/min) | 60-120 mg/day (split dose) | Change in eGFR from baseline was -2.34 mL/min/1.73 m² vs. -3.61 mL/min/1.73 m² for placebo |
Detailed Experimental Protocols
Investigating the effects of Tolvaptan on AQP2 involves a combination of in vitro and in vivo techniques to assess protein localization, expression, and physiological function.
Protocol: AQP2 Translocation via Immunofluorescence
This protocol is designed to visually assess the effect of Tolvaptan on the subcellular localization of AQP2 in a renal collecting duct cell line.
1. Cell Culture:
-
Culture Madin-Darby Canine Kidney (MDCK) cells or other suitable renal epithelial cells on permeable supports (e.g., Transwell filters) to allow for polarization.
2. Treatment:
-
Pre-incubate confluent, polarized cell monolayers with Tolvaptan (e.g., 10⁻⁸ to 10⁻⁶ M) or vehicle control for 30 minutes.[22]
-
Stimulate the cells with a V2R agonist like desmopressin (B549326) (dDAVP, e.g., 10⁻⁸ M) for 15-30 minutes.[13] Include a non-stimulated control.
3. Fixation and Permeabilization:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
4. Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.
-
Incubate with a primary anti-AQP2 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
(Optional) Counterstain nuclei with DAPI.
5. Imaging and Analysis:
-
Mount the permeable supports on microscope slides.
-
Visualize cells using a confocal microscope.[22]
-
Capture Z-stack images to analyze the distribution of AQP2. Quantify the fluorescence intensity at the apical membrane versus the cytoplasm to determine the extent of translocation.
References
- 1. droracle.ai [droracle.ai]
- 2. Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolvaptan in the treatment of autosomal dominant polycystic kidney disease: patient selection and special considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound® (tolvaptan) Mechanism of Action [this compound.com]
- 5. Review of Tolvaptan’s Pharmacokinetic and Pharmacodynamic Properties and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tolvaptan? [synapse.patsnap.com]
- 7. Vasopressin V2 receptor, tolvaptan, and ERK1/2 phosphorylation in the renal collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tolvaptan inhibits ERK-dependent cell proliferation, Cl⁻ secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The V2 receptor antagonist tolvaptan raises cytosolic calcium and prevents AQP2 trafficking and function: an in vitro and in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Urinary excretion of the water channel aquaporin 2 correlated with the pharmacological effect of tolvaptan in cirrhotic patients with ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tolvaptan regulates aquaporin-2 and fecal water in cirrhotic rats with ascites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Oral Tolvaptan Is Safe and Effective in Chronic Hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using Tolvaptan to Treat Hyponatremia: Results from a Post-authorization Pharmacovigilance Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Pro: Tolvaptan delays the progression of autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical Utility and Tolerability of Tolvaptan in the Treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Initial in vitro studies of tolvaptan's efficacy
An In-Depth Technical Guide to the Initial In Vitro Efficacy of Tolvaptan (B1682983)
Introduction
Tolvaptan is an orally administered, nonpeptide, selective vasopressin V2 receptor (V2R) antagonist.[1] It functions by competitively blocking the binding of arginine vasopressin (AVP) to the V2 receptors located in the collecting ducts of the kidneys.[1][2] This action prevents the AVP-induced signaling cascade responsible for water reabsorption, leading to an increase in free water excretion, a process known as aquaresis.[1] Its high selectivity for the V2 receptor over other vasopressin receptor subtypes, such as V1a and V1b, minimizes effects on blood pressure and adrenocorticotropic hormone (ACTH) release.[3] Initial in vitro studies were crucial in elucidating this mechanism and quantifying its efficacy, providing a strong rationale for its clinical development in treating conditions like hyponatremia and Autosomal Dominant Polycystic Kidney Disease (ADPKD).[2][3] This guide provides a detailed overview of the core in vitro studies that established the foundational efficacy of tolvaptan.
Mechanism of Action: V2 Receptor Antagonism
The primary mechanism of tolvaptan is the competitive antagonism of the V2 receptor. In renal collecting duct cells, AVP binding to the V2 receptor activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] Elevated cAMP activates protein kinase A (PKA), which phosphorylates serine 256 on the aquaporin-2 (AQP2) water channel.[5] This phosphorylation event triggers the translocation of AQP2-containing vesicles to the apical plasma membrane, increasing water permeability and reabsorption.[2][4] Tolvaptan effectively blocks this entire pathway at its inception by preventing AVP from binding to the V2 receptor.[1][6]
Quantitative Data on In Vitro Efficacy
Quantitative assays were fundamental in characterizing tolvaptan's potency and selectivity. The data consistently demonstrate its high affinity for the V2 receptor and its effective inhibition of the downstream signaling pathways.
Table 1: Tolvaptan Receptor Binding Affinity
| Receptor Subtype | Inhibition Constant (Ki) | Selectivity vs. V2R | Reference |
|---|---|---|---|
| Human V2 | 0.43 ± 0.06 nM | - | [7] |
| Human V1a | 12.3 ± 0.8 nM | ~29-fold lower affinity | [7] |
| Human V1b | No inhibition at 1 x 10⁻⁶ M | >2300-fold lower affinity |[7] |
Table 2: Tolvaptan's Inhibition of AVP-Induced cAMP Production in Human ADPKD Cells
| Parameter | Value | Tolvaptan Concentration | Reference |
|---|---|---|---|
| Apparent IC₅₀ | ~0.2 nM | - | [8] |
| Maximal Inhibition | Achieved | ≥ 1.0 nM |[8] |
Table 3: Tolvaptan's Effect on AVP-Induced Cell Proliferation in Human ADPKD Cells
| Tolvaptan Concentration | Inhibition of AVP-Stimulated Proliferation | Reference |
|---|---|---|
| 1 x 10⁻¹⁰ M | 30% (P < 0.05) | [8] |
| 1 x 10⁻⁹ M | 43% (P < 0.001) | [8] |
| 1 x 10⁻⁸ M | Complete Blockade |[8] |
Experimental Protocols
The following section details the methodologies for key in vitro experiments that established tolvaptan's efficacy.
1. Cell Culture
-
Human ADPKD Cells: Primary cultures of epithelial cells were established from kidneys of ADPKD patients. Cells were grown in a defined medium (e.g., DMEM/F12 supplemented with serum, insulin, transferrin, selenium, hydrocortisone, and triiodothyronine) to maintain their differentiated phenotype.[8]
-
Receptor-Expressing Cell Lines: HeLa or MDCK cells were stably transfected with the human V2 receptor to create a controlled system for studying receptor-specific effects. These cells were maintained in standard culture media like DMEM supplemented with fetal bovine serum and selection antibiotics.[3][6][9]
2. Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of tolvaptan for vasopressin receptor subtypes.
-
Protocol:
-
Membrane preparations were isolated from cells expressing human V1a, V1b, or V2 receptors.
-
Membranes were incubated with a radiolabeled ligand, typically [³H]AVP, in the presence of varying concentrations of unlabeled tolvaptan.
-
After reaching equilibrium, the bound and free radioligand were separated by rapid filtration.
-
The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
The Ki value was calculated using the Cheng-Prusoff equation, based on the IC₅₀ value (the concentration of tolvaptan that inhibits 50% of the specific [³H]AVP binding).[6][7]
-
3. Intracellular cAMP Measurement
-
Objective: To quantify the effect of tolvaptan on AVP-stimulated cAMP production.
-
Protocol:
-
Cultured cells (e.g., human ADPKD cells) were seeded in multi-well plates.
-
Cells were pre-incubated for 30 minutes with various concentrations of tolvaptan (e.g., 10⁻¹² to 10⁻⁷ M) or vehicle.
-
Cells were then stimulated with a fixed concentration of AVP (e.g., 10⁻⁹ M) for an additional 15 minutes.
-
The reaction was stopped, and intracellular cAMP was extracted from the cells.
-
cAMP levels were measured using a competitive enzyme immunoassay (EIA) kit. Data were typically normalized to the AVP-alone condition to determine the dose-dependent inhibitory effect of tolvaptan.[8]
-
4. AQP2 Trafficking via Confocal Microscopy
-
Objective: To visualize the effect of tolvaptan on the subcellular localization of AQP2.
-
Protocol:
-
MDCK cells expressing AQP2 were grown on permeable supports to form a polarized monolayer.
-
Cells were treated with one of the following: vehicle control, AVP or its analog dDAVP (to stimulate AQP2 translocation), or dDAVP plus tolvaptan.
-
After treatment, cells were fixed, permeabilized, and stained with a primary antibody specific for AQP2, followed by a fluorescently labeled secondary antibody.
-
The subcellular localization of AQP2 was visualized using confocal laser scanning microscopy. In control cells, AQP2 shows a diffuse intracellular pattern, while dDAVP stimulation causes a sharp relocalization to the apical plasma membrane. Co-treatment with tolvaptan was shown to prevent this membrane insertion, with AQP2 remaining intracellular.[9]
-
5. ERK Activation via Western Blot
-
Objective: To determine if tolvaptan inhibits AVP-induced ERK phosphorylation, a key step in cell proliferation in ADPKD.
-
Protocol:
-
ADPKD cells were treated with AVP in the presence or absence of tolvaptan for a short period (e.g., 15 minutes).
-
Cells were lysed, and total protein concentration was determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was immunoblotted with primary antibodies against phosphorylated ERK (P-ERK) and total ERK.
-
Bands were detected using chemiluminescence, and the ratio of P-ERK to total ERK was quantified to assess the level of ERK activation.[8][10]
-
Conclusion
The initial in vitro studies of tolvaptan provided definitive evidence of its potent and selective antagonism of the vasopressin V2 receptor. Through a series of well-defined experiments, researchers demonstrated that tolvaptan effectively blocks AVP-induced cAMP production, prevents the subsequent translocation of AQP2 water channels, and inhibits downstream pathological processes such as ERK-mediated cell proliferation in ADPKD models.[6][8][9] The quantitative data derived from these studies, including Ki and IC₅₀ values, established a clear dose-dependent efficacy profile that formed the scientific bedrock for its successful clinical application.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Tolvaptan? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The V2 receptor antagonist tolvaptan raises cytosolic calcium and prevents AQP2 trafficking and function: an in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
The Early Pharmacological Profile of Tolvaptan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolvaptan (B1682983) is a selective, orally active vasopressin V2 receptor antagonist. Its development marked a significant advancement in the management of euvolemic and hypervolemic hyponatremia and, later, in slowing the progression of autosomal dominant polycystic kidney disease (ADPKD). This technical guide provides an in-depth overview of the core pharmacological profile of tolvaptan as elucidated during its early research and preclinical development. The document details its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties, presenting quantitative data in structured tables and outlining key experimental methodologies.
Mechanism of Action: Selective Vasopressin V2 Receptor Antagonism
Tolvaptan exerts its pharmacological effect by acting as a competitive antagonist at the arginine vasopressin (AVP) V2 receptor, which is primarily located on the basolateral membrane of the principal cells in the renal collecting ducts. The V2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by AVP, couples to the Gs alpha subunit, stimulating adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which initiates a phosphorylation cascade culminating in the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. The presence of AQP2 channels increases the reabsorption of free water from the tubular fluid back into circulation.
Tolvaptan competitively blocks the binding of AVP to the V2 receptor, thereby inhibiting this entire signaling cascade. This antagonism prevents the AVP-induced rise in intracellular cAMP, leading to a reduction in AQP2 channel insertion into the apical membrane. The result is a decrease in water permeability of the collecting duct, causing an increase in free water excretion (aquaresis) without a significant loss of electrolytes. This aquaretic effect leads to a decrease in urine osmolality and a subsequent increase in serum sodium concentration.
Figure 1: Tolvaptan's antagonistic action on the vasopressin V2 receptor signaling pathway.
In Vitro Pharmacology
The initial characterization of tolvaptan involved a series of in vitro assays to determine its binding affinity, selectivity, and functional antagonism at the vasopressin receptors.
Receptor Binding Affinity and Selectivity
Competitive radioligand binding assays were fundamental in quantifying tolvaptan's affinity for the human V2 receptor and its selectivity over the V1a receptor. These studies demonstrated that tolvaptan is a potent and highly selective V2 receptor antagonist.
| Parameter | Receptor | Value | Species | Reference |
| Ki | Human V2 | 0.43 nM | Human | |
| Ki | Human V1a | 12.3 nM | Human | |
| Selectivity (V1a/V2) | - | ~29-fold | Human | |
| Affinity vs. AVP | Human V2 | ~1.8-2 times higher than AVP | Human |
Table 1: In Vitro Receptor Binding Affinity and Selectivity of Tolvaptan.
Functional Antagonism
Functional assays measuring AVP-induced cAMP production in cells expressing the human V2 receptor confirmed tolvaptan's antagonistic properties. Tolvaptan demonstrated a dose-dependent inhibition of cAMP accumulation, with no intrinsic agonistic activity.
| Parameter | Assay | Value | Cell Line | Reference |
| IC50 | AVP-induced cAMP production | 8.0 nM | HeLa cells expressing human V2 receptor | |
| IC50 | AVP-induced cAMP production | ~0.2 nM | Human ADPKD cyst epithelial cells |
Table 2: In Vitro Functional Activity of Tolvaptan.
Experimental Protocol: V2 Receptor Competitive Binding Assay
This protocol provides a generalized methodology for a competitive radioligand binding assay to determine the Ki of a test compound like tolvaptan for the V2 receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the recombinant human V2 receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a storage buffer (e.g., 50 mM Tris, 10% glycerol) and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
-
-
Binding Assay:
-
Perform the assay in a 96-well plate format in a final volume of 250 µL per well.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Add assay components to each well in the following order:
-
150 µL of diluted membrane preparation (e.g., 10-20 µg protein/well).
-
50 µL of test compound (tolvaptan) at various concentrations or buffer (for total binding) or a saturating concentration of unlabeled AVP (for non-specific binding).
-
50 µL of radioligand, [3H]-Arginine Vasopressin ([3H]AVP), at a fixed concentration near its Kd (e.g., 0.5-3.5 nM).
-
-
Incubate the plate for 60-120 minutes at 25°C with gentle agitation to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol: Cell-Based cAMP Functional Assay (HTRF)
This protocol outlines a typical Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure tolvaptan's ability to antagonize AVP-induced cAMP production.
-
Cell Preparation:
-
Seed cells expressing the human V2 receptor (e.g., HEK293 or CHO) into a 384-well white plate and incubate overnight.
-
On the day of the assay, remove the culture medium and replace it with a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
-
Compound Addition:
-
Prepare serial dilutions of the antagonist (tolvaptan) in the stimulation buffer.
-
Add the diluted antagonist to the appropriate wells and pre-incubate for 15-30 minutes at room temperature.
-
Prepare the agonist (AVP) at a fixed concentration that elicits a submaximal response (e.g., EC80).
-
Add the AVP solution to all wells except the basal control wells.
-
-
Cell Stimulation and Lysis:
-
Incubate the plate for 30-60 minutes at room temperature to allow for cAMP production.
-
Lyse the cells and detect cAMP by adding the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
-
Detection and Analysis:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.
-
Calculate the 665 nm/620 nm ratio and normalize the data to the basal (0% inhibition) and AVP-stimulated (100% activity) controls.
-
Plot the normalized response against the log concentration of tolvaptan to generate a dose-response inhibition curve and determine the IC50 value.
-
In Vivo Pharmacology and Pharmacodynamics
Preclinical studies in various animal models were conducted to evaluate the aquaretic and pharmacodynamic effects of tolvaptan.
Animal Models and Key Findings
Early in vivo research utilized both normal healthy animals and disease models to characterize the effects of tolvaptan. A consistent finding across species was a dose-dependent increase in urine volume (aquaresis) and a decrease in urine osmolality, with a corresponding increase in serum sodium concentration.
| Species | Model | Tolvaptan Dose (Oral) | Key Pharmacodynamic Effects | Reference |
| Rats | Normal | 1 - 10 mg/kg | Dose-dependent increase in urine volume and decrease in urine osmolality. | |
| Rats | Hyponatremia | Not specified | Increased plasma sodium levels and decreased mortality. | |
| Dogs | Normal | 1 - 10 mg/kg | Increased urine excretion and free water clearance. | |
| Dogs | Congestive Heart Failure | 10 mg/kg | Increased aquaresis, increased serum sodium, decreased pulmonary capillary wedge pressure without affecting renal blood flow. | |
| Mice | Normal | 10 mg/kg | Increased free water clearance. |
Table 3: Summary of In Vivo Pharmacodynamic Effects of Tolvaptan in Early Research.
Figure 2: Generalized experimental workflow for preclinical evaluation of tolvaptan.
Experimental Protocol: Induction of Hyponatremia in Rats
This protocol describes a method for inducing a state of hyponatremia in rats, suitable for testing the efficacy of agents like tolvaptan.
-
Animal Preparation:
-
Use adult male Wistar or Sprague-Dawley rats.
-
Acclimate animals to individual metabolic cages for several days before the experiment to allow for accurate urine and feces collection and measurement of food and water intake.
-
-
Induction of Hyponatremia:
-
Implant a subcutaneous osmotic minipump to deliver a continuous infusion of the vasopressin analogue, desmopressin (B549326) (dDAVP). The infusion rate is typically set to induce antidiuresis (e.g., 5 ng/hour).
-
Provide a liquid diet with a low electrolyte content as the sole source of food and fluid. This combination of continuous antidiuretic stimulus and a high fluid/low solute intake leads to the development of hyponatremia over 3-4 days.
-
Monitor serum sodium levels daily by collecting a small blood sample (e.g., from the tail vein) to confirm the development of hyponatremia (target serum sodium < 125 mEq/L).
-
-
Drug Administration and Monitoring:
-
Once stable hyponatremia is established, administer the test compound (tolvaptan) or vehicle orally by gavage.
-
Collect urine at regular intervals (e.g., every 2-4 hours) for a specified period (e.g., 24 hours) to measure urine volume and osmolality.
-
Collect blood samples at key time points post-dose to measure serum sodium, other electrolytes, and plasma drug concentrations.
-
Preclinical Pharmacokinetics
Pharmacokinetic studies in several preclinical species were performed to understand the absorption, distribution, metabolism, and excretion (ADME) of tolvaptan.
Pharmacokinetic Parameters
Tolvaptan is rapidly absorbed after oral administration. It is highly protein-bound in plasma across species. A notable characteristic observed in early rat studies was a significant sex difference in systemic exposure. The primary route of excretion is through feces via the biliary route.
| Species | Parameter | Value | Notes | Reference |
| Rat | Absorption | Rapid | - | |
| Distribution | Extensive to tissues; low in cerebrum and cerebellum | Marked sex difference in serum and tissue concentrations. | ||
| Protein Binding | ≥ 97.2% | - | ||
| Excretion | Mainly in feces via biliary route | - | ||
| Dog | Protein Binding | ≥ 97.2% | - | |
| Mouse | Protein Binding | ≥ 97.2% | - | |
| Rabbit | Protein Binding | ≥ 97.2% | - | |
| Human | Protein Binding | ≥ 97.2% | - |
Table 4: Summary of Preclinical Pharmacokinetic Properties of Tolvaptan.
Experimental Protocol: Pharmacokinetic Sample Analysis (LC-MS/MS)
This protocol outlines a general method for the quantification of tolvaptan in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
To a 0.1 mL aliquot of rat plasma, add an internal standard (IS), such as an analog or a stable isotope-labeled version of tolvaptan.
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.
-
For further cleanup and concentration, the resulting supernatant can be subjected to solid-phase extraction (SPE).
-
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 0.2 - 0.6 mL/min.
-
Run Time: Typically short, around 1.5 - 5 minutes.
-
-
Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tolvaptan: m/z 449.2 → 252.1
-
Tolvaptan-D7 (IS): m/z 456.2 → 259.2
-
-
Optimize source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy) to maximize signal intensity.
-
-
Quantification:
-
Construct a calibration curve by analyzing plasma samples spiked with known concentrations of tolvaptan (e.g., ranging from 5 to 1,000 ng/mL).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of tolvaptan in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Conclusion
The early research into tolvaptan established a clear and compelling pharmacological profile. Through a combination of in vitro and in vivo studies, it was characterized as a potent, selective, and orally active vasopressin V2 receptor antagonist. Its mechanism of action, centered on the inhibition of the AVP-cAMP-AQP2 signaling pathway, translates directly to its observed pharmacodynamic effect of aquaresis—the electrolyte-sparing excretion of free water. Preclinical pharmacokinetic studies confirmed its suitability for oral administration. This foundational body of work provided the robust scientific rationale for its successful clinical development in treating disorders of water balance.
The history of vasopressin receptor antagonist development
An In-depth Technical Guide to the History and Development of Vasopressin Receptor Antagonists
Foreword: The intricate role of arginine vasopressin (AVP) in human physiology, governing everything from water homeostasis to social behavior, has long made its receptors a compelling target for therapeutic intervention. The journey from understanding the physiological effects of AVP to the development of specific, orally active receptor antagonists is a story of scientific perseverance, evolving drug discovery paradigms, and significant clinical breakthroughs. This technical guide provides a comprehensive overview of the history of vasopressin receptor antagonist development, intended for researchers, scientists, and drug development professionals. It details the transition from early peptide-based compounds to the modern non-peptide "vaptan" class of drugs, outlines the key experimental methodologies that underpinned their discovery, and presents the complex signaling pathways they modulate.
Introduction: Arginine Vasopressin and its Receptors
Arginine vasopressin (AVP), a cyclic nonapeptide hormone, is a critical regulator of water and circulatory homeostasis.[1][2] Its diverse physiological effects are mediated by three distinct G-protein coupled receptors (GPCRs): V1a, V1b (or V3), and V2.[1][3][4]
-
V1a Receptors: Primarily located on vascular smooth muscle cells, V1a receptors mediate vasoconstriction.[4][5] They are also found in the liver, platelets, and brain, where they are implicated in social behaviors.[5][6]
-
V1b (V3) Receptors: These receptors are predominantly expressed in the anterior pituitary gland and are involved in the regulation of Adrenocorticotropic Hormone (ACTH) secretion.[2][3]
-
V2 Receptors: Located on the principal cells of the renal collecting ducts, V2 receptors are the primary mediators of AVP's antidiuretic effect, promoting water reabsorption.[5][7][8]
Dysregulation of AVP signaling is implicated in numerous pathological conditions, including hyponatremia, congestive heart failure (CHF), liver cirrhosis, and polycystic kidney disease, making AVP receptors significant targets for drug development.[2][4][6][9][10]
The Dawn of Antagonist Development: Peptide Antagonists
The initial foray into blocking vasopressin activity began in the 1970s with the development of peptide-based antagonists.[11] These were structural analogs of AVP, designed to compete with the endogenous hormone for receptor binding. However, these early compounds were beset with significant limitations that hindered their clinical utility:
-
Poor Oral Bioavailability: Being peptides, they were susceptible to degradation in the gastrointestinal tract, necessitating parenteral administration.[12]
-
Short Half-Life: They were rapidly cleared from circulation.[12]
-
Partial Agonist Activity: In some cases, these antagonists exhibited weak agonist effects, particularly at the V2 receptor, which was counterproductive for achieving a desired aquaretic (water excretion) effect.[11][12]
These challenges effectively halted the further development of peptide antagonists for most clinical applications and spurred the search for more drug-like, non-peptide alternatives.[11]
The "Vaptan" Revolution: The Rise of Non-Peptide Antagonists
The major breakthrough in this field came with a shift in strategy from peptide modification to the random screening of large chemical libraries.[2][4] This approach led to the discovery and optimization of orally-active, non-peptide AVP receptor antagonists, a class of drugs now collectively known as the "vaptans".[1] This revolution has produced antagonists with varying selectivity for the different receptor subtypes.
V2-Selective Antagonists
The development of selective V2 receptor antagonists was driven by the need for drugs that could induce "aquaresis"—the excretion of electrolyte-free water—to treat dilutional hyponatremia.[1] These agents work by blocking V2 receptors in the kidney, which in turn prevents the translocation of aquaporin-2 water channels to the cell membrane, thus reducing water reabsorption.[8][13]
Key V2-selective antagonists include:
-
Tolvaptan (B1682983): The first orally active, selective V2 receptor antagonist to be licensed.[8] It has approximately a 29-fold greater selectivity for the V2 receptor over the V1a receptor.[12] Tolvaptan was approved by the FDA in 2009 for the treatment of clinically significant euvolemic and hypervolemic hyponatremia.[14][15] It is also indicated to slow kidney-function decline in adults at risk of rapidly progressing autosomal dominant polycystic kidney disease (ADPKD).[6][15]
-
Lixivaptan, Satavaptan, and Mozavaptan: Other orally active V2-selective antagonists that have been developed and studied for similar indications.[1][6][16]
V1a-Selective Antagonists
Selective blockade of the V1a receptor has been explored for conditions related to vasoconstriction and for neuropsychiatric disorders.
-
Relcovaptan (SR-49059): A selective V1a antagonist that has shown potential in early studies for treating Raynaud's disease, dysmenorrhea, and as a tocolytic (an agent to suppress premature labor).[1][17]
-
Balovaptan: A selective V1a antagonist that was investigated for its potential to improve social behaviors in individuals with Autism Spectrum Disorder (ASD).[18][19] While a phase 2 trial did not meet its primary endpoint, it highlighted the therapeutic interest in targeting central V1a receptors.[18]
Dual V1a/V2 Antagonists
-
Conivaptan (B1669423): The first vasopressin receptor antagonist to be approved by the FDA in 2004.[7][20] Conivaptan is a non-peptide antagonist of both V1a and V2 receptors and is administered intravenously for the in-hospital treatment of euvolemic and hypervolemic hyponatremia.[1][7][21] Its dual action allows it to both increase free water excretion (V2 antagonism) and potentially cause vasodilation (V1a antagonism).[20][22]
V1b-Selective Antagonists
The V1b receptor's role in regulating the stress response has made it a target for psychiatric and emotional disorders.
-
SSR-149415 and Nelivaptan: Selective V1b antagonists that have been evaluated for their potential beneficial effects in treating depression and anxiety.[1][16][23]
Quantitative Pharmacology of Key Vasopressin Antagonists
The development and characterization of vaptans rely on quantitative assessments of their binding affinity and selectivity for the vasopressin receptor subtypes. The table below summarizes publicly available data for key compounds.
| Compound | Type | Receptor Affinity (K_i, nM) | Primary Clinical Indications |
| Tolvaptan | V2-Selective | V2: ~0.3-1.4V1a: ~30-40[12] | Hyponatremia, ADPKD[15] |
| Conivaptan | Dual V1a/V2 | V1a: ~0.4-0.7V2: ~0.1-0.4[7][24] | Hyponatremia (in-hospital, IV)[21] |
| Relcovaptan | V1a-Selective | V1a: ~1.0-2.5 | Investigated for Raynaud's, Dysmenorrhea[1][17] |
| Lixivaptan | V2-Selective | V2: ~1.3-2.9 | Investigated for Hyponatremia |
| Satavaptan | V2-Selective | V2: ~1.2 | Investigated for Hyponatremia |
Note: K_i values can vary between studies and assay conditions. The values presented are representative ranges.
Core Experimental Protocols in Antagonist Development
The discovery and optimization of vasopressin antagonists depend on a suite of robust in vitro assays. These protocols are fundamental to determining the affinity, potency, and mechanism of action of test compounds.
Protocol: Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (K_i) of an unlabeled test compound for a specific vasopressin receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human V1a, V1b, or V2 receptor.[25]
-
Radioligand: A high-affinity radiolabeled ligand, such as [³H]-Arginine Vasopressin ([³H]-AVP).[25]
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[25]
-
Test Compound: Unlabeled antagonist at a range of concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled AVP.[25]
-
Instrumentation: Glass fiber filters, vacuum manifold, scintillation counter.[25]
Methodology:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its K_d), and the test compound at various concentrations. Total binding wells (no test compound) and non-specific binding wells (excess unlabeled AVP) are included as controls.[25]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[25]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove residual unbound ligand.[25]
-
Quantification: Place the filters in scintillation vials with scintillation fluid. The amount of radioactivity trapped on each filter is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Protocol: Cell-Based Functional Assays
Functional assays are essential to determine whether a compound that binds to the receptor acts as an antagonist, agonist, or inverse agonist.
Objective: To determine the functional potency (IC₅₀) of a test compound by measuring its ability to inhibit AVP-stimulated intracellular calcium release.
Materials:
-
Cell Line: A cell line (e.g., HEK293) stably expressing the human V1a or V1b receptor.
-
Agonist: Arginine Vasopressin (AVP).
-
Calcium-sensitive Fluorescent Dye: E.g., Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Instrumentation: A fluorescence plate reader with automated injection capabilities.
Methodology:
-
Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.
-
Compound Addition: Add varying concentrations of the test antagonist to the wells and incubate for a predetermined period.
-
Agonist Stimulation & Reading: Place the plate in the fluorescence reader. Initiate reading to establish a baseline fluorescence. Inject a fixed concentration of AVP (typically the EC₈₀) into each well and continue to monitor the fluorescence signal, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The antagonist effect is measured as the inhibition of the AVP-induced fluorescence signal. Plot the percentage of inhibition against the log concentration of the antagonist to generate a dose-response curve and calculate the IC₅₀ value.
Objective: To determine the functional potency (IC₅₀) of a test compound by measuring its ability to inhibit AVP-stimulated cyclic AMP (cAMP) production.
Materials:
-
Cell Line: A cell line (e.g., CHO) stably expressing the human V2 receptor.[26]
-
Agonist: Arginine Vasopressin (AVP).[26]
-
Phosphodiesterase (PDE) Inhibitor: E.g., IBMX, to prevent the degradation of cAMP.[25]
-
cAMP Detection Kit: Commercially available kits based on principles like HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.
-
Instrumentation: A plate reader compatible with the chosen detection kit.
Methodology:
-
Cell Stimulation: In a multi-well plate, incubate the cells with the PDE inhibitor and varying concentrations of the test antagonist.
-
Agonist Addition: Add a fixed concentration of AVP (typically the EC₈₀) to stimulate the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit, following the manufacturer's instructions.[25]
-
Data Analysis: The antagonist effect is measured as the inhibition of AVP-induced cAMP accumulation. Plot the percentage of inhibition against the log concentration of the antagonist to calculate the IC₅₀ value.
Visualizing the Molecular Mechanisms and Development Workflow
Understanding the signaling pathways and the drug development process is crucial. The following diagrams, rendered in DOT language, illustrate these concepts.
Vasopressin Receptor Signaling Pathways
Caption: Signaling pathways of vasopressin V1 (V1a/V1b) and V2 receptors.
General Workflow for Vasopressin Antagonist Development
Caption: A typical experimental workflow for vasopressin antagonist screening.
Conclusion and Future Directions
The development of vasopressin receptor antagonists represents a significant advancement in pharmacotherapy, providing targeted treatments for conditions involving water imbalance and potentially for a host of other disorders. The journey from non-specific peptide molecules to orally active, receptor-selective "vaptans" showcases the power of modern drug discovery techniques. While successful drugs like conivaptan and tolvaptan are now established in clinical practice, research continues.[1][14][21] The focus of ongoing and future development includes the discovery of antagonists with improved safety profiles, particularly regarding hepatotoxicity, and the further exploration of V1a and V1b antagonists for neurological and psychiatric conditions, a field that holds considerable, yet-to-be-realized, potential.[19][27] The continued elucidation of the nuanced roles of vasopressin receptors will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Non-peptide arginine-vasopressin antagonists: the vaptans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic indications of orally-active non-peptide vasopressin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Basic and Clinical Pharmacology of Nonpeptide Vasopressin Receptor Antagonists | Annual Reviews [annualreviews.org]
- 5. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasopressin receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Conivaptan - Wikipedia [en.wikipedia.org]
- 8. Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and therapeutic indications of orally-active non-peptide vasopressin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vasopressin receptor antagonists: potential indications and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vasopressin and Vasopressin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. V2 Receptor Antagonist; Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Tolvaptan - Wikipedia [en.wikipedia.org]
- 16. Therapeutic potential of vasopressin-receptor antagonists in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Relcovaptan - Wikipedia [en.wikipedia.org]
- 18. A phase 2 clinical trial of a vasopressin V1a receptor antagonist shows improved adaptive behaviors in men with autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vasopressin receptor antagonists: a patent summary (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Conivaptan | C32H26N4O2 | CID 151171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Conivaptan: new treatment for hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Vaprisol (Conivaptan Hcl Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 23. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. conivaptan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 25. benchchem.com [benchchem.com]
- 26. innoprot.com [innoprot.com]
- 27. Structural insights into antagonist recognition by the vasopressin V2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro V2 Receptor Binding Assays of Samsca (Tolvaptan)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samsca® (Tolvaptan) is a selective, competitive vasopressin V2 receptor antagonist.[1][2][3] Its therapeutic action relies on its ability to block the binding of arginine vasopressin (AVP) to the V2 receptor, primarily in the renal collecting ducts. This antagonism inhibits the signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, thereby promoting aquaresis—the excretion of electrolyte-free water.[1][2] Understanding the in vitro pharmacology of Tolvaptan, specifically its binding affinity and functional antagonism at the V2 receptor, is crucial for research and drug development.
These application notes provide detailed protocols for two key in vitro assays used to characterize the interaction of Tolvaptan with the human V2 receptor: a radioligand binding assay to determine binding affinity (Ki) and a cAMP functional assay to measure functional potency (IC50).
V2 Receptor Signaling Pathway
The vasopressin V2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Upon binding of its endogenous ligand, arginine vasopressin (AVP), the receptor undergoes a conformational change, activating Gs. This activation stimulates adenylyl cyclase to convert ATP into cyclic adenosine (B11128) monophosphate (cAMP).[4][5] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the translocation of AQP2-containing vesicles to the apical membrane of principal cells in the kidney's collecting ducts.[1][2] Tolvaptan competitively blocks AVP from binding to the V2 receptor, thus inhibiting this entire signaling cascade.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological parameters for Tolvaptan at the human vasopressin V2 receptor.
| Parameter | Value | Assay Type | Cell Line | Reference |
| Ki (Binding Affinity) | 0.43 nM | Radioligand Binding ([³H]AVP) | HeLa cells expressing human V2R | [6] |
| IC50 (Functional Antagonism) | 8.0 nM | AVP-induced cAMP Production | HeLa cells expressing human V2R | [6] |
| Selectivity | ~29-fold for V2R over V1aR | Radioligand Binding | HeLa cells expressing human V1aR/V2R | [1][6] |
Experimental Protocols
Protocol 1: V2 Receptor Competitive Radioligand Binding Assay
This protocol details the methodology to determine the binding affinity (Ki) of Tolvaptan for the human V2 receptor by measuring its ability to displace a radiolabeled ligand, [³H]-Arginine Vasopressin ([³H]-AVP).
Objective: To determine the inhibitory constant (Ki) of a test compound (Tolvaptan) at the human V2 receptor.
Materials:
-
Cell Membranes: Membrane preparations from HEK293 or CHO cells stably expressing the human V2 receptor.
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound: Tolvaptan, serially diluted.
-
Non-specific Binding Control: 1 µM unlabeled Arginine Vasopressin (AVP).
-
Equipment: 96-well plates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), vacuum filtration manifold, scintillation vials, scintillation fluid, and a liquid scintillation counter.
Workflow Diagram:
Procedure:
-
Membrane Preparation: a. Culture cells (e.g., HEK293-V2R) to high density. b. Harvest and wash cells with ice-cold PBS. c. Homogenize cells in lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors) and centrifuge at low speed to remove nuclei. d. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C). e. Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation. f. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.
-
Assay Setup (96-well plate): a. Prepare serial dilutions of Tolvaptan in assay buffer. b. To designated wells, add:
- Total Binding: Assay buffer.
- Non-specific Binding (NSB): 1 µM unlabeled AVP.
- Competition: Tolvaptan at various concentrations. c. Add the radioligand, [³H]-AVP, to all wells at a final concentration at or below its Kd (e.g., 0.5 - 3.0 nM). d. Initiate the binding reaction by adding the cell membrane preparation (e.g., 10-20 µg protein/well) to all wells. The final assay volume is typically 200-250 µL.
-
Incubation: a. Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: a. Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter plate using a vacuum manifold. b. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: a. Dry the filter plate, add scintillation cocktail to each well, and seal. b. Measure the radioactivity (Counts Per Minute, CPM) in each well using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine IC50: Plot the percentage of specific binding against the log concentration of Tolvaptan. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: V2 Receptor cAMP Functional Assay (HTRF)
This protocol describes a method to determine the functional potency (IC50) of Tolvaptan by measuring its ability to inhibit AVP-stimulated cAMP production in whole cells using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Objective: To determine the IC50 value of Tolvaptan for the inhibition of agonist-induced cAMP production.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human V2 receptor.
-
Assay Medium: HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation Buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Agonist: Arginine Vasopressin (AVP) or Desmopressin (dDAVP).
-
Test Compound: Tolvaptan, serially diluted.
-
cAMP Assay Kit: HTRF-based cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate antibody).
-
Equipment: 384-well white plates, HTRF-compatible plate reader.
Workflow Diagram:
Procedure:
-
Cell Preparation: a. Culture V2R-expressing cells to ~80% confluency. b. Harvest cells and resuspend in assay medium to the desired density. c. Dispense the cell suspension into a 384-well white plate (e.g., 5,000-10,000 cells/well).
-
Antagonist Addition: a. Prepare serial dilutions of Tolvaptan in stimulation buffer. b. Add the Tolvaptan dilutions to the appropriate wells. Include wells with stimulation buffer only (no antagonist) for the maximum signal control. c. Pre-incubate the plate for 15-30 minutes at room temperature.
-
Agonist Stimulation: a. Prepare a solution of AVP in stimulation buffer at a concentration that elicits ~80% of the maximal response (EC80). This concentration must be predetermined in a separate agonist dose-response experiment. b. Add the AVP solution to all wells except the basal control wells. c. Incubate for 30 minutes at room temperature.
-
cAMP Detection: a. Following the manufacturer's protocol for the HTRF kit, prepare the detection reagents. This typically involves diluting the cAMP-d2 and anti-cAMP cryptate antibody in the provided lysis buffer. b. Add the detection reagents to all wells.
-
Final Incubation and Plate Reading: a. Incubate the plate for 60 minutes at room temperature, protected from light. b. Read the plate on an HTRF-compatible reader, measuring fluorescence at both 665 nm (acceptor) and 620 nm (donor).
Data Analysis:
-
Calculate HTRF Ratio: Calculate the emission ratio (665 nm / 620 nm) * 10,000 for each well.
-
Normalize Data: Express the results as a percentage of inhibition, where 0% inhibition is the signal from cells stimulated with AVP alone, and 100% inhibition is the basal signal (no AVP stimulation).
-
Determine IC50: Plot the percentage of inhibition against the log concentration of Tolvaptan. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of Tolvaptan that causes 50% inhibition of the AVP-stimulated response.
References
Application Notes and Protocols: Determining Appropriate Tolvaptan Dosage for Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to determining and applying appropriate dosages of tolvaptan (B1682983) in various rodent models. Tolvaptan is a selective vasopressin V2 receptor antagonist that promotes aquaresis—the excretion of electrolyte-free water. Its application in preclinical rodent models is crucial for studying conditions like hyponatremia, polycystic kidney disease (PKD), heart failure, and edema. These notes summarize effective dosage ranges from published literature and provide detailed protocols for administration.
Mechanism of Action: V2 Receptor Antagonism
Tolvaptan exerts its effect by competitively blocking the binding of arginine vasopressin (AVP) to the V2 receptor in the renal collecting ducts.[1] This action inhibits the AVP-induced signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells. The net result is decreased water reabsorption, leading to increased urine output and a rise in serum sodium concentration.[2][3]
Recommended Dosages in Rodent Models
The appropriate dosage of tolvaptan varies significantly based on the rodent species, the specific disease model, and the intended therapeutic effect. The following tables summarize dosages reported in the literature.
Table 1: Tolvaptan Dosage in Rat Models
| Indication/Model | Strain | Administration | Dose (mg/kg) | Dosing Regimen | Key Findings & Reference |
|---|---|---|---|---|---|
| Hyponatremia (Acute) | Sprague-Dawley | Oral Gavage | 1, 3, 10 | Repeated daily | Dose-dependent aquaresis, increased plasma sodium, and reduced mortality.[4][5] |
| Hyponatremia (Chronic) | Sprague-Dawley | Oral Gavage | 0.25 - 8.0 | Dose titration | Gradually increased plasma sodium to normal levels without adverse neurological signs.[4][5] Effective at a lower dose (0.25 mg/kg) than in the acute model.[6][7] |
| Edema | Sprague-Dawley | Oral Gavage | 1, 3, 10 | Single dose | Dose-dependent aquaresis and improvement in histamine- or carrageenan-induced edema.[8][9] |
| Heart Failure | Dahl Salt-Sensitive | Medicated Feed | 0.01% (low dose) or 0.05% (high dose) in diet | Chronic | High dose improved survival, prevented LV dysfunction, and suppressed neurohumoral activation.[10] |
| Contrast-Induced AKI | Wistar | Oral Gavage | 10 | Daily for 48h pre-induction | Significantly reduced serum urea (B33335) nitrogen and creatinine.[11] |
| General Aquaresis | Sprague-Dawley | Subcutaneous (minipump) | 2.5 mg/day | Continuous infusion | Achieved maximal decrease in urine osmolality.[12] |
| General Aquaresis | Sprague-Dawley | Oral Gavage | 1, 10 | Once daily for 28 days | Increased urine volume and decreased urine osmolality.[1] |
| Polycystic Kidney Disease (PKD) | PCK Rat | Not Specified | Not Specified | Not Specified | Inhibited development of PKD by decreasing intracellular cAMP.[1][2] |
Table 2: Tolvaptan Dosage in Mouse Models
| Indication/Model | Strain | Administration | Dose (mg/kg or % in diet) | Dosing Regimen | Key Findings & Reference |
|---|---|---|---|---|---|
| Polycystic Kidney Disease (PKD) | Pkd1 Knock-out | Medicated Feed | 0.1% or 0.15% (Tolvaptan-SD) in diet | Chronic | Reduced kidney weight to body weight ratio and cystic index.[13] |
| Polycystic Kidney Disease (PKD) | Pkd1RC/RC | Medicated Feed | 0.1% in diet | Chronic (5 months) | Markedly reduced cyst progression.[14] |
| Small Cell Lung Cancer | Fox1nu/nu (Nude) | Not Specified | Not Specified | Daily for 60 days | A dose similar to that used in PKD models reduced tumor growth.[15] |
| Heart Failure (Post-MI) | C57Bl6/J | Not Specified | Not Specified | Daily, starting 14 days post-MI | Increased mortality, lung congestion, and myocardial remodeling when used alone.[16] |
| General Aquaresis | Not Specified | Oral Gavage | 0.3 - 10 | Single dose | Increased urine excretion and decreased urine osmolality.[1] |
Experimental Protocols
Successful administration is key to obtaining reliable and reproducible results. The choice of administration route depends on the experimental design, desired pharmacokinetic profile, and the specific model.
Oral gavage is the most common method for precise, single-dose or repeated-dose administration.
-
Materials:
-
Tolvaptan powder
-
Appropriate vehicle (e.g., 0.5% carboxymethyl cellulose, DMSO/glycerol (B35011) solution[12])
-
Animal scale
-
Syringes (1-3 mL)
-
Stainless steel, ball-tipped gavage needles (18-20 gauge for mice, 16-18 gauge for rats).[17][18]
-
-
Procedure:
-
Preparation: Weigh the animal to calculate the exact volume needed. Gavage volumes should not exceed 1% of the animal's body weight (e.g., a 25g mouse can receive up to 0.25 mL).[19] Prepare a homogenous suspension of tolvaptan in the chosen vehicle.
-
Measurement: To determine the correct insertion depth, measure the gavage needle from the corner of the animal's mouth to the last rib (xiphoid process) and mark the needle.[19]
-
Restraint: Firmly restrain the animal, ensuring the head and neck are extended to create a straight line, which facilitates passage into the esophagus.[18]
-
Insertion: Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and over the tongue into the esophagus. The needle should pass smoothly without resistance.[19] If resistance is met, withdraw and reposition.
-
Administration: Once the needle is in place, slowly administer the compound.[19]
-
Withdrawal & Monitoring: Remove the needle along the same path of insertion. Monitor the animal for several minutes for any signs of distress or respiratory difficulty.[17]
-
This method is ideal for chronic studies requiring continuous, steady-state drug delivery, avoiding the stress of repeated handling and gavage.[12]
-
Materials:
-
Osmotic minipumps (e.g., Alzet model 2ML1)
-
Tolvaptan powder
-
Vehicle: 50% DMSO and 50% glycerol
-
Surgical tools for subcutaneous implantation
-
Anesthetics (e.g., isoflurane)
-
-
Procedure (Adapted from[12]):
-
Drug Preparation: Dissolve tolvaptan in the 50% DMSO/50% glycerol vehicle. For a target dose of 2.5 mg/day in a 200g rat using a pump with a 10 µL/h flow rate, the required concentration is 10.4 mg/mL.
-
Pump Loading: Following the manufacturer's instructions, load the osmotic minipumps with the tolvaptan solution or vehicle for the control group.
-
Surgical Implantation: Anesthetize the rat (e.g., with isoflurane). Make a small incision in the skin on the back, between the shoulder blades.
-
Pump Insertion: Create a subcutaneous pocket using blunt dissection and insert the loaded minipump.
-
Closure: Close the incision with wound clips or sutures.
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery. The pump will begin delivering the drug at a constant rate.
-
This non-invasive method is suitable for long-term studies but may result in variable drug intake if animals alter their eating habits.[12]
-
Materials:
-
Tolvaptan powder (or a formulation like Tolvaptan-SD for improved bioavailability[13])
-
Powdered or ground rodent chow
-
Precision scale and mixer
-
-
Procedure:
-
Dose Calculation: Determine the required concentration of tolvaptan in the feed. For example, a 0.1% tolvaptan diet is commonly used in mouse PKD models.[13][14] This calculation should account for the average daily food consumption of the animals to approximate a target mg/kg/day dose.
-
Preparation: Weigh the appropriate amount of tolvaptan and chow. Mix thoroughly to ensure homogenous distribution of the drug throughout the feed. Pelleting the feed may be necessary.
-
Administration: Replace the standard chow with the prepared medicated chow.
-
Monitoring: Monitor food and water intake, as tolvaptan's aquaretic effects will significantly increase water consumption.[1] Be aware that sporadic eating patterns can lead to variable drug exposure.[12]
-
Key Considerations for Dosage Determination
Selecting the correct dose is critical for the success of any preclinical study. A systematic approach is recommended.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolvaptan in the treatment of autosomal dominant polycystic kidney disease: patient selection and special considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Therapeutic effects of tolvaptan, a potent, selective nonpeptide vasopressin V2 receptor antagonist, in rats with acute and chronic severe hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Anti-edematous effects of tolvaptan in experimental rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-edematous Effects of Tolvaptan in Experimental Rodent Models | springermedicine.com [springermedicine.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Tolvaptan Improves Contrast-Induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tolvaptan as a tool in renal physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical evaluation of tolvaptan and salsalate combination therapy in a Pkd1-mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tolvaptan plus Pasireotide Shows Enhanced Efficacy in a PKD1 Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Long-term administration of tolvaptan increases myocardial remodeling and mortality via exacerbation of congestion in mice heart failure model after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. research.fsu.edu [research.fsu.edu]
- 19. research.sdsu.edu [research.sdsu.edu]
Application Notes and Protocols for Samsca (Tolvaptan) Administration in Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samsca® (Tolvaptan) is a selective vasopressin V2-receptor antagonist that promotes aquaresis, the excretion of electrolyte-free water.[1] This mechanism of action has led to its investigation as a potential therapeutic agent for managing fluid retention in heart failure. In patients with heart failure, elevated levels of arginine vasopressin (AVP) contribute to fluid overload and congestion by increasing water reabsorption in the kidneys.[2] Tolvaptan (B1682983) offers a targeted approach to counteract this by blocking the V2 receptors in the renal collecting ducts, thus increasing urine water excretion without significantly affecting electrolyte balance.[3]
These application notes provide a comprehensive overview of the use of Tolvaptan in preclinical rodent models of heart failure, specifically those induced by myocardial infarction (MI) and transverse aortic constriction (TAC). The following sections detail experimental protocols for inducing these heart failure models, methods for administering Tolvaptan, and a summary of reported quantitative outcomes. Additionally, signaling pathways and experimental workflows are visualized to aid in experimental design and data interpretation.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the effects of Tolvaptan in rodent models of heart failure.
Table 1: Effects of Tolvaptan on Physiological and Cardiac Parameters in a Rat Myocardial Infarction (MI) Model
| Parameter | Vehicle Group | Tolvaptan (3 mg/kg/day) | Tolvaptan (10 mg/kg/day) | Furosemide (15 mg/kg/day) | Furosemide + Tolvaptan (3 mg/kg/day) | Furosemide + Tolvaptan (10 mg/kg/day) |
| Left Ventricular End-Systolic Volume (LVESV) | Higher | Lower | Lower | No Improvement | Lower | Lower |
| Left Ventricular Ejection Fraction (LVEF) | Lower | Improved | Improved | No Improvement | Improved | Improved |
| Interstitial Fibrosis | Increased | Repressed | Repressed | - | - | - |
| mRNA Expression (Cardiac Load, Inflammation, Fibrosis) | Increased | - | - | - | Attenuated | Attenuated |
| Mineralocorticoid Receptor Expression | Increased | - | - | - | Repressed | Repressed |
| Data derived from a study in rats with MI, with treatment administered for 2 weeks.[4] |
Table 2: Effects of Tolvaptan in a Mouse Myocardial Infarction (MI) Model
| Parameter | Placebo | Tolvaptan | Tolvaptan + Furosemide |
| Survival Rate | Higher | Lower | Significantly higher than Tolvaptan alone |
| Serum Osmolality | Lower | Higher | Normalized |
| Body Weight | Lower | Heavier | Decreased |
| Myocardial Remodeling | Less Severe | More Severe | Decreased |
| Lung Congestion | Less Severe | More Severe | Decreased |
| Data from a study in mice with MI, with treatment starting 14 days post-MI and continuing for 28 days.[5] |
Table 3: General Effects of Tolvaptan in Rodent Models
| Parameter | Effect of Tolvaptan | Animal Model | Dosage | Citation |
| Urine Volume | Increased | Rats | 1-10 mg/kg (single oral dose) | [6] |
| Urine Osmolality | Decreased | Rats | 1, 10 mg/kg/day (28 days) | [7] |
| Serum Sodium | Increased/Tended to Elevate | Rats | 1-10 mg/kg (single oral dose) | [6] |
| Body Weight | Reduced | Patients with AHF | - | [8] |
| Fluid Loss | Increased | Patients with AHF | - | [8] |
| AHF: Acute Heart Failure |
Experimental Protocols
Protocol 1: Induction of Myocardial Infarction (MI) in Mice
This protocol describes the permanent ligation of the left anterior descending (LAD) coronary artery to induce myocardial infarction.
Materials:
-
Male C57BL/6 mice (9-10 weeks old)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical instruments (forceps, scissors, needle holder)
-
Suture material (e.g., 8-0 silk)
-
Mechanical ventilator
-
Heating pad
-
ECG monitor
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Intubate the mouse and connect it to a mechanical ventilator.
-
Shave the chest area and disinfect with an appropriate antiseptic.
-
Perform a left thoracotomy to expose the heart.
-
Carefully ligate the left anterior descending (LAD) coronary artery with an 8-0 silk suture.
-
Successful ligation is confirmed by the observation of myocardial blanching in the area supplied by the artery and changes in the ECG.
-
Close the chest cavity in layers.
-
Administer post-operative analgesia and monitor the animal closely during recovery.
Protocol 2: Induction of Heart Failure via Transverse Aortic Constriction (TAC) in Mice
This protocol induces pressure overload hypertrophy, leading to heart failure.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 6-0 silk)
-
27-gauge needle
-
Mechanical ventilator
-
Heating pad
Procedure:
-
Anesthetize the mouse, intubate, and connect to a mechanical ventilator.
-
Place the mouse in a supine position on a heating pad.
-
Make a small incision at the suprasternal notch to expose the trachea and aortic arch.
-
Isolate the transverse aorta between the innominate and left common carotid arteries.
-
Pass a 6-0 silk suture under the aorta.
-
Place a 27-gauge needle parallel to the aorta and tie the suture snugly around both the aorta and the needle.
-
Quickly remove the needle to create a constriction of a defined diameter.
-
Close the chest incision.
-
Provide post-operative care, including analgesics and monitoring.
Protocol 3: Administration of Tolvaptan
Tolvaptan can be administered via oral gavage, mixed in the drinking water, or incorporated into a liquid diet. The choice of method depends on the specific experimental design and duration of treatment.
Oral Gavage:
-
Preparation of Tolvaptan Suspension:
-
For a study in rats, Tolvaptan was homogenized in 0.5% carboxymethyl cellulose (B213188) for oral administration.[9]
-
The concentration should be calculated based on the desired dosage (e.g., 1-10 mg/kg) and the gavage volume appropriate for the animal's weight.
-
-
Administration:
In Drinking Water or Diet:
-
Preparation:
-
Administration:
-
Provide the medicated water or diet ad libitum.
-
Monitor daily water/food consumption to estimate the actual dose received by each animal.
-
Visualizations
Signaling Pathways
Caption: Tolvaptan's mechanism of action in the renal collecting duct.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation.
References
- 1. Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Tolvaptan attenuates left ventricular fibrosis after acute myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term administration of tolvaptan increases myocardial remodeling and mortality via exacerbation of congestion in mice heart failure model after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-edematous effects of tolvaptan in experimental rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Effects of Tolvaptan in patients with acute heart failure: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Approaches for Improving the Dissolution Behavior and Bioavailability of Tolvaptan Using SMEDDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tolvaptan improves left ventricular dysfunction after myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Tolvaptan in Polycystic Kidney Disease (PKD) Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, often leading to end-stage renal disease. A central mechanism in ADPKD pathogenesis is the aberrant signaling of cyclic adenosine (B11128) monophosphate (cAMP). The hormone arginine vasopressin (AVP) binds to the vasopressin V2 receptor (V2R) in kidney collecting duct cells, activating adenylyl cyclase, which elevates intracellular cAMP levels. In ADPKD, this pathway is hyperactive, promoting cyst growth through increased cell proliferation and fluid secretion.
Tolvaptan (B1682983) is a selective, competitive vasopressin V2 receptor antagonist. By blocking the V2R, tolvaptan inhibits AVP-induced cAMP production, thereby targeting a key driver of cystogenesis. Its efficacy in slowing the increase in total kidney volume (TKV) and the decline in kidney function has been demonstrated in preclinical animal models and pivotal clinical trials like the TEMPO 3:4 and REPRISE studies, leading to its approval as the first disease-modifying therapy for ADPKD. These application notes provide an overview of Tolvaptan's use in common in vitro and in vivo PKD research models, including detailed protocols and quantitative data to guide experimental design.
Mechanism of Action: Tolvaptan in ADPKD
Tolvaptan's therapeutic effect stems from its direct antagonism of the V2R in the renal collecting ducts. This action interrupts a signaling cascade that is crucial for cyst growth.
Application in In Vitro Research Models
In vitro models are essential for dissecting the cellular and molecular mechanisms of Tolvaptan. Assays using primary human ADPKD cyst epithelial cells or immortalized kidney cell lines (e.g., MDCK) grown in 3D matrices allow for the study of cyst formation (cystogenesis) and expansion.
Protocol 1: In Vitro Cyst Growth Assay with Human ADPKD Cells
This protocol is adapted from methodologies used to demonstrate Tolvaptan's direct effect on cyst growth.
Objective: To quantify the effect of Tolvaptan on AVP-stimulated cyst growth of primary human ADPKD cells in a 3D collagen matrix.
Materials:
-
Primary ADPKD cyst epithelial cells
-
Culture Medium: DMEM/F12 (1:1) with 5% FBS, insulin, transferrin, and selenite (B80905) (ITS)
-
Collagen I, rat tail
-
Reagents: Forskolin, Epidermal Growth Factor (EGF), Arginine Vasopressin (AVP), Tolvaptan
-
24-well culture plates
-
Imaging system with analysis software
Workflow:
Data Presentation:
Table 1: Effect of Tolvaptan on AVP-Induced cAMP Production and Cell Proliferation in Human ADPKD Cells
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| cAMP Production | 10⁻⁹ M AVP | 6.1-fold increase vs. control | |
| 10⁻⁹ M AVP + Tolvaptan | Concentration-dependent inhibition | ||
| Apparent IC₅₀ | ~0.2 nM (2 x 10⁻¹⁰ M) | ||
| Cell Proliferation | 10⁻⁹ M AVP | ~52-60% increase vs. control | |
| 10⁻⁹ M AVP + Tolvaptan | Inhibition with similar dose relationship to cAMP | ||
| In Vitro Cyst Growth | 10⁻⁸ M AVP | Significant increase in total cyst surface area |
| | 10⁻⁸ M AVP + 10⁻⁸ M Tolvaptan | Significant inhibition of AVP-induced cyst growth | |
Note: Data are synthesized from published findings. Results may vary based on cell line, passage number, and specific experimental conditions.
Application in In Vivo Research Models
Animal models are critical for evaluating the systemic effects, efficacy, and safety of Tolvaptan. The PCK (polycystic kidney) rat and various genetically engineered mouse models (e.g., Pkd1 knockout or hypomorphic allele models) that recapitulate human ADPKD are commonly used.
Protocol 2: In Vivo Efficacy Study in a PKD Mouse Model
This protocol outlines a general framework for a preclinical efficacy trial in an adult-onset, conditional Pkd1 knockout mouse model.
Objective: To assess the long-term efficacy of Tolvaptan monotherapy and combination therapy on PKD progression.
Model: Adult-onset conditional Pkd1 knockout mouse (e.g., induction at postnatal day 40).
Materials:
-
Pkd1 conditional knockout mice and littermate controls
-
Standard rodent chow
-
Drug-formulated chow:
-
0.1% Tolvaptan (or equivalent)
-
Vehicle (control chow)
-
-
Equipment for monitoring (body weight scales, metabolic cages)
-
Endpoint analysis tools (histology, blood urea (B33335) nitrogen analyzer, imaging systems)
Workflow:
Data Presentation:
Table 2: Representative In Vivo Effects of Tolvaptan in PKD Rodent Models
| Model | Treatment & Duration | Key Finding(s) | Reference |
|---|---|---|---|
| PCK Rat | Tolvaptan | Showed beneficial effects, reducing disease progression. | |
| Pkd1RC/RC Mouse | Tolvaptan (1-6 months) | Markedly reduced cyst progression. | |
| Combination (Tolvaptan + Pasireotide) | Additive effect; significantly reduced cystic & fibrotic volume; decreased cAMP to wild-type levels. |
| Adult-onset Pkd1 KO Mouse | 0.1% Tolvaptan in chow | Improved kidney survival; reduced kidney-to-body weight ratio, cystic index, and blood urea levels. | |
Note: Dosages and outcomes are model-specific. The PCK rat is a model of ARPKD but is widely used in PKD research. The Pkd1RC/RC mouse is a hypomorphic model that closely mimics human ADPKD.
Tolvaptan serves as a cornerstone therapeutic agent and a critical research tool in the study of polycystic kidney disease. Its well-defined mechanism of action—the antagonism of the V2R and subsequent reduction in intracellular cAMP—provides a clear target for investigation. The protocols and data presented here offer a foundational guide for researchers utilizing Tolvaptan in established in vitro and in vivo models. These experimental systems are invaluable for further elucidating the complex pathophysiology of ADPKD, exploring potential combination therapies, and developing next-generation treatments.
Application Notes and Protocols for Measuring Aquaresis in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquaresis is the selective excretion of electrolyte-free water, a pharmacological effect distinct from diuresis, which involves the excretion of both solutes and water. This process is primarily mediated by the antagonism of the vasopressin V2 receptor in the renal collecting ducts. Understanding and accurately measuring aquaresis is crucial for the development of new therapeutic agents, known as aquaretics, for treating conditions such as hyponatremia and heart failure. These application notes provide detailed protocols for inducing and quantifying aquaresis in two common laboratory animal models: rats and mice.
Core Concepts: The Vasopressin V2 Receptor Signaling Pathway
The regulation of water reabsorption in the kidneys is a key function of the hormone arginine vasopressin (AVP). AVP binds to the vasopressin V2 receptor (V2R), a G-protein coupled receptor located on the basolateral membrane of principal cells in the kidney's collecting ducts. This binding initiates a signaling cascade that ultimately leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, increasing water permeability and reabsorption. V2 receptor antagonists block this pathway, leading to aquaresis.
Experimental Protocols
Protocol 1: Measuring Aquaresis in Conscious Rats
This protocol details the induction and measurement of aquaresis in conscious rats using metabolic cages.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Metabolic cages designed for rats (e.g., from Tecniplast, Nalgene)
-
Vehicle for drug administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
V2 receptor antagonist (e.g., Tolvaptan) or test compound
-
Oral gavage needles (18-20 gauge, straight or curved)
-
Graduated cylinders or collection tubes for urine
-
Osmometer (freezing point depression or vapor pressure)
-
Flame photometer or ion-selective electrodes for electrolyte measurement
-
Analytical balance
Procedure:
-
Acclimatization: House rats in standard cages for at least 3-5 days to acclimate to the facility. For 24-48 hours prior to the experiment, acclimate the rats to the metabolic cages to minimize stress-induced physiological changes.[1]
-
Fasting: Withhold food for 12-18 hours before the experiment to ensure an empty stomach for consistent drug absorption. Water should be available ad libitum during this period.
-
Hydration: On the day of the experiment, administer a saline load (e.g., 0.9% NaCl, 25 mL/kg) via oral gavage or intraperitoneal injection to ensure a consistent hydration state and promote urine flow.
-
Grouping and Dosing: Divide the rats into groups (n=6-8 per group):
-
Vehicle control group
-
Positive control group (e.g., Tolvaptan, 1-10 mg/kg)
-
Test compound group(s) at various doses Administer the vehicle, positive control, or test compound orally via gavage.
-
-
Urine Collection: Immediately after dosing, place each rat in a metabolic cage. Collect urine at predetermined intervals (e.g., every 2, 4, 6, 8, and 24 hours).
-
Measurements: For each collection period, record the following:
-
Urine Volume: Measure the volume of urine collected.
-
Urine Osmolality: Determine the urine osmolality using an osmometer.
-
Urine Electrolytes (optional): Measure the concentrations of sodium (Na+) and potassium (K+) to confirm electrolyte-sparing aquaresis.
-
-
Data Analysis: Calculate the cumulative urine output and average urine osmolality for each group. Compare the effects of the test compound to the vehicle and positive control groups.
Protocol 2: Measuring Aquaresis in Conscious Mice
This protocol is adapted for mice, considering their smaller size and lower urine output.
Materials:
-
Male C57BL/6 or CD-1 mice (20-30 g)
-
Metabolic cages designed for mice
-
Vehicle for drug administration
-
V2 receptor antagonist (e.g., Tolvaptan) or test compound
-
Oral gavage needles (22-24 gauge, flexible tip)
-
Microcentrifuge tubes for urine collection
-
Osmometer
-
Analytical balance
Procedure:
-
Acclimatization: Similar to rats, acclimate mice to the facility and metabolic cages.
-
Fasting: Withhold food for 4-6 hours before the experiment. Provide free access to water.
-
Hydration: Administer a saline load (e.g., 0.9% NaCl, 20 mL/kg) orally.
-
Grouping and Dosing: Group the mice and administer the vehicle, positive control (e.g., Tolvaptan, 10-30 mg/kg), or test compound orally.
-
Urine Collection: Place mice in metabolic cages and collect urine over a defined period (e.g., 4-6 hours). Due to the small volumes, it may be necessary to pool urine from shorter intervals.
-
Measurements: Record urine volume and osmolality.
-
Data Analysis: Analyze the data as described for the rat protocol.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo aquaresis assay.
Data Presentation
The following tables summarize typical quantitative data that can be expected from aquaresis studies in rats and mice.
Table 1: Effect of a V2 Receptor Antagonist on Urine Output and Osmolality in Rats
| Treatment Group | Dose (mg/kg) | Cumulative Urine Volume (mL/kg/6h) | Urine Osmolality (mOsm/kg) |
| Vehicle | - | 15 ± 3 | 1200 ± 150 |
| Tolvaptan | 1 | 45 ± 5 | 450 ± 50 |
| Tolvaptan | 3 | 70 ± 8 | 250 ± 30 |
| Tolvaptan | 10 | 95 ± 10 | 150 ± 20 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle.
Table 2: Effect of a V2 Receptor Antagonist on Urine Output and Osmolality in Mice
| Treatment Group | Dose (mg/kg) | Cumulative Urine Volume (mL/kg/4h) | Urine Osmolality (mOsm/kg) |
| Vehicle | - | 20 ± 4 | 1500 ± 200 |
| Tolvaptan | 10 | 60 ± 7 | 500 ± 60 |
| Tolvaptan | 30 | 85 ± 9 | 300 ± 40 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively design and execute experiments to measure aquaresis in laboratory animals. Accurate and reproducible measurement of aquaresis is essential for the preclinical evaluation of novel V2 receptor antagonists and their potential therapeutic applications.
References
Methodology for In Vivo Assessment of Tolvaptan's Effect on Serum Sodium
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tolvaptan (B1682983) is a selective vasopressin V2-receptor antagonist that promotes aquaresis, the excretion of electrolyte-free water.[1][2][3] This mechanism of action makes it an effective treatment for euvolemic and hypervolemic hyponatremia, conditions characterized by low serum sodium levels.[4][5][6] These application notes provide a detailed overview of the methodologies for assessing the in vivo effects of tolvaptan on serum sodium concentrations in both preclinical animal models and human clinical trials.
Mechanism of Action: Vasopressin V2 Receptor Antagonism
Tolvaptan exerts its therapeutic effect by competitively blocking the binding of arginine vasopressin (AVP) to the V2 receptors located in the collecting ducts of the kidneys.[1][2] This antagonism inhibits the AVP-induced signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells.[3][5] By preventing water reabsorption, tolvaptan increases urine water excretion, leading to a decrease in urine osmolality and a subsequent increase in serum sodium concentration.[1][3]
Signaling Pathway of Tolvaptan's Action
Caption: Tolvaptan's mechanism of action in the kidney collecting duct.
Preclinical In Vivo Assessment: Rodent Models of Hyponatremia
Animal models are crucial for evaluating the initial efficacy and safety of tolvaptan. Rat models of hyponatremia are well-established and provide a robust system for preclinical studies.
Experimental Protocol: Induction of Hyponatremia and Tolvaptan Treatment in Rats
This protocol describes the induction of hyponatremia in rats and the subsequent assessment of tolvaptan's effect on serum sodium.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
[deamino-Cys(1), D-Arg(8)]-vasopressin (dDAVP)
-
Osmotic minipumps
-
Liquid diet or sterile water for water loading
-
Tolvaptan
-
Vehicle for tolvaptan (e.g., 0.5% carboxymethyl cellulose)
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Serum sodium analyzer (e.g., ion-selective electrode or flame photometer)
Procedure:
-
Animal Acclimation: Acclimate rats to individual metabolic cages for at least 3 days before the experiment.
-
Induction of Hyponatremia (Chronic Model):
-
Induction of Hyponatremia (Acute Model):
-
Tolvaptan Administration:
-
Sample Collection and Analysis:
-
Collect blood samples from the tail vein or via cardiac puncture at baseline and at specified time points post-tolvaptan administration (e.g., 2, 4, 8, and 24 hours).
-
Centrifuge the blood to separate the serum.
-
Measure serum sodium concentrations using an ion-selective electrode or flame photometer.[9][10]
-
-
Data Analysis:
-
Compare the changes in serum sodium levels between the tolvaptan-treated groups and the control group.
-
Analyze for a dose-dependent response.
-
Expected Quantitative Data from Preclinical Studies
The following table summarizes representative data on the effect of tolvaptan on plasma sodium in a rat model of hyponatremia.
| Treatment Group | Dose (mg/kg) | Baseline Plasma Na+ (mEq/L) | Change in Plasma Na+ at 24h (mEq/L) |
| Vehicle Control | - | ~115 | Minimal Change |
| Tolvaptan | 1 | ~115 | +5-10 |
| Tolvaptan | 3 | ~115 | +10-15 |
| Tolvaptan | 10 | ~115 | +15-20 |
Data are illustrative and based on findings from preclinical studies.[7][8]
Clinical Assessment: Human Trials
Human clinical trials are essential to confirm the efficacy and safety of tolvaptan in patients with hyponatremia. The SALT (Study of Ascending Levels of Tolvaptan in Hyponatremia) trials are pivotal examples of such studies.[4][11]
Experimental Protocol: Phase III Clinical Trial (SALT-1 and SALT-2)
This protocol outlines the design of a randomized, double-blind, placebo-controlled trial to assess tolvaptan in patients with hyponatremia.
Study Design:
-
Multicenter, randomized, double-blind, placebo-controlled.[4][11]
-
Patient Population: Adults with euvolemic or hypervolemic hyponatremia (serum sodium <135 mEq/L) due to conditions such as heart failure, cirrhosis, or Syndrome of Inappropriate Antidiuretic Hormone (SIADH).[4][11]
-
Exclusion Criteria: Patients with hypovolemic hyponatremia, urgent need for acute serum sodium correction, or inability to sense thirst.[6][12]
Procedure:
-
Screening and Baseline:
-
Screen patients for eligibility based on inclusion and exclusion criteria.
-
Obtain baseline measurements of serum sodium, vital signs, and body weight.
-
-
Randomization and Treatment:
-
Monitoring and Sample Collection:
-
Monitor serum sodium levels closely, especially during the initial 24-48 hours to avoid overly rapid correction (>12 mEq/L/24h).[6]
-
Collect blood samples at baseline, 8 hours after the first dose, and on subsequent days (e.g., Days 2, 4, 11, 18, 25, 30).[4]
-
Assess vital signs, body weight, and fluid intake/output regularly.
-
-
Endpoints:
-
Primary Endpoint: The change in the average daily area under the curve (AUC) for the serum sodium concentration from baseline to Day 4 and from baseline to Day 30.[11]
-
Secondary Endpoints: Time to normalization of serum sodium, change in body weight, and assessment of symptoms.
-
-
Data Analysis:
-
Compare the primary and secondary endpoints between the tolvaptan and placebo groups using appropriate statistical methods.
-
Quantitative Data from Clinical Trials
The following table summarizes the key findings from the SALT-1 and SALT-2 clinical trials.[11]
| Parameter | Tolvaptan Group | Placebo Group | P-value |
| Average Daily AUC for Change in Serum Sodium (Baseline to Day 4) | 4.0 mEq/L | 0.4 mEq/L | <0.0001 |
| Average Daily AUC for Change in Serum Sodium (Baseline to Day 30) | 6.2 mEq/L | 1.8 mEq/L | <0.0001 |
| Mean Change in Serum Sodium from Baseline to 8 hours | 2.5 mEq/L | -0.5 mEq/L | <0.0001 |
Experimental Workflow for Clinical Assessment
Caption: Workflow for a typical clinical trial assessing tolvaptan.
Conclusion
The in vivo assessment of tolvaptan's effect on serum sodium involves a combination of preclinical animal models and well-designed clinical trials. These methodologies allow for a thorough evaluation of the drug's efficacy, safety, and dose-response relationship. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of drug development.
References
- 1. droracle.ai [droracle.ai]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of Tolvaptan? [synapse.patsnap.com]
- 4. Clinical Trials Design Including Hyponatremia in Heart Failure Patients| this compound® (tolvaptan) [this compound.com]
- 5. V2 Receptor Antagonist; Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Therapeutic effects of tolvaptan, a potent, selective nonpeptide vasopressin V2 receptor antagonist, in rats with acute and chronic severe hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. eclinpath.com [eclinpath.com]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Trial Efficacy | Hyponatremia in SIADH | this compound® (tolvaptan) [this compound.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Clinical utility of tolvaptan in the management of hyponatremia in heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tolvaptan's Impact on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to investigate the effects of tolvaptan (B1682983) on cell proliferation. The protocols outlined below are suitable for various cell types and can be adapted for specific research needs.
Introduction
Tolvaptan is a selective vasopressin V2 receptor antagonist.[1][2] Its primary mechanism of action involves blocking the binding of arginine vasopressin (AVP) to the V2 receptors, which are predominantly found in the kidney's collecting ducts.[1] This action inhibits the production of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.[1] Beyond its approved use in treating hyponatremia and slowing the progression of autosomal dominant polycystic kidney disease (ADPKD), emerging evidence suggests that tolvaptan may also impact cell proliferation in other contexts, including cancer.[1][3][4]
Recent studies have shown that tolvaptan can reduce cell proliferation in various cancer cell lines, such as colon cancer, hepatocarcinoma, and neuroblastoma.[5] This anti-proliferative effect is linked to its ability to decrease intracellular cAMP levels, which in turn can modulate downstream signaling pathways like the cAMP/PKA and PI3K/AKT pathways.[6] These pathways are known to play critical roles in cell cycle progression and survival.
This document provides detailed protocols for assessing the anti-proliferative effects of tolvaptan using standard in vitro assays: the MTT assay for metabolic activity, the BrdU incorporation assay for DNA synthesis, and the colony formation assay for long-term survival. Additionally, a protocol for Western blotting is included to investigate the molecular mechanisms underlying tolvaptan's effects on key signaling proteins.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in structured tables for clear comparison and analysis.
Table 1: Tolvaptan IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Reference |
| HCT-8 | Colon Cancer | ~20 | 72 | [5] |
| HepG2 | Hepatocarcinoma | ~25 | 72 | [5] |
| SK-N-AS | Neuroblastoma | ~30 | 72 | [5] |
| H69 | Small Cell Lung Cancer | Not specified | Not specified | [6] |
Table 2: Effect of Tolvaptan on Cell Proliferation Markers (Example Data)
| Treatment | Concentration (µM) | % Inhibition of Proliferation (MTT Assay) | % BrdU Positive Cells | Colony Forming Efficiency (%) |
| Vehicle (DMSO) | 0 | 0 ± 2.5 | 45 ± 3.1 | 95 ± 4.2 |
| Tolvaptan | 10 | 25 ± 3.1 | 30 ± 2.8 | 70 ± 5.1 |
| Tolvaptan | 25 | 52 ± 4.5 | 18 ± 2.2 | 45 ± 3.9 |
| Tolvaptan | 50 | 78 ± 5.2 | 8 ± 1.5 | 15 ± 2.5 |
Table 3: Quantification of Western Blot Results (Example Data)
| Treatment | Concentration (µM) | p-Akt/Akt Ratio (Normalized to Control) | p-ERK/ERK Ratio (Normalized to Control) |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 |
| Tolvaptan | 10 | 0.75 | 0.80 |
| Tolvaptan | 25 | 0.48 | 0.55 |
| Tolvaptan | 50 | 0.21 | 0.30 |
Experimental Protocols
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7][8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Tolvaptan (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Tolvaptan Treatment: Prepare serial dilutions of tolvaptan in culture medium. Remove the old medium from the wells and add 100 µL of the diluted tolvaptan solutions. Include a vehicle control (DMSO) at the same final concentration as the highest tolvaptan concentration.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
BrdU Cell Proliferation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA.[1][3]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Tolvaptan (stock solution in DMSO)
-
BrdU labeling solution (10 µM in culture medium)
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: After the tolvaptan treatment period, add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Fixation and Denaturation: Remove the medium and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[3]
-
Antibody Incubation: Wash the wells twice with wash buffer. Add 100 µL of diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells three times with wash buffer. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Color Development: Wash the wells three times with wash buffer. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Absorbance Measurement: Add 100 µL of stop solution to each well. Measure the absorbance at 450 nm using a microplate reader.[3]
Colony Formation Assay
This assay assesses the long-term ability of single cells to survive and proliferate to form colonies following drug treatment.[10]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well tissue culture plates
-
Tolvaptan (stock solution in DMSO)
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
PBS
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Tolvaptan Treatment: Treat the cells with various concentrations of tolvaptan for 24 hours.
-
Recovery: After treatment, remove the tolvaptan-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Growth: Incubate the plates for 1-3 weeks, replacing the medium every 2-3 days, until visible colonies are formed.[10]
-
Fixation and Staining: Wash the wells with PBS. Fix the colonies with methanol (B129727) for 15 minutes. Stain with Crystal Violet solution for 20 minutes.
-
Washing and Drying: Gently wash the wells with water and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate to investigate the effect of tolvaptan on signaling pathways.
Materials:
-
Cells of interest
-
Tolvaptan
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with tolvaptan as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Quantify the band intensities using image analysis software. Normalize the expression of the target protein to a loading control (e.g., β-actin).[2][11][12]
Visualizations
Caption: Tolvaptan's mechanism of action on cell proliferation signaling pathways.
Caption: Experimental workflow for studying tolvaptan's impact on cell proliferation.
Caption: Logical relationships between tolvaptan treatment, cellular effects, and assays.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. The V2 receptor antagonist tolvaptan counteracts proliferation and invasivity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Vasopressin Receptor Antagonist Tolvaptan Counteracts Tumor Growth in a Murine Xenograft Model of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell viability and proliferation assays | PPTX [slideshare.net]
- 9. researchhub.com [researchhub.com]
- 10. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Samsca (Tolvaptan) Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges associated with Samsca (tolvaptan) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of tolvaptan (B1682983)?
A1: Tolvaptan is practically insoluble in water.[1][2] Its aqueous solubility is approximately 0.00005 w/v% (or 0.5 µg/mL) at 25°C, and this poor solubility is independent of pH.[1][3] Tolvaptan is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[3][4]
Q2: What solvents can be used to dissolve tolvaptan?
A2: Tolvaptan is soluble in several organic solvents. For laboratory use, it is recommended to first dissolve tolvaptan in an organic solvent before diluting it into an aqueous experimental buffer.[5] Common choices include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol[5]
Q3: What are the reported solubilities of tolvaptan in common organic solvents?
A3: The approximate solubilities of tolvaptan in common organic solvents are summarized in the table below.
Q4: Can I prepare a stock solution of tolvaptan in an aqueous buffer?
A4: It is not recommended to prepare a stock solution of tolvaptan directly in an aqueous buffer due to its very low water solubility.[1][5] The recommended method is to first create a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer of choice.[5]
Q5: How should I store aqueous solutions of tolvaptan?
A5: Aqueous solutions of tolvaptan are not stable for long periods. It is recommended not to store aqueous solutions for more than one day.[5]
Q6: My tolvaptan precipitated out of solution after dilution into my aqueous buffer. What should I do?
A6: This is a common issue due to tolvaptan's low aqueous solubility. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem.
Quantitative Solubility Data
The following table summarizes the solubility of tolvaptan in various solvents.
| Solvent/Vehicle | Solubility | Reference |
| Water (25°C) | ~0.00005 w/v% (0.5 µg/mL) | [1] |
| Ethanol | ~12 mg/mL | [5] |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] |
| 1:3 solution of DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [5] |
| 50% DMSO, 10% PEG 400, and 40% normal saline | Used for intravenous injection in studies | [4] |
Experimental Protocols
Protocol 1: Preparation of a Tolvaptan Stock Solution and Dilution in Experimental Buffer
Objective: To prepare a working solution of tolvaptan in an aqueous experimental buffer for in vitro assays.
Materials:
-
Tolvaptan powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Your desired aqueous experimental buffer (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO: a. Accurately weigh the desired amount of tolvaptan powder. b. Dissolve the tolvaptan powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-30 mg/mL). c. Vortex thoroughly until the tolvaptan is completely dissolved. Gentle warming or brief sonication can aid in dissolution.
-
Dilution into Aqueous Buffer: a. Warm your experimental aqueous buffer to the temperature of your experiment (e.g., 37°C). b. While vortexing the warmed buffer, add the DMSO stock solution dropwise to the buffer to achieve the final desired concentration. c. It is crucial that the final concentration of DMSO in your experimental buffer is low (typically <0.5%) to avoid solvent effects on your cells or assay. d. For example, to achieve a final concentration of 0.25 mg/mL of tolvaptan in a 1:3 DMSO:PBS solution, you can mix one part of a DMSO stock solution with three parts of PBS.[5]
-
Final Preparation: a. Visually inspect the final solution for any signs of precipitation. b. If the solution is clear, it is ready for use. c. It is recommended to use the freshly prepared aqueous solution immediately and not to store it for more than a day.[5]
Troubleshooting Guide
Issue: Tolvaptan precipitates out of solution upon dilution into the experimental buffer.
| Possible Cause | Troubleshooting Step |
| Final concentration exceeds solubility limit in the buffer. | 1. Lower the final concentration of tolvaptan in your experimental buffer. 2. Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, but be mindful of its potential effects on your experiment. |
| Buffer temperature is too low. | 1. Warm the experimental buffer to 37°C before adding the tolvaptan stock solution. 2. Maintain the temperature during your experiment. |
| Incorrect mixing technique. | 1. Add the tolvaptan stock solution slowly and dropwise to the experimental buffer while continuously vortexing or stirring. 2. Avoid adding the buffer to the concentrated stock solution. |
| Buffer composition. | 1. Certain buffer components may reduce tolvaptan's solubility. If possible, try a different buffer system. 2. Consider adding a small amount of a non-ionic surfactant (e.g., Tween 20) to your buffer to improve solubility, but validate its compatibility with your experimental setup. |
Visualizations
Caption: Tolvaptan's mechanism of action as a V2 receptor antagonist.
Caption: General experimental workflow for using tolvaptan.
Caption: Troubleshooting decision tree for tolvaptan solubility.
References
Navigating Tolvaptan Studies: A Technical Guide to Mitigating Experimental Variability
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experiments involving tolvaptan (B1682983), a selective vasopressin V2-receptor antagonist. By standardizing protocols and anticipating challenges, researchers can enhance the reproducibility and reliability of their findings.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Inconsistent Drug Solubility and Bioavailability
Q1: My in vitro/in vivo results with tolvaptan are highly variable between experiments. Could solubility be the issue?
A1: Yes, this is a primary suspect. Tolvaptan is practically insoluble in water, which can lead to inconsistent concentrations in your experimental setup and variable bioavailability in animal models.[1][2] The choice of solvent (vehicle) is critical for achieving consistent results.
Troubleshooting Steps:
-
Vehicle Selection: For in vitro studies, organic solvents like DMSO are commonly used to create stock solutions. However, the final concentration of the organic solvent in your cell culture media should be minimized (typically <0.1%) to avoid solvent-induced artifacts. For in vivo studies, formulating tolvaptan as a solid dispersion or in a self-microemulsifying drug delivery system (SMEDDS) can significantly improve its dissolution and bioavailability.[3]
-
Solubility Testing: Before beginning a large-scale experiment, perform solubility tests of tolvaptan in your chosen vehicles to determine the optimal concentration range.
-
Consistent Preparation: Always prepare the tolvaptan solution fresh for each experiment using a standardized and well-documented procedure. Vortexing and/or sonication can aid in dissolution, but be consistent with the duration and intensity.
Table 1: Solubility of Tolvaptan in Various Vehicles
| Vehicle | Solubility (mg/g) | Reference |
| Capryol® 90 | 10.87 ± 1.24 | [4] |
| Transcutol® HP | 71.23 ± 0.62 | [4] |
| PEG 200 | 51.00 ± 0.75 | [4] |
| PEG 400 | 40.30 ± 0.74 | [4] |
| Tween 20 | 12.7 ± 0.24 | [4] |
Data presented as mean ± standard deviation.
Issue 2: Unexpected Off-Target Effects
Q2: I'm observing effects that don't seem to be mediated by the vasopressin V2 receptor. Is this possible with tolvaptan?
A2: While tolvaptan is highly selective for the V2 receptor over the V1a receptor, off-target effects, particularly at higher concentrations, can occur.[5] Some studies have suggested that tolvaptan can inhibit multiple potassium currents, which could lead to confounding results in electrophysiology experiments or in cell types sensitive to changes in potassium channel activity.[6]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to identify the lowest effective concentration of tolvaptan that elicits the desired V2-receptor-mediated effect. This will help to minimize the risk of off-target effects.
-
Control Experiments: Include appropriate controls to rule out off-target effects. This could involve using a structurally unrelated V2 receptor antagonist or testing the effect of tolvaptan in a cell line that does not express the V2 receptor.
-
Literature Review: Thoroughly review the literature for any known off-target effects of tolvaptan that may be relevant to your experimental system.
Issue 3: Variability in Animal Model Responses
Q3: The response to tolvaptan varies significantly between individual animals in my study. What could be causing this?
A3: Inter-animal variability is a common challenge in preclinical research. For tolvaptan, this can be influenced by factors such as age, sex, genetic background, and the underlying health status of the animals.[7][8] Metabolism of tolvaptan, primarily through the CYP3A enzyme system, can also vary between individuals and species, leading to differences in drug exposure.[9]
Troubleshooting Steps:
-
Animal Strain and Demographics: Clearly define and report the strain, age, and sex of the animals used. Using genetically homogenous inbred strains can help reduce variability. Be aware that sex differences in V2 receptor expression and response to tolvaptan have been reported.[7]
-
Acclimatization and Baseline Measurements: Ensure all animals are properly acclimatized to the experimental conditions before starting the study. Measure baseline parameters (e.g., water intake, urine output, body weight) to identify any outliers before treatment begins.
-
Pharmacokinetic Analysis: If significant variability persists, consider conducting a pilot pharmacokinetic study in your animal model to determine the plasma concentrations of tolvaptan and its major metabolites. This can help to identify if differences in drug metabolism are contributing to the variable response.
Experimental Protocols
Protocol 1: In Vitro Assessment of Tolvaptan on cAMP Production
This protocol outlines a method to assess the antagonistic effect of tolvaptan on vasopressin-induced cyclic AMP (cAMP) production in a human V2-receptor-expressing cell line.[5][10]
Materials:
-
Human V2-receptor-expressing cells (e.g., HeLa cells)
-
Cell culture medium
-
Arginine vasopressin (AVP)
-
Tolvaptan
-
DMSO (for tolvaptan stock solution)
-
cAMP assay kit
Procedure:
-
Cell Culture: Plate the V2-receptor-expressing cells in a suitable multi-well plate and grow to confluence.
-
Tolvaptan Preparation: Prepare a stock solution of tolvaptan in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-incubation with Tolvaptan: Remove the culture medium from the cells and replace it with medium containing different concentrations of tolvaptan or vehicle control. Incubate for a predetermined time (e.g., 30 minutes).
-
AVP Stimulation: Add AVP to the wells at a concentration known to induce a submaximal cAMP response.
-
Incubation: Incubate the cells for a specified period (e.g., 15 minutes) to allow for cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the tolvaptan concentration to determine the IC50 value.
Visualizations
Signaling Pathways and Workflows
Caption: Tolvaptan's mechanism of action in renal collecting duct cells.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. tga.gov.au [tga.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Approaches for Improving the Dissolution Behavior and Bioavailability of Tolvaptan Using SMEDDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for Effective Multiple K+-Current Inhibitions by Tolvaptan, a Non-peptide Antagonist of Vasopressin V2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Outcomes of Longitudinal Efficacy Study With Tolvaptan in ADPKD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Effects of Tolvaptan in Autosomal Dominant Polycystic Kidney Disease: Predictors of Treatment Response and Safety over 6 Years of Continuous Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tolvaptan safety in autosomal-dominant polycystic kidney disease; a focus on idiosyncratic drug-induced liver injury liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
Technical Support Center: Optimizing Tolvaptan for In Vitro Kinase-Related Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of tolvaptan (B1682983) in in vitro assays involving kinase signaling pathways. While tolvaptan is a selective vasopressin V2 receptor antagonist and not a direct kinase inhibitor, its mechanism of action involves the modulation of signaling cascades that include key kinases.[1][2] This guide addresses common questions and troubleshooting scenarios that may arise when investigating the effects of tolvaptan on these pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of tolvaptan, and how does it relate to kinase signaling?
A1: Tolvaptan is a selective antagonist of the vasopressin V2 receptor.[3][4][5] By blocking this receptor, tolvaptan inhibits the production of cyclic AMP (cAMP) that is induced by vasopressin (also known as antidiuretic hormone or ADH).[1][6] This reduction in cAMP levels subsequently affects the activity of Protein Kinase A (PKA), a cAMP-dependent protein kinase.[2] PKA is a crucial upstream regulator of various signaling pathways, including the MAPK/ERK pathway.[1] Therefore, tolvaptan can indirectly influence the phosphorylation state and activity of kinases downstream of the cAMP/PKA axis.
Q2: I want to study the effect of tolvaptan on the ERK signaling pathway. What is a good starting concentration range?
A2: The effective concentration of tolvaptan can vary depending on the cell type and the specific endpoint being measured. For studies on vasopressin-induced signaling in human ADPKD cyst epithelial cells, tolvaptan has been shown to inhibit cAMP production with an apparent IC50 of approximately 0.1 nM (10-10 M).[7][8] To observe inhibition of downstream ERK signaling in this context, a concentration range of 0.1 nM to 100 nM would be a reasonable starting point. However, for investigating potential off-target effects on other cellular systems, such as ion channels, higher concentrations in the low micromolar range (1-10 µM) have been reported to be active.[9] Therefore, a broad dose-response experiment is recommended to determine the optimal concentration for your specific system.
Q3: How should I prepare a stock solution of tolvaptan for my in vitro assays?
A3: Tolvaptan is sparingly soluble in aqueous solutions. For in vitro assays, it is common practice to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[10] This stock solution can then be serially diluted in your assay buffer or cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[10][11]
Q4: Are there any known off-target effects of tolvaptan that could interfere with my kinase assay?
A4: Yes, tolvaptan has been shown to have off-target effects, particularly at higher concentrations. For instance, it can inhibit multiple types of potassium (K+) currents in pituitary GH3 cells with IC50 values in the low micromolar range.[9] It is important to be aware of these potential off-target effects, as they could confound the interpretation of your results, especially if your kinase of interest is involved in regulating ion channel activity or cell membrane potential.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of tolvaptan on my kinase of interest. | 1. Concentration is too low: The effective concentration for your specific kinase or cell line may be higher than initially tested. | 1. Perform a dose-response experiment with a wider range of tolvaptan concentrations (e.g., from 0.01 nM to 10 µM).[12] |
| 2. Cell line is not responsive: The cells may not express the vasopressin V2 receptor, or the kinase of interest may not be regulated by the cAMP/PKA pathway. | 2. Confirm V2 receptor expression in your cell line. Use a positive control (e.g., vasopressin) to ensure the pathway is active. | |
| 3. Compound instability: Tolvaptan may have degraded if not stored properly. | 3. Prepare fresh dilutions of tolvaptan from a properly stored stock solution for each experiment.[10] | |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect signaling pathways. | 1. Standardize your cell culture and treatment protocols. Ensure consistent cell seeding density and treatment duration. |
| 2. Precipitation of tolvaptan: At higher concentrations, tolvaptan may precipitate out of the aqueous assay buffer or medium. | 2. Visually inspect your prepared solutions for any signs of precipitation. If necessary, adjust the final DMSO concentration or sonicate the solution briefly. | |
| Observed effect is not dose-dependent. | 1. Off-target effects: At higher concentrations, tolvaptan may be acting on multiple targets, leading to a complex biological response. | 1. Carefully analyze your dose-response curve. If a non-monotonic response is observed, consider investigating potential off-target effects. |
| 2. Assay interference: Tolvaptan may be interfering with the assay components (e.g., luciferase-based ATP detection).[11] | 2. Run appropriate controls to test for assay interference, such as adding tolvaptan to a cell-free assay system. |
Quantitative Data Summary
| Parameter | Value | System | Reference |
| IC50 for AVP-induced cAMP production | ~0.1 nM (10-10 M) | Human ADPKD cyst epithelial cells | [7][8] |
| IC50 for inhibition of delayed rectifier K+ current (IK(DR)) | 6.42 µM | Pituitary GH3 cells | [9] |
| IC50 for inhibition of M-type K+ current (IK(M)) | 1.91 µM | Pituitary GH3 cells | [9] |
Experimental Protocols
Protocol 1: Determining the Effect of Tolvaptan on ERK Phosphorylation
This protocol describes a general method for assessing the impact of tolvaptan on the phosphorylation of ERK1/2 in a cell-based assay using Western blotting.
Materials:
-
Cell line of interest (e.g., human ADPKD cells)
-
Cell culture medium and supplements
-
Tolvaptan
-
Vasopressin (or other stimulant of the cAMP pathway)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Starvation (Optional): To reduce basal signaling, you may want to serum-starve the cells for a few hours or overnight before treatment.
-
Tolvaptan Pre-treatment: Prepare serial dilutions of tolvaptan in serum-free medium. Aspirate the medium from the cells and add the tolvaptan-containing medium. Incubate for a predetermined time (e.g., 30 minutes).
-
Stimulation: Add vasopressin to the wells to stimulate the cAMP/PKA/ERK pathway. Include a vehicle control (DMSO) and a tolvaptan-only control.
-
Cell Lysis: After the desired stimulation time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.
-
Visualizations
Caption: Tolvaptan's mechanism of action on the V2R-cAMP-PKA-ERK signaling pathway.
Caption: Experimental workflow for assessing tolvaptan's effect on ERK phosphorylation.
Caption: Troubleshooting logic for "no observable effect" of tolvaptan.
References
- 1. droracle.ai [droracle.ai]
- 2. Tolvaptan safety in autosomal-dominant polycystic kidney disease; a focus on idiosyncratic drug-induced liver injury liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound® (tolvaptan) Mechanism of Action [this compound.com]
- 6. What is the mechanism of Tolvaptan? [synapse.patsnap.com]
- 7. Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tolvaptan inhibits ERK-dependent cell proliferation, Cl⁻ secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for Effective Multiple K+-Current Inhibitions by Tolvaptan, a Non-peptide Antagonist of Vasopressin V2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected Off-Target Effects of Samsca® (Tolvaptan)
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected experimental results that may arise from the off-target effects of Samsca® (tolvaptan).
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of tolvaptan (B1682983) that could impact my experiments?
A1: Beyond its intended action as a vasopressin V2 receptor antagonist, tolvaptan has been associated with several off-target effects, most notably hepatotoxicity. In vitro studies suggest this may be due to mechanisms including delayed cell cycle progression, induction of DNA damage, and apoptosis.[1] Tolvaptan has also been shown to modulate various signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) antioxidant response pathway.[2][3] Additionally, there is evidence of its interaction with certain potassium channels.
Q2: I'm observing unexpected cytotoxicity in my cell-based assays with tolvaptan. What could be the cause?
A2: Unexpected cytotoxicity with tolvaptan treatment in vitro could be linked to its known off-target hepatotoxic effects. Studies in HepG2 cells have shown that tolvaptan can inhibit cell growth and induce cell death in a concentration- and time-dependent manner.[1] This cytotoxicity is thought to be a result of delayed cell cycle progression, DNA damage, and the induction of apoptosis through the mitochondrial pathway.[1] It is also important to consider the possibility of drug-drug interactions if other compounds are present in your experimental system, as tolvaptan is a substrate for CYP3A enzymes and can interact with various drug transporters.
Q3: My experimental results show alterations in cellular stress and antioxidant response pathways. Is this a known effect of tolvaptan?
A3: Yes, tolvaptan has been shown to activate the Nrf2/HO-1 antioxidant pathway. This activation is mediated through the phosphorylation of the protein kinase R-like endoplasmic reticulum kinase (PERK).[3] Therefore, if your experiments involve monitoring cellular stress and antioxidant responses, you may observe changes in the expression or activity of proteins within this pathway.
Q4: I've noticed changes in the phosphorylation status of p38 MAPK in my experiments. Is this related to tolvaptan treatment?
A4: Tolvaptan has been demonstrated to induce the activation of p38 MAPK in HepG2 cells. This activation contributes to tolvaptan-mediated apoptosis, partly through the down-regulation of the anti-apoptotic protein Bcl-2.[1] Therefore, alterations in the p38 MAPK signaling cascade are a potential off-target effect to consider in your experiments.
Q5: Are there any known off-target effects of tolvaptan on ion channels?
A5: Yes, there is evidence to suggest that tolvaptan can inhibit multiple types of potassium (K+) currents. Specifically, it has been shown to suppress the delayed rectifier K+ current (IK(DR)) and the M-type K+ current (IK(M)) in pituitary GH3 cells. This effect appears to be independent of its vasopressin V2 receptor antagonism.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability in Cytotoxicity Assays
Potential Cause: The observed cytotoxicity may be a direct off-target effect of tolvaptan, leading to apoptosis and cell cycle arrest.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Recommended Actions:
-
Verify Drug Concentration and Integrity: Ensure the correct concentration of tolvaptan is being used and that the compound has not degraded.
-
Dose-Response and Time-Course Analysis: Perform experiments with a range of tolvaptan concentrations and incubation times to characterize the cytotoxic effect.
-
Apoptosis Assays: Use assays such as caspase-3/7 activity assays or Annexin V/Propidium Iodide staining followed by flow cytometry to determine if apoptosis is the mode of cell death.
-
Cell Cycle Analysis: Analyze the cell cycle distribution of tolvaptan-treated cells using flow cytometry to identify any cell cycle arrest.
-
Mitochondrial Membrane Potential Assay: Use a fluorescent probe like JC-1 to assess changes in the mitochondrial membrane potential, a key indicator of intrinsic apoptosis.
-
DNA Damage Assessment: Perform a Comet assay to detect DNA strand breaks, which are a known consequence of tolvaptan-induced toxicity.[1]
Issue 2: Altered Phosphorylation of Signaling Proteins (e.g., p38, ERK)
Potential Cause: Tolvaptan may be directly or indirectly modulating kinase signaling pathways.
Troubleshooting Workflow:
Caption: Troubleshooting altered protein phosphorylation.
Recommended Actions:
-
Validate Antibodies: Ensure the phospho-specific antibodies are working correctly by using appropriate positive and negative controls.
-
Dose-Response Western Blot: Perform western blots to assess the phosphorylation status of the protein of interest at various tolvaptan concentrations.
-
Use of Inhibitors: Pre-treat cells with specific inhibitors of the suspected upstream kinase (e.g., a p38 inhibitor like SB203580) to see if this reverses the tolvaptan-induced phosphorylation.
-
Examine Downstream Effects: Investigate the activity or expression of known downstream targets of the signaling pathway to confirm its activation or inhibition. For example, if p38 is activated, examine the phosphorylation of its substrates and changes in the expression of target genes like Bcl-2.[1]
Data Presentation
Table 1: Off-Target Ion Channel Activity of Tolvaptan
| Target | Assay Type | Cell Line | IC50 (µM) | Reference |
| Delayed Rectifier K+ Current (IK(DR)) | Whole-cell patch clamp | Pituitary GH3 cells | 6.42 | [4] |
| M-type K+ Current (IK(M)) | Whole-cell patch clamp | Pituitary GH3 cells | 1.91 | [4] |
Table 2: In Vitro Cytotoxicity of Tolvaptan in HepG2 Cells
| Parameter | 24h | 48h | 96h | 168h | Reference |
| IC50 (µM) | >100 | 52.2 | 33.0 | 27.1 | [1] |
Experimental Protocols
Protocol 1: Assessment of Tolvaptan-Induced DNA Damage using the Alkaline Comet Assay
Objective: To detect single- and double-strand DNA breaks in cells treated with tolvaptan.
Materials:
-
CometAssay® Kit (or equivalent)
-
Tolvaptan stock solution
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline unwinding and electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to attach. Treat cells with various concentrations of tolvaptan (and a vehicle control) for the desired time period.
-
Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at 1 x 10^5 cells/mL in ice-cold PBS.
-
Slide Preparation: Mix cells with molten low-melting-point agarose (B213101) at a 1:10 ratio (v/v) and immediately pipette onto a CometSlide™. Allow to solidify at 4°C for 10-30 minutes.
-
Lysis: Immerse slides in pre-chilled lysis solution for at least 1 hour at 4°C, protected from light.
-
Alkaline Unwinding: Immerse slides in freshly prepared alkaline unwinding and electrophoresis buffer for 20-40 minutes at room temperature, protected from light.
-
Electrophoresis: Perform electrophoresis in the same alkaline buffer at ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Gently immerse slides in neutralization buffer for 5 minutes, repeat twice. Stain with a DNA dye according to the manufacturer's instructions.
-
Visualization and Analysis: Visualize comets using a fluorescence microscope. Quantify DNA damage using appropriate software to measure parameters such as tail length, tail moment, or percent DNA in the tail.
Protocol 2: Western Blot Analysis of p38 Activation and Bcl-2 Family Protein Expression
Objective: To detect changes in the phosphorylation of p38 MAPK and the expression of Bcl-2 family proteins in response to tolvaptan treatment.
Materials:
-
Tolvaptan stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-Bcl-2, anti-Bax, anti-Bad, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with tolvaptan as required. Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control. For phosphorylated proteins, normalize to the total protein level.
Mandatory Visualization
Caption: Tolvaptan-induced p38-mediated apoptosis pathway.
Caption: Tolvaptan-induced Nrf2/HO-1 antioxidant pathway.
References
Best practices for long-term tolvaptan administration in animal models
Technical Support Center: Tolvaptan (B1682983) Administration in Animal Models
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for researchers using tolvaptan in long-term animal studies. The information is intended for scientists and drug development professionals to ensure consistent, safe, and effective administration.
Frequently Asked Questions (FAQs)
Q1: What is tolvaptan and what is its primary mechanism of action?
Tolvaptan is an orally active, selective vasopressin V2-receptor antagonist.[1] Its mechanism involves blocking the binding of arginine vasopressin (AVP) to the V2 receptors, which are primarily located in the renal collecting ducts.[2][3] This inhibition prevents the signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane, thereby reducing water reabsorption and increasing free water excretion (aquaresis) without significantly altering electrolyte excretion.[2][3][4]
Q2: Which animal models are commonly used for long-term tolvaptan studies?
Tolvaptan has been evaluated in various animal models, including mice (e.g., C57Bl6/J), rats (e.g., Sprague-Dawley), rabbits, and dogs.[2][5][6] These studies often focus on modeling diseases such as autosomal dominant polycystic kidney disease (ADPKD), hyponatremia, and heart failure.[1][7][8][9]
Q3: How should tolvaptan be administered for long-term studies?
Oral administration is the standard route. For precise and consistent dosing, daily oral gavage is recommended.[10][11] For greater convenience in very long-term studies, tolvaptan can be mixed into food pellets.[12] However, this method requires careful monitoring of food consumption to ensure accurate dosing, as palatability or the animal's health status can affect intake.
Q4: What are the most critical side effects to monitor during long-term administration?
The primary side effects are directly related to tolvaptan's aquaretic mechanism:
-
Dehydration: Increased water excretion can lead to dehydration, especially if water intake is insufficient. In some studies, mortality was observed in animals without access to supplemental water.[2][13]
-
Hypernatremia (Elevated Serum Sodium): Concentrating the serum through free water loss can lead to an increase in serum sodium levels.[2][14]
-
Weight Loss: This is often a secondary effect of dehydration.
Researchers should also be aware that pharmacokinetic profiles can exhibit sex-based differences, as has been observed in rats.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Weight Loss or High Mortality in Early Stages | Severe dehydration resulting from the potent aquaretic effect of the drug.[2][13] | 1. Ensure Constant Water Access: Provide an additional water bottle or hydrogel packs in each cage to ensure water is always available.[2][13] 2. Dose Titration: Start with a lower dose and gradually increase to the target dose over several days to allow for physiological adaptation.[7][10] 3. Intensified Monitoring: Monitor body weight and clinical signs of dehydration daily for the first two weeks of administration. |
| High Variability in Serum Sodium Levels | Inconsistent water intake relative to urine output. Fluctuation in food intake if the drug is administered in the feed. | 1. Standardize Hydration: Ensure a consistent and easily accessible source of water or gel hydration for all animals. 2. Confirm Dosing Method: If using medicated feed, monitor food intake closely. If variability persists, switch to oral gavage for dose accuracy. 3. Regular Blood Monitoring: Measure serum sodium at regular intervals (e.g., weekly or bi-weekly) to track trends and adjust the dose if necessary. |
| Inconsistent or Non-reproducible Experimental Outcomes | Inaccurate dosing due to variable food/water intake. Pharmacokinetic differences between sexes.[5] | 1. Switch to Oral Gavage: This is the most reliable method for ensuring each animal receives the intended dose.[10][11] 2. Standardize Administration Time: Dose animals at the same time each day to minimize variability from circadian rhythms. 3. Segregate Data by Sex: Analyze data for males and females separately to account for potential sex-based differences in drug metabolism and effect.[5] |
Data Presentation: Dosing and Monitoring
Table 1: Example Dosing Regimens for Tolvaptan in Animal Models
| Species | Disease Model | Dose | Administration Route | Study Duration | Reference(s) |
| Rat | Hyponatremia | 1, 3, 10 mg/kg/day | Oral Gavage | 6 days | [7][10] |
| Rat | Hyponatremia (Dose Titration) | 0.25 up to 8 mg/kg/day | Oral Gavage | 10 days | [7][15] |
| Rat | General Aquaresis | 1 and 10 mg/kg/day | Oral Gavage | 28 days | [2] |
| Rat | Nephrotoxicity Model | 10 mg/kg/day | Oral Gavage | 22 days | [11] |
| Mouse | Polycystic Kidney Disease (PKD) | 0.1% - 0.15% in feed | Medicated Food Pellets | 5 months | [12][16] |
| Dog | Heart Failure | 0.3, 1, 3, 10 mg/kg (single dose) | Oral Gavage | Acute | [2] |
| Dog | SIADH | 1 - 1.5 mg/kg (twice daily) | Oral | Chronic | [17] |
Table 2: Key Monitoring Parameters for Long-Term Studies
| Parameter | Monitoring Frequency | Expected Effect of Tolvaptan | Rationale |
| Body Weight | Daily for first 2 weeks, then weekly | Initial slight decrease possible due to water loss; should stabilize. Significant drop indicates dehydration. | A critical indicator of overall health and hydration status.[2][13] |
| Water Consumption | Daily or every other day | Significant increase. | To confirm the drug's aquaretic effect and ensure animals are compensating for water loss.[2] |
| Urine Output | Weekly (using metabolic cages) | Significant increase. | Direct measure of the drug's pharmacodynamic effect.[2] |
| Urine Osmolality | Weekly (using metabolic cages) | Significant decrease. | Confirms electrolyte-free water excretion (aquaresis).[2] |
| Serum Sodium | Baseline, then weekly or bi-weekly | Tendency to increase; should be managed to stay within a safe range. | To monitor for and prevent severe, life-threatening hypernatremia.[2][14] |
Experimental Protocols
Protocol 1: Long-Term Administration via Oral Gavage
-
Preparation of Tolvaptan Suspension:
-
Calculate the required dose based on the most recent body weights of the animals.
-
Prepare a homogenous suspension of tolvaptan in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water). The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal (e.g., 5 mL/kg for rats).
-
Ensure the suspension is continuously stirred during dosing to prevent settling.
-
-
Animal Handling and Dosing:
-
Gently restrain the animal.
-
Insert a sterile, ball-tipped gavage needle appropriate for the animal's size into the esophagus.
-
Administer the calculated volume of the tolvaptan suspension slowly.
-
Monitor the animal for a few minutes post-dosing to ensure no adverse reactions.
-
-
Control Group:
-
Administer the vehicle alone to the control group using the same volume and procedure.
-
Protocol 2: Monitoring and Management of Dehydration
-
Daily Clinical Observation:
-
Visually inspect animals for signs of distress, such as lethargy, piloerection, or sunken eyes.
-
Check that water bottles/sources are functional and accessible.
-
-
Weekly Health Assessment:
-
Record the body weight of each animal.
-
Collect a small blood sample (e.g., via tail vein) for serum sodium analysis.
-
-
Action Thresholds and Interventions:
-
Weight Loss: If an animal loses >10% of its baseline body weight within a week or >15% cumulatively, place a hydrogel pack or a second water bottle in the cage and notify the veterinary staff.
-
Elevated Serum Sodium: If serum sodium exceeds the normal range by >10%, consider reducing the tolvaptan dose by 25-50%. If it exceeds the range by >15%, temporarily halt dosing and provide supplemental subcutaneous fluids as directed by a veterinarian.
-
Clinical Signs: Any animal showing moderate to severe clinical signs of dehydration should be immediately removed from the study and provided with supportive care.
-
Visualizations and Diagrams
Caption: Tolvaptan competitively blocks the vasopressin V2 receptor.
References
- 1. Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Review of Tolvaptan’s Pharmacokinetic and Pharmacodynamic Properties and Drug Interactions [ouci.dntb.gov.ua]
- 4. Tolvaptan and its potential in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonclinical pharmacokinetics of a new nonpeptide V2 receptor antagonist, tolvaptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term administration of tolvaptan increases myocardial remodeling and mortality via exacerbation of congestion in mice heart failure model after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ukkidney.org [ukkidney.org]
- 9. Tolvaptan plus Pasireotide Shows Enhanced Efficacy in a PKD1 Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic effects of tolvaptan, a potent, selective nonpeptide vasopressin V2 receptor antagonist, in rats with acute and chronic severe hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effect of tolvaptan against cyclophosphamide-induced nephrotoxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical evaluation of tolvaptan and salsalate combination therapy in a Pkd1-mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Anti-edematous effects of tolvaptan in experimental rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of tolvaptan on hyponatremia in a dog with syndrome of inappropriate secretion of antidiuretic hormone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Samsca® (Tolvaptan) Chronic Dosing Studies
Welcome to the technical support center for researchers investigating the long-term effects of Samsca® (tolvaptan). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to tachyphylaxis observed in chronic dosing studies.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of chronic this compound (tolvaptan) dosing?
A1: Tachyphylaxis, or drug tolerance, refers to a progressive decrease in the clinical response to a drug when it is administered continuously or repeatedly over time. In chronic tolvaptan (B1682983) studies, this may manifest as a diminished aquaretic effect (reduced water excretion) or a less pronounced increase in serum sodium levels for a given dose. This phenomenon is often linked to cellular and molecular adaptations in the kidney's collecting duct cells, which are the primary target of tolvaptan.
Q2: What are the potential molecular mechanisms underlying tachyphylaxis to tolvaptan?
A2: The primary mechanism of tolvaptan is the competitive antagonism of the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR). Tachyphylaxis is thought to arise from several key processes that regulate GPCR signaling:
-
Receptor Desensitization: Upon prolonged exposure to an antagonist, the cell can initiate mechanisms to reduce receptor signaling. For V2R, this can involve phosphorylation of the intracellular domains of the receptor by G-protein coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: Phosphorylated V2R recruits β-arrestin proteins. β-arrestin binding sterically hinders the coupling of the receptor to its G-protein (Gs), thereby uncoupling it from downstream adenylyl cyclase activation and cAMP production.
-
Receptor Internalization: The V2R-β-arrestin complex can be targeted for endocytosis into clathrin-coated pits, removing the receptor from the cell surface and making it unavailable for vasopressin or tolvaptan binding.
-
Downregulation: With chronic exposure, internalized receptors may be targeted for lysosomal degradation, leading to a net decrease in the total number of V2 receptors in the cell.
Q3: What is the "escape" phenomenon in relation to tolvaptan therapy?
A3: The "escape" phenomenon is a clinical manifestation of tachyphylaxis. It is characterized by a return of hyponatremia or a decrease in urine output despite continued tolvaptan administration. This suggests that the kidneys have adapted to the continuous V2R blockade, leading to a diminished therapeutic effect.
Troubleshooting Guides
Issue 1: Diminished Aquaretic Response in an Animal Model During a Chronic Dosing Study
Possible Cause 1: V2 Receptor Desensitization and Downregulation
-
Troubleshooting Steps:
-
Assess V2 Receptor Density: At the end of the study, harvest kidney tissue (specifically the inner medulla and cortex) from both the tolvaptan-treated and control groups. Perform a radioligand binding assay to quantify the number of V2 receptors (Bmax) and their affinity (Kd) for a labeled vasopressin analog. A significant decrease in Bmax in the treated group would indicate receptor downregulation.
-
Evaluate V2R mRNA Levels: Use quantitative real-time PCR (qRT-PCR) on kidney tissue homogenates to measure the mRNA expression of the AVPR2 gene. A decrease in mRNA levels could suggest transcriptional downregulation.
-
Investigate Downstream Signaling: Isolate collecting duct cells or use a suitable kidney cell line. After chronic exposure to tolvaptan, stimulate the cells with a V2R agonist (e.g., desmopressin, dDAVP) and measure intracellular cAMP levels. A blunted cAMP response in the tolvaptan-pretreated cells compared to controls would indicate functional desensitization.
-
Possible Cause 2: Compensatory Mechanisms
-
Troubleshooting Steps:
-
Measure Plasma Vasopressin Levels: Chronic V2R blockade can lead to a reflex increase in endogenous vasopressin (AVP) levels. Measure plasma AVP concentrations in treated and control animals. Significantly elevated AVP may overcome the competitive antagonism of tolvaptan.
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Assess Other Water and Solute Transporters: Investigate potential changes in the expression or activity of other renal transporters that could compensate for the reduced AQP2-mediated water reabsorption. This could include epithelial sodium channels (ENaC) or urea (B33335) transporters.
-
Issue 2: Inconsistent Urinary Aquaporin-2 (u-AQP2) Levels in Response to Chronic Tolvaptan
Possible Cause 1: Variability in Hydration Status and Vasopressin Levels
-
Troubleshooting Steps:
-
Standardize Water Intake: Ensure that all animals in the study have ad libitum access to water and monitor their daily water consumption. Dehydration can independently stimulate vasopressin release and affect u-AQP2 levels.
-
Timed Urine Collection: Collect urine at consistent times of the day to minimize diurnal variations in AVP secretion and renal function. The first-morning void is often preferred.
-
Possible Cause 2: Assay Variability
-
Troubleshooting Steps:
-
Validate ELISA Kit: If using a commercial ELISA kit for u-AQP2, ensure its specificity and sensitivity are appropriate for your animal model. Run internal controls and standard curves with each assay.
-
Normalize to Creatinine (B1669602): To account for variations in urine concentration, express u-AQP2 levels as a ratio to urinary creatinine concentration.
-
Data Presentation
Table 1: Hypothetical Quantitative Data on V2 Receptor Density and cAMP Response Following Chronic Tolvaptan Treatment in a Rat Model
| Parameter | Control Group (Vehicle) | Chronic Tolvaptan Group (10 mg/kg/day for 4 weeks) | P-value |
| V2 Receptor Density (Bmax) (fmol/mg protein) | 150 ± 12 | 95 ± 10 | <0.01 |
| V2 Receptor Affinity (Kd) (nM) | 1.2 ± 0.2 | 1.3 ± 0.3 | >0.05 |
| Basal cAMP Level (pmol/mg protein) | 5.5 ± 0.8 | 5.2 ± 0.7 | >0.05 |
| dDAVP-Stimulated cAMP Level (pmol/mg protein) | 85 ± 9 | 45 ± 7 | <0.001 |
Table 2: Expected Changes in Urinary AQP2 Excretion in a Clinical Study of Chronic Tolvaptan Administration
| Time Point | Mean u-AQP2/Creatinine Ratio (fmol/mg) | Percentage Change from Baseline |
| Baseline | 150 ± 30 | - |
| Day 1 | 50 ± 15 | -67% |
| Week 4 | 75 ± 20 | -50% |
| Week 12 | 90 ± 25 | -40% |
Note: The initial sharp decrease in u-AQP2 reflects the acute pharmacological effect of tolvaptan. The gradual increase over time, while still below baseline, may suggest the development of partial tachyphylaxis.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for V2 Receptor Density
Objective: To quantify the density (Bmax) and affinity (Kd) of V2 receptors in kidney tissue membranes.
Materials:
-
Kidney tissue (inner medulla)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radiolabeled V2R ligand (e.g., [3H]-Arginine Vasopressin)
-
Unlabeled V2R antagonist (e.g., tolvaptan) for determining non-specific binding
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Homogenize kidney tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
Set up a series of tubes with a constant amount of membrane protein.
-
Add increasing concentrations of the radiolabeled ligand to the tubes.
-
For each concentration, prepare a parallel set of tubes containing an excess of the unlabeled antagonist to determine non-specific binding.
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding at each radioligand concentration.
-
Perform Scatchard analysis or non-linear regression to determine the Bmax and Kd values.
-
Protocol 2: Immunofluorescence Staining for Aquaporin-2 in Kidney Tissue
Objective: To visualize the subcellular localization and relative abundance of AQP2 in the collecting duct principal cells.
Materials:
-
Paraffin-embedded or frozen kidney sections
-
Primary antibody against AQP2
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antigen retrieval solution (for paraffin (B1166041) sections)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with bovine serum albumin)
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate paraffin-embedded sections.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).
-
For frozen sections, fix with an appropriate fixative (e.g., paraformaldehyde).
-
-
Staining:
-
Permeabilize the tissue sections to allow antibody access to intracellular epitopes.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the sections with the primary anti-AQP2 antibody.
-
Wash the sections to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash to remove unbound secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the sections with an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope. Compare the intensity and localization of AQP2 staining between control and tolvaptan-treated groups.
-
Mandatory Visualizations
Caption: Vasopressin V2 Receptor Signaling Pathway and Tolvaptan's Mechanism of Action.
Caption: Experimental Workflow for Investigating Tolvaptan Tachyphylaxis.
Caption: Troubleshooting Logic for Tachyphylaxis to Tolvaptan.
Technical Support Center: Validating the Specificity of Samsca (Tolvaptan)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for designing and executing control experiments to validate the specificity of Samsca (tolvaptan).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (tolvaptan)?
This compound is a selective vasopressin V2 receptor antagonist.[1][2] It works by blocking the binding of arginine vasopressin (AVP) to the V2 receptors, which are primarily located in the collecting tubules of the kidneys.[1] This action inhibits the V2 receptor-mediated signaling pathway that leads to the insertion of aquaporin-2 water channels into the cell membrane.[1] Consequently, this compound promotes aquaresis, the excretion of electrolyte-free water, which helps to increase serum sodium concentrations in patients with hyponatremia.[1]
Q2: How selective is this compound for the V2 receptor compared to other vasopressin receptor subtypes?
This compound exhibits significant selectivity for the V2 receptor over the V1a and V1b receptor subtypes. In vitro studies have demonstrated that tolvaptan's affinity for the V2 receptor is approximately 29 times greater than for the V1a receptor.[1][3] The affinity for the V1b receptor is even lower.[3] This selectivity is crucial for its targeted therapeutic effect of aquaresis without causing significant vasoconstriction, which is mediated by V1a receptors.[1]
Q3: What are the expected outcomes of a successful experiment demonstrating this compound's specificity?
A successful set of experiments will demonstrate that this compound:
-
Potently inhibits AVP-induced signaling through the V2 receptor (e.g., cAMP production) in cells expressing this receptor.
-
Has a significantly lower potency for inhibiting AVP-induced signaling through the V1a receptor (e.g., calcium mobilization).
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Does not elicit its primary pharmacological effect in cells that lack the V2 receptor (i.e., V2 receptor knockout cells).
Quantitative Data Summary
The following table summarizes the binding affinity and functional inhibition data for tolvaptan, highlighting its selectivity for the V2 receptor.
| Parameter | V2 Receptor | V1a Receptor | Reference |
| Binding Affinity (Ki) | 0.43 nM | 12.3 nM | [2] |
| Functional Inhibition (IC50) | ~0.2 nM (cAMP inhibition) | - | [4] |
Experimental Protocols and Troubleshooting Guides
Competitive Radioligand Binding Assay
This experiment quantifies the affinity of this compound for the V2 and V1a receptors by measuring its ability to displace a radiolabeled ligand.
-
Cell Culture and Membrane Preparation:
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Culture HEK293 cells stably expressing either the human V2 receptor or the human V1a receptor.
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Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparations using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 20-40 µg of protein).
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Add increasing concentrations of unlabeled this compound (tolvaptan).
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Add a fixed concentration of the radioligand, [3H]-Arginine Vasopressin ([3H]-AVP), to all wells.
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Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [3H]-AVP against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Q: High non-specific binding is observed. What can I do?
-
A: Increase the number of washes with ice-cold buffer. Consider pre-treating the filters with a blocking agent like polyethyleneimine (PEI). Ensure that the radioligand is not sticking to the filter plates.
-
-
Q: The binding signal is too low.
-
A: Increase the amount of membrane protein per well. Check the activity of your radioligand, as it can degrade over time. Optimize the incubation time to ensure equilibrium is reached.
-
-
Q: There is high variability between replicate wells.
-
A: Ensure thorough mixing of all reagents. Check for and calibrate pipettes for accuracy. Ensure consistent washing of all wells.
-
Functional cAMP Inhibition Assay (for V2 Receptor)
This assay measures this compound's ability to block AVP-induced cyclic AMP (cAMP) production, a key downstream signaling event of V2 receptor activation.
-
Cell Culture:
-
Seed HEK293 cells stably expressing the human V2 receptor in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with increasing concentrations of this compound (tolvaptan) for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of Arginine Vasopressin (AVP) that elicits a submaximal response (e.g., EC80).
-
Incubate for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of AVP-induced cAMP production.
-
-
Q: The AVP-induced cAMP signal is weak.
-
A: Optimize the AVP concentration and stimulation time. Ensure that the cells are healthy and not over-confluent. Check the passage number of the cells, as receptor expression can decrease over time.
-
-
Q: The baseline cAMP level is too high.
-
A: This could be due to constitutive activity of the overexpressed receptor. Reduce the level of receptor expression if possible. Use a phosphodiesterase inhibitor (e.g., IBMX) to stabilize the cAMP signal, but be aware that this can also increase baseline levels.
-
-
Q: The IC50 value is different from what is reported in the literature.
-
A: Ensure that all assay conditions (cell type, receptor expression level, AVP concentration, incubation times) are as similar as possible to the cited literature. The choice of cAMP assay kit can also influence the results.
-
V2 Receptor Knockout Cell Line Control
To definitively demonstrate that the effects of this compound are mediated by the V2 receptor, a V2 receptor knockout (KO) cell line serves as an ideal negative control.
-
Guide RNA (gRNA) Design:
-
Design gRNAs targeting an early exon of the human AVPR2 gene to induce a frameshift mutation. Use online tools to design gRNAs with high on-target and low off-target scores.
-
-
Transfection:
-
Co-transfect HEK293 cells with a plasmid expressing Cas9 nuclease and a plasmid expressing the designed gRNA.
-
-
Single-Cell Cloning and Screening:
-
Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the single-cell clones into colonies.
-
Screen the clones for the absence of V2 receptor expression by Western blot or qPCR.
-
-
Validation:
-
Confirm the knockout at the genomic level by sequencing the targeted region of the AVPR2 gene.
-
Functionally validate the knockout by performing a cAMP assay and showing no response to AVP stimulation.
-
-
Perform the cAMP inhibition assay as described above in parallel with the wild-type V2R-expressing cells and the V2R KO cells.
-
Expected Result: this compound should inhibit AVP-induced cAMP production in the wild-type cells but have no effect in the V2R KO cells, as there will be no AVP-induced cAMP production to inhibit.
-
Q: The knockout efficiency is low.
-
A: Optimize the transfection protocol. Test multiple gRNA sequences, as their efficiency can vary. Ensure the quality and purity of the plasmids.
-
-
Q: Some clones still show residual V2 receptor expression.
-
A: The knockout may be incomplete (e.g., heterozygous knockout). Screen more clones to find a homozygous knockout. Alternatively, the antibody used for Western blotting may have some non-specific binding.
-
Visualizations
Caption: this compound blocks the vasopressin V2 receptor signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Logic of using a V2R knockout cell line for validation.
References
- 1. V2 Receptor Antagonist; Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tolvaptan-Induced Hypernatremia in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing hypernatremia as a side effect of tolvaptan (B1682983) in animal research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of tolvaptan and how does it lead to hypernatremia?
A1: Tolvaptan is a selective vasopressin V2 receptor antagonist. In the renal collecting ducts, vasopressin normally promotes water reabsorption from the urine back into the body by stimulating the insertion of aquaporin-2 water channels into the cell membrane. Tolvaptan blocks the V2 receptors, preventing this action of vasopressin. This leads to increased excretion of free water (aquaresis) without a proportional increase in electrolyte excretion. The loss of excess water from the body concentrates the sodium in the blood, leading to hypernatremia (elevated serum sodium levels).
Q2: At what doses of tolvaptan has hypernatremia been observed in animal models?
A2: Hypernatremia has been observed in a dose-dependent manner in both rat and dog models. In rats, oral doses of 1-10 mg/kg have been shown to cause a significant increase in plasma sodium concentration.[1] Similarly, in dogs, oral administration of tolvaptan at doses of 0.3 mg/kg to 10 mg/kg can lead to increased serum sodium levels.[2] It is crucial to carefully select the dose based on the animal model and experimental goals, starting with lower doses and titrating up as needed while closely monitoring serum sodium.
Q3: What are the clinical signs of hypernatremia in laboratory animals?
A3: Clinical signs of hypernatremia can be subtle initially and may include increased thirst (polydipsia) and increased urination (polyuria). As hypernatremia becomes more severe, neurological signs may appear due to dehydration of brain cells. These can include lethargy, weakness, ataxia (incoordination), muscle tremors, seizures, and in severe cases, coma. It is important to monitor animals closely for any of these signs.
Q4: How often should I monitor serum sodium levels in animals receiving tolvaptan?
A4: The frequency of monitoring depends on the dose of tolvaptan, the animal species, and the experimental protocol. For initial dose-finding studies or when using higher doses, it is recommended to monitor serum sodium levels daily for the first few days. Once a stable dose is established and the animal's response is predictable, the frequency can be reduced to every few days or weekly, as determined by your institution's animal care and use committee (IACUC) guidelines. Written records of daily fluid consumption, hydration status, and any behavioral changes should be maintained for each animal.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid increase in serum sodium (>10-12 mEq/L in 24 hours) | - High dose of tolvaptan- Inadequate water intake | - Immediately discontinue or reduce the dose of tolvaptan.- Provide free access to water. If the animal is not drinking, administer fluid therapy as described in the experimental protocols below.- Monitor serum sodium levels every 4-6 hours until they stabilize. |
| Animal exhibits neurological signs (lethargy, seizures) | - Severe hypernatremia leading to neuronal dehydration | - This is a veterinary emergency. Immediately stop tolvaptan administration.- Consult with the veterinary staff for emergency fluid therapy. The goal is to slowly correct the hypernatremia to prevent cerebral edema.- Provide supportive care as directed by the veterinarian. |
| Mild to moderate hypernatremia with no clinical signs | - Expected pharmacological effect of tolvaptan | - Ensure the animal has free and easy access to fresh drinking water at all times.- Increase the frequency of monitoring of both clinical signs and serum sodium levels.- Consider a dose reduction if the hypernatremia persists or worsens. |
| Dehydration despite adequate water access | - Excessive water loss due to the aquaretic effect of tolvaptan | - Assess hydration status by checking skin turgor and mucous membranes.- If dehydration is present, provide supplemental fluids (e.g., subcutaneous Lactated Ringer's Solution) as outlined in the experimental protocols.- Re-evaluate the dose of tolvaptan. |
Data Presentation
Table 1: Dose-Dependent Effects of Oral Tolvaptan on Serum Sodium in Rats
| Tolvaptan Dose (mg/kg) | Mean Increase in Plasma Sodium (mEq/L) after 4 hours | Reference |
| 1 | 0.5 | [3] |
| 3 | 2.0 | [3] |
| 10 | 12.9 | [3] |
Table 2: Effects of Oral Tolvaptan on Serum Sodium in a Canine Model of Hyponatremia
| Tolvaptan Dose | Initial Plasma Sodium (mEq/L) | Plasma Sodium after 5 days (mEq/L) | Reference |
| 1 mg/kg twice daily | 126 | 133 | [2] |
| 0.5 mg/kg (with water restriction) | 133 | Maintained around 126 | [2] |
Experimental Protocols
Protocol 1: Monitoring Serum Sodium and Hydration Status
-
Baseline Measurement: Before the first administration of tolvaptan, collect a baseline blood sample to determine the animal's normal serum sodium concentration. Also, record the animal's baseline body weight and assess hydration status (skin turgor, mucous membrane moisture).
-
Blood Sampling: Collect blood samples via an appropriate method for the species (e.g., tail vein in rats, cephalic or saphenous vein in dogs). The volume of blood collected should be in accordance with IACUC guidelines.
-
Frequency of Monitoring:
-
Initial Phase (First 3-5 days): Monitor serum sodium and body weight daily.
-
Maintenance Phase: If serum sodium is stable, reduce monitoring to 2-3 times per week.
-
If Clinical Signs Appear: Immediately measure serum sodium and assess hydration.
-
-
Hydration Assessment: In addition to serum sodium, perform a daily clinical assessment of the animal's hydration status.
Protocol 2: Management of Mild to Moderate Hypernatremia
-
Ensure Water Access: Verify that the animal has unrestricted access to fresh, palatable drinking water. Water bottles should be checked to ensure they are functioning correctly.
-
Fluid Supplementation (If necessary): If the animal shows signs of mild dehydration or is not drinking sufficiently, administer warmed (body temperature) subcutaneous fluids.
-
Dose Adjustment: If hypernatremia persists or worsens, consider reducing the dose of tolvaptan.
Protocol 3: Management of Severe Hypernatremia
-
Discontinue Tolvaptan: Immediately cease administration of tolvaptan.
-
Veterinary Consultation: This is a critical situation that requires immediate veterinary intervention.
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Intravenous Fluid Therapy: The veterinarian will likely initiate intravenous (IV) fluid therapy. The goal is to slowly decrease the serum sodium concentration by no more than 0.5 mEq/L per hour to avoid cerebral edema. The type and rate of fluid administration will be determined by the veterinarian.
-
Intensive Monitoring: The animal will require intensive monitoring of neurological status, vital signs, and serum electrolytes every 2-4 hours.
Mandatory Visualization
Caption: Tolvaptan's mechanism of action in the kidney collecting duct cell.
References
Strategies for minimizing liver enzyme elevation in tolvaptan trials
Technical Support Center: Tolvaptan (B1682983) Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the risk of liver enzyme elevation in clinical trials involving tolvaptan.
Frequently Asked Questions (FAQs)
Q1: What is the known risk of liver enzyme elevation associated with tolvaptan?
A1: Tolvaptan has been associated with a risk of idiosyncratic drug-induced liver injury (DILI), characterized by elevations in serum alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin (B190676).[1][2][3] In clinical trials for autosomal dominant polycystic kidney disease (ADPKD), an imbalance in ALT elevations (>3 times the upper limit of normal) was observed in patients receiving tolvaptan compared to placebo.[1][4][5][6][7] While the incidence is relatively low, serious and potentially irreversible liver injury has been reported, leading to a boxed warning and a Risk Evaluation and Mitigation Strategy (REMS) mandated by the FDA.[1][4][8][9]
Q2: What is the proposed mechanism of tolvaptan-induced liver injury?
A2: The exact mechanism of tolvaptan-induced liver injury is not fully understood but is considered multifactorial.[10] Proposed mechanisms include:
-
Mitochondrial Dysfunction: In vitro studies suggest that tolvaptan can impair mitochondrial respiration.[10][11]
-
Alterations in Bile Acid Disposition: Tolvaptan and its metabolites may inhibit bile acid transporters, leading to an accumulation of cytotoxic bile acids in hepatocytes.[10][12]
-
Metabolic Activation: Tolvaptan is metabolized by the cytochrome P450 enzyme CYP3A4, and the formation of a reactive metabolite could contribute to hepatotoxicity.[13]
-
Adaptive Immune Response: Evidence suggests that an adaptive immune response, involving drug-responsive T-cells, may play a role in the liver injury observed in some patients.[12]
Q3: What are the key components of the FDA-mandated Risk Evaluation and Mitigation Strategy (REMS) for tolvaptan?
A3: The tolvaptan REMS is designed to mitigate the risk of serious liver injury.[6][8] Key components include:
-
Prescriber and Pharmacy Certification: Healthcare providers and pharmacies must be specially certified to prescribe and dispense tolvaptan.
-
Patient Education: Patients must be educated about the risk of liver injury and the importance of adherence to monitoring.[6]
-
Mandatory Liver Function Monitoring: A strict schedule of liver function testing is required for all patients receiving tolvaptan.[9][14][15]
Q4: What is the recommended frequency for liver function monitoring in tolvaptan trials?
A4: The FDA-approved labeling and the REMS program specify a required schedule for liver function tests (ALT, AST, and bilirubin).[9][15] The recommended monitoring frequency is:
-
Before initiating treatment (baseline)
-
At 2 and 4 weeks after initiation
-
Monthly for the first 18 months of treatment
This frequent monitoring is crucial as most cases of liver enzyme elevation occur within the first 18 months of treatment.[5][14][16]
Q5: Are there any known risk factors for developing tolvaptan-induced liver injury?
A5: While research is ongoing, some potential risk factors have been investigated. The risk of liver injury appears to be specific to the long-term use of tolvaptan for ADPKD and has not been as evident in short-term use for hyponatremia.[13][16] Genetic factors, such as specific HLA genotypes, are being studied as potential predictors of susceptibility.[16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Elevated ALT/AST levels (>3x ULN) detected during routine monitoring. | Potential tolvaptan-induced hepatocellular injury. | 1. Immediately interrupt tolvaptan treatment.[2][4] 2. Repeat liver function tests within 48-72 hours to confirm the finding.[17] 3. Conduct a thorough clinical evaluation to rule out other causes of liver injury (e.g., viral hepatitis, concomitant medications).[17] 4. Continue to monitor liver function tests frequently until levels return to baseline. |
| Elevated ALT/AST (>3x ULN) with concomitant elevation in total bilirubin (>2x ULN). | This may indicate a "Hy's Law" case, suggesting a higher risk of severe liver injury.[1][7] | 1. Permanently discontinue tolvaptan treatment.[17] 2. Hospitalize the patient for close observation and supportive care. 3. Report the event to the appropriate regulatory authorities and the trial sponsor immediately. |
| Patient reports symptoms of liver injury (e.g., fatigue, anorexia, right upper abdominal pain, dark urine, jaundice). | Potential symptomatic hepatotoxicity. | 1. Immediately perform liver function tests.[2][18] 2. Interrupt tolvaptan treatment pending the results of the liver function tests.[4] 3. If liver enzyme elevations are confirmed, follow the actions outlined above. |
| A patient on a CYP3A4 inhibitor requires tolvaptan treatment. | Co-administration with strong CYP3A4 inhibitors can significantly increase tolvaptan plasma concentrations, potentially increasing the risk of liver injury.[13] | 1. Avoid co-administration of tolvaptan with strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin).[13] 2. If a moderate CYP3A4 inhibitor is necessary, consider a dose reduction of tolvaptan and monitor liver function more frequently. |
Quantitative Data Summary
Table 1: Incidence of ALT Elevation >3x ULN in Pivotal Tolvaptan Trials for ADPKD
| Trial | Tolvaptan Group | Placebo Group |
| TEMPO 3:4 | 4.4% (40/957)[1][4][5][6] | 1.0% (5/484)[1][4][5][6] |
| REPRISE | 5.6% (38/681)[1][5] | 1.2% (8/685)[1][5] |
Table 2: Liver Safety Findings from the Tolvaptan REMS Program (May 2018 - Feb 2021)
| Metric | Value |
| Total Patients Enrolled | 6,711[8][19] |
| Cases of Possible Severe DILI | 0.9% (60/6711)[8][19] |
| Confirmed Serious/Potentially Fatal Cases | 4[8][19] |
| Cases Meeting Hy's Law Criteria | 1[8][19] |
Experimental Protocols
Protocol: Liver Function Monitoring in Tolvaptan Clinical Trials
1. Objective: To monitor for and detect potential drug-induced liver injury in participants of tolvaptan clinical trials.
2. Analytes:
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Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Total Bilirubin
3. Materials:
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Standard equipment for venipuncture.
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Appropriate blood collection tubes (e.g., serum separator tubes).
-
Calibrated and validated clinical chemistry analyzer.
-
Commercially available, validated assay kits for ALT, AST, and total bilirubin.
4. Procedure: 4.1. Sample Collection:
- Collect whole blood via venipuncture at the specified time points (baseline, 2 and 4 weeks, monthly for 18 months, then every 3 months).
- Follow standard phlebotomy procedures to avoid hemolysis, which can interfere with results.
- Process the blood sample to separate serum according to the collection tube manufacturer's instructions, typically involving centrifugation. 4.2. Sample Analysis:
- Perform the analysis of ALT, AST, and total bilirubin on a validated clinical chemistry analyzer according to the instrument and assay manufacturer's instructions.
- Ensure that daily quality control procedures are performed and are within acceptable limits before running patient samples. 4.3. Data Review and Action:
- Review all results promptly.
- Compare results to the established upper limit of normal (ULN) for each analyte.
- Any result exceeding the predefined thresholds for potential liver injury (e.g., ALT >3x ULN) should trigger an immediate review by the clinical investigator and adherence to the trial's safety monitoring plan.
Visualizations
Caption: Experimental workflow for liver safety monitoring in tolvaptan trials.
Caption: Proposed signaling pathways in tolvaptan-induced liver injury.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medscape.com [medscape.com]
- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 4. FDA Drug Safety Communication: FDA limits duration and usage of Samsca (tolvaptan) due to possible liver injury leading to organ transplant or death | FDA [fda.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Clinical Pattern of Tolvaptan-Associated Liver Injury in Subjects with Autosomal Dominant Polycystic Kidney Disease: Analysis of Clinical Trials Database | springermedizin.de [springermedizin.de]
- 8. Evaluating the impact of a Risk Evaluation and Mitigation Strategy with tolvaptan to monitor liver safety in patients with autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Application of a Mechanistic Model to Evaluate Putative Mechanisms of Tolvaptan Drug-Induced Liver Injury and Identify Patient Susceptibility Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Editor’s Highlight: Candidate Risk Factors and Mechanisms for Tolvaptan-Induced Liver Injury Are Identified Using a Collaborative Cross Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tolvaptan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Five years of post-marketing liver safety data from the tolvaptan Risk Evaluation and Mitigation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical Pattern of Tolvaptan-Associated Liver Injury in Subjects with Autosomal Dominant Polycystic Kidney Disease: Analysis of Clinical Trials Database - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent updates in therapeutic approach using tolvaptan for autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medscape.com [medscape.com]
- 19. Evaluating the impact of a Risk Evaluation and Mitigation Strategy with tolvaptan to monitor liver safety in patients with autosomal dominant polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tolvaptan CYP3A Metabolism in Drug Interaction Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying drug interactions related to tolvaptan's CYP3A metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for tolvaptan (B1682983) and which enzyme is responsible?
A1: In vitro studies have demonstrated that tolvaptan is almost exclusively metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2][3][4][5][6] Urinary excretion of the unchanged drug is less than 1%.[1] This makes tolvaptan a sensitive substrate for CYP3A4 inhibitors and inducers.[1][5]
Q2: How do strong CYP3A inhibitors affect the pharmacokinetics of tolvaptan?
A2: Co-administration of tolvaptan with strong CYP3A inhibitors leads to a significant increase in tolvaptan plasma concentrations. For instance, ketoconazole (B1673606), a strong CYP3A4 inhibitor, has been shown to increase tolvaptan's maximum concentration (Cmax) by approximately 3.5-fold and the area under the curve (AUC) by about 5.4-fold.[1][5][6] This increased exposure can potentiate the pharmacodynamic effects of tolvaptan.
Q3: What is the impact of moderate CYP3A inhibitors on tolvaptan exposure?
A3: Moderate CYP3A inhibitors also substantially increase tolvaptan exposure. For example, co-administration with fluconazole (B54011) resulted in an 80% increase in Cmax and a 200% increase in AUC.[7] Similarly, grapefruit juice, a well-known intestinal CYP3A4 inhibitor, has been shown to increase tolvaptan's Cmax and AUC by 1.9-fold and 1.6-fold, respectively.[8]
Q4: How do CYP3A inducers alter the pharmacokinetics of tolvaptan?
A4: Co-administration with strong CYP3A inducers, such as rifampicin (B610482), dramatically reduces tolvaptan plasma concentrations. Studies have shown that rifampicin can decrease tolvaptan's Cmax and AUC by approximately 85-87%.[1][7] This can lead to a loss of therapeutic effect.
Q5: Is tolvaptan itself an inhibitor or inducer of CYP3A4?
A5: Tolvaptan is considered a sensitive CYP3A4 substrate but does not exhibit significant inhibitory or inducing activity on CYP3A4 at clinically relevant concentrations.[1][5][6]
Q6: Are there non-CYP3A4 mediated interactions to consider with tolvaptan?
A6: Yes, tolvaptan is also a substrate and an inhibitor of P-glycoprotein (P-gp).[9] Co-administration with P-gp inhibitors may increase tolvaptan concentrations. Conversely, tolvaptan can increase the concentration of co-administered P-gp substrates, such as digoxin (B3395198).[9][10]
Troubleshooting Guides
Problem 1: Unexpectedly high inter-subject variability in tolvaptan exposure during a clinical study.
-
Possible Cause: Concomitant medication use affecting CYP3A4 activity was not adequately controlled.
-
Troubleshooting Steps:
-
Review all concomitant medications of study participants for known CYP3A4 inhibitors or inducers.
-
Stratify data based on concomitant medication use to identify potential interactions.
-
For future studies, provide a clear list of prohibited medications, including over-the-counter supplements like St. John's Wort.
-
Problem 2: Observed pharmacodynamic effect (e.g., aquaresis) does not correlate with the change in tolvaptan pharmacokinetics.
-
Possible Cause: The pharmacodynamic response to tolvaptan is saturable.
-
Troubleshooting Steps:
-
Recognize that at higher plasma concentrations, a further increase in tolvaptan levels may not lead to a proportional increase in its aquaretic effect.[1]
-
The maximal effect on urine excretion rate is observed at tolvaptan concentrations approaching 100 ng/mL.[1]
-
Consider that increased exposure may prolong the duration of the effect rather than increasing its magnitude.[2][11]
-
Data Presentation
Table 1: Effect of CYP3A Inhibitors on Tolvaptan Pharmacokinetics
| Interacting Drug | Tolvaptan Dose | Inhibitor Dose | Change in Tolvaptan Cmax | Change in Tolvaptan AUC | Reference(s) |
| Ketoconazole | 30 mg | 200 mg daily | 3.48-fold increase | 5.40-fold increase | [1][5][7] |
| Fluconazole | Not Specified | 400 mg initial, 200 mg concomitant | 1.8-fold increase | 3.0-fold increase | [7][12] |
| Grapefruit Juice | 60 mg | 240 mL | 1.86-fold increase | 1.56-fold increase | [8] |
Table 2: Effect of a CYP3A Inducer on Tolvaptan Pharmacokinetics
| Interacting Drug | Tolvaptan Dose | Inducer Dose | Change in Tolvaptan Cmax | Change in Tolvaptan AUC | Reference(s) |
| Rifampicin | 240 mg | 600 mg daily | 87% decrease | 83% decrease | [1][7] |
Experimental Protocols
CYP3A4 Inhibition Study with Ketoconazole
-
Study Design: A double-blind, randomized, placebo-controlled trial in healthy subjects.[1][5]
-
Methodology:
-
Subjects received a single 30 mg dose of tolvaptan or placebo on day 1.[1][5]
-
After a washout period, subjects were administered 200 mg of ketoconazole once daily for several days.[1][5]
-
On the final day of ketoconazole administration, subjects received another 30 mg dose of tolvaptan or placebo.[1][5]
-
Blood samples were collected at predefined time points to determine tolvaptan plasma concentrations.[2]
-
-
Endpoints: Pharmacokinetic parameters of tolvaptan (Cmax, AUC) and pharmacodynamic endpoints such as urine volume and excretion rate.[1]
CYP3A4 Induction Study with Rifampicin
-
Study Design: An open-label study in healthy subjects.[1][5]
-
Methodology:
-
Endpoints: Pharmacokinetic parameters of tolvaptan (Cmax, AUC) and pharmacodynamic endpoints.[1]
Visualizations
Caption: Tolvaptan metabolism via CYP3A4 and points of drug interaction.
Caption: General experimental workflow for a tolvaptan drug interaction study.
References
- 1. Effects of CYP3A4 inhibition and induction on the pharmacokinetics and pharmacodynamics of tolvaptan, a non-peptide AVP antagonist in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of tolvaptan-induced toxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of CYP3A4 inhibition and induction on the pharmacokinetics and pharmacodynamics of tolvaptan, a non-peptide AVP antagonist in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. Effect of grapefruit juice on the pharmacokinetics of tolvaptan, a non-peptide arginine vasopressin antagonist, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro P-glycoprotein interactions and steady-state pharmacokinetic interactions between tolvaptan and digoxin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Review of Tolvaptan’s Pharmacokinetic and Pharmacodynamic Properties and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
Validation & Comparative
A Preclinical Showdown: Tolvaptan (Samsca) vs. Conivaptan in Efficacy Models
For researchers and drug development professionals, understanding the nuanced differences between vasopressin receptor antagonists is critical for advancing therapeutic strategies. This guide provides an objective comparison of the preclinical efficacy of Samsca (tolvaptan) and conivaptan (B1669423), supported by available experimental data. While direct head-to-head preclinical studies are limited, a comparative analysis of their performance in various animal models offers valuable insights into their distinct pharmacological profiles.
Tolvaptan (B1682983), a selective vasopressin V2 receptor antagonist, and conivaptan, a dual V1A and V2 receptor antagonist, both function by promoting aquaresis—the excretion of free water.[1] This mechanism is pivotal in treating conditions like hyponatremia and has shown potential in other diseases such as autosomal dominant polycystic kidney disease (ADPKD).[2][3] Their differential receptor selectivity, however, suggests distinct therapeutic advantages and potential side effects.[4] Tolvaptan's targeted V2 antagonism primarily impacts renal water reabsorption, while conivaptan's additional V1A blockade can induce vasodilation.[4][5]
Quantitative Efficacy Comparison in Preclinical Models
The following tables summarize the quantitative outcomes from key preclinical studies of tolvaptan and conivaptan in various animal models. It is important to note that the experimental conditions, including animal species, disease models, and drug dosages, vary between studies, precluding a direct statistical comparison of efficacy.
Table 1: Preclinical Efficacy of Tolvaptan
| Animal Model | Disease/Condition | Dosage | Duration | Key Outcomes | Reference |
| Pkd1 Knock-out Mouse | Autosomal Dominant Polycystic Kidney Disease (ADPKD) | Not specified | Not specified | Reduced kidney weight to body weight ratio, cystic index, and blood urea (B33335) levels. | [2][6] |
| Pkd1RC/RC Mouse | Autosomal Dominant Polycystic Kidney Disease (ADPKD) | Not specified | 5 months | Markedly reduced cyst progression. | [7][8] |
| Rat | Histamine-induced skin vascular hyperpermeability | 1-10 mg/kg (oral) | Single dose | Dose-dependent improvement in edema. | [9] |
| Rat | Carrageenan-induced paw edema | 1-10 mg/kg (oral) | Single dose | Dose-dependent improvement in edema. | [9] |
Table 2: Preclinical Efficacy of Conivaptan
| Animal Model | Disease/Condition | Dosage | Duration | Key Outcomes | Reference |
| Dog (pacing-induced) | Congestive Heart Failure | 0.1 mg/kg (intravenous) | Single dose | Increased left ventricular dP/dtmax and cardiac output; decreased left ventricular end-diastolic pressure and total peripheral vascular resistance; increased urine flow and decreased urine osmolality. | [10] |
| Rat | Hyponatremia | Not specified | Not specified | Improved plasma sodium concentration and plasma osmolality. | [11] |
| Conscious Dog | Normal | Oral and IV | Not specified | Dose-dependent aquaresis. | [12] |
| Dehydrated Conscious Rat | Dehydration | Oral | Not specified | Increased urine volume and reduced urine osmolality. | [12] |
Signaling Pathways and Mechanism of Action
The differential effects of tolvaptan and conivaptan stem from their distinct interactions with the vasopressin receptors. The following diagram illustrates the signaling pathways affected by these two antagonists.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for evaluating the efficacy of tolvaptan and conivaptan in their respective preclinical models.
Tolvaptan in a Pkd1 Knock-out Mouse Model of ADPKD
-
Animal Model: An adult-onset conditional Pkd1 knock-out (KO) mouse model is used.[2][6] Kidney-specific deletion of the Pkd1 gene is induced with tamoxifen (B1202) (150 mg/kg, by oral gavage) at postnatal days 18 and 19.[2]
-
Drug Administration: After weaning, mice are randomized into treatment groups. Tolvaptan is administered, though the specific dose and route are not detailed in the provided references.
-
Efficacy Endpoints:
-
Kidney Survival: Monitored throughout the study.
-
Kidney Weight to Body Weight Ratio (2KW/BW%): Determined at the end of the study.
-
Cystic Index: Calculated from histological sections of the kidneys.
-
Blood Urea (BU): Measured from tail-vein blood samples to assess kidney function.[6]
-
-
Data Analysis: Statistical comparisons are made between the tolvaptan-treated group and an untreated control group.
Conivaptan in a Canine Model of Pacing-Induced Congestive Heart Failure
-
Animal Model: Congestive heart failure is induced in dogs by 2 to 3 weeks of rapid right ventricular pacing at 260-280 beats/min.[10]
-
Drug Administration: Conivaptan (0.1 mg/kg) is administered intravenously to anesthetized dogs.[10]
-
Efficacy Endpoints:
-
Data Analysis: Hemodynamic and renal parameters before and after conivaptan administration are compared.
Typical Experimental Workflow
The following diagram outlines a typical workflow for a preclinical study evaluating the efficacy of vasopressin receptor antagonists.
References
- 1. Novel agents for the treatment of hyponatremia: a review of conivaptan and tolvaptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of tolvaptan and salsalate combination therapy in a Pkd1-mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolvaptan in the treatment of autosomal dominant polycystic kidney disease: patient selection and special considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Conivaptan: a step forward in the treatment of hyponatremia? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tolvaptan plus Pasireotide Shows Enhanced Efficacy in a PKD1 Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tolvaptan plus pasireotide shows enhanced efficacy in a PKD1 model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-edematous effects of tolvaptan in experimental rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular and renal effects of conivaptan hydrochloride (YM087), a vasopressin V1A and V2 receptor antagonist, in dogs with pacing-induced congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New topics in vasopressin receptors and approach to novel drugs: research and development of conivaptan hydrochloride (YM087), a drug for the treatment of hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conivaptan and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Tolvaptan on Renal Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of tolvaptan (B1682983) on renal function against alternative therapeutic options and placebo. The information presented is supported by experimental data from preclinical and clinical studies, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Tolvaptan's Mechanism of Action and In Vivo Effects
Tolvaptan is a selective vasopressin V2 receptor antagonist.[1][2][3] Its primary mechanism of action involves blocking the binding of arginine vasopressin (AVP) to the V2 receptors in the collecting ducts of the kidneys.[2][3] This action inhibits the vasopressin-induced cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells.[3][4] The result is an increase in free water excretion, a process known as aquaresis, which leads to decreased urine osmolality and an increase in serum sodium concentration.[1][5]
In vivo studies have consistently demonstrated tolvaptan's significant impact on key renal function parameters. In rat models, continuous infusion of tolvaptan resulted in a dramatic decrease in urine osmolality to less than 300 mOsm/kgH₂O, compared to over 2000 mOsm/kgH₂O in vehicle-infused rats.[4][6] This was accompanied by a marked reduction in the abundance of AQP2 in the kidneys.[4]
Clinical trials in patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD), heart failure, and hyponatremia have further validated these effects. The TEMPO 3:4 trial, a large-scale study in ADPKD patients, showed that tolvaptan consistently reduced urine osmolality by 200-300 mOsm/kg over a 36-month period.[7][8]
Comparative Analysis of Renal Function Parameters
The following tables summarize the quantitative effects of tolvaptan on renal function compared to placebo or other treatments from various in vivo studies.
Table 1: Effect of Tolvaptan on Urine Osmolality
| Study/Population | Treatment Group | Baseline Urine Osmolality (mOsm/kgH₂O) | Post-Treatment Urine Osmolality (mOsm/kgH₂O) | Change from Baseline | Comparator |
| Rat Model[4][6] | Tolvaptan Infusion | >2000 | <300 | > -1700 | Vehicle Infusion |
| ADPKD Patients (TEMPO 3:4)[7][8] | Tolvaptan | Not specified | Reduced by 200-300 | -200 to -300 | Placebo |
| ADPKD Patients[9] | Tolvaptan | 351.8 ± 142.2 | 97.6 ± 23.8 (evening of first day) | -254.2 | Baseline |
| ADPKD Patients[10] | Tolvaptan (dose-titrated) | 404 ± 231 | 153 ± 61 (morning) | -251 | Baseline |
| Heart Failure & CKD Patients[11][12] | Tolvaptan | Not specified | Significantly decreased | Not quantified | Baseline |
Table 2: Effect of Tolvaptan on Serum Sodium and Other Renal Parameters
| Study/Population | Treatment Group | Key Parameter | Baseline Value | Post-Treatment Value | Change | Comparator |
| Hyponatremia (SIAD)[13] | Tolvaptan | Serum Sodium (mmol/L) | 127 (median) | Increased | Median change of 4 mmol/L in 24h | Hypertonic Saline, Fluid Restriction |
| Heart Failure & CKD[11][12] | Tolvaptan | Serum Sodium | Hyponatremic | Normalized | Not quantified | Baseline |
| ADPKD Patients[14][15] | Tolvaptan | Total Kidney Volume (TKV) | Not specified | Reduced by 3.1% | -3.1% | Baseline |
| ADPKD Patients (TEMPO 3:4)[16] | Tolvaptan | eGFR Decline (mL/min/1.73 m²/year) | Not specified | -3.75 | 14% reduction in decline | Placebo (-4.36) |
| CKD Patients[17][18] | Tolvaptan + Diuretics | eGFR Decline (mL/min/1.73 m²) | 22.7 ± 12.4 | 19.4 ± 12.2 (1 year) | -3.3 | Conventional Diuretics Alone |
Alternative Treatments
While tolvaptan is a potent aquaretic, other therapeutic options are available for managing conditions like hyponatremia. These include:
-
Loop Diuretics (e.g., Furosemide): These agents increase water excretion by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle. They are often used in combination with salt tablets.[19]
-
Urea (B33335): Administered orally, urea acts as an osmotic diuretic to increase free water clearance.[19][20]
-
Other Vaptans (e.g., Conivaptan): Conivaptan is another vasopressin receptor antagonist available for intravenous use.[19]
-
Fluid Restriction: A first-line approach for managing euvolemic and hypervolemic hyponatremia.[21]
The choice of treatment depends on the underlying cause and severity of the condition.[19]
Experimental Protocols
Preclinical In Vivo Model: Tolvaptan Infusion in Rats
A common preclinical model to assess the in vivo effects of tolvaptan involves the following steps:[4][6]
-
Animal Model: Sprague-Dawley rats are typically used.
-
Surgical Implantation: Osmotic minipumps are surgically implanted subcutaneously in the rats.
-
Drug Administration: The minipumps are loaded with either tolvaptan dissolved in a suitable vehicle (e.g., DMSO) or the vehicle alone for the control group. The pumps deliver a continuous infusion of the drug over a specified period (e.g., 7 days).
-
Metabolic Cages: Rats are housed in metabolic cages to allow for precise collection of urine and measurement of water intake.
-
Sample Collection and Analysis: 24-hour urine samples are collected to measure urine volume and osmolality. At the end of the study, blood samples are collected to measure serum sodium and other electrolytes. Kidneys are harvested for protein abundance analysis (e.g., immunoblotting for AQP2).
Clinical Trial Protocol: TEMPO 3:4
The Tolvaptan Efficacy and Safety in Management of Autosomal Dominant Polycystic Kidney Disease and Its Outcomes (TEMPO) 3:4 trial was a pivotal study with the following design:[7][8][16]
-
Study Design: A 3-year, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: Adult patients with ADPKD and preserved renal function (eGFR > 60 mL/min/1.73 m²).
-
Intervention: Patients were randomly assigned to receive either tolvaptan (in a split-dose regimen, titrated up to 90 mg in the morning and 30 mg in the afternoon) or a matching placebo.
-
Primary Endpoint: The annual rate of change in total kidney volume (TKV).
-
Secondary Endpoints: The rate of kidney function decline (eGFR slope) and the occurrence of clinical progression events (worsening kidney function, kidney pain, hypertension, albuminuria).
-
Assessments: TKV was measured by magnetic resonance imaging (MRI) at baseline and at 12, 24, and 36 months. Renal function, urine osmolality, and safety parameters were monitored regularly throughout the study.
Visualizing the Pathways and Processes
References
- 1. droracle.ai [droracle.ai]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of Tolvaptan? [synapse.patsnap.com]
- 4. Tolvaptan as a tool in renal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. V2 Receptor Antagonist; Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urine Osmolality, Response to Tolvaptan, and Outcome in Autosomal Dominant Polycystic Kidney Disease: Results from the TEMPO 3:4 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urine Osmolality, Response to Tolvaptan, and Outcome in Autosomal Dominant Polycystic Kidney Disease: Results from the TEMPO 3:4 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immediate drop of urine osmolality upon tolvaptan initiation predicts impact on renal prognosis in patients with ADPKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-world evidence for using urine osmolality as a practical tool in tolvaptan dose optimization in patients with ADPKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of tolvaptan in patients with chronic kidney disease and chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tolvaptan for the treatment of the syndrome of inappropriate antidiuresis (SIAD) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Short-term effects of tolvaptan on renal function and volume in patients with autosomal dominant polycystic kidney disease. | Semantic Scholar [semanticscholar.org]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. The long-term effect of tolvaptan treatment on kidney function and volume in patients with ADPKD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Effects of tolvaptan on renal function in chronic kidney disease patients with volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. drugs.com [drugs.com]
- 21. youtube.com [youtube.com]
A Comparative Analysis of First-Generation Vasopressin Antagonists
A comprehensive guide for researchers and drug development professionals on the performance, experimental data, and signaling pathways of early "vaptan" compounds.
First-generation vasopressin antagonists, colloquially known as "vaptans," represent a significant therapeutic advancement in the management of disorders characterized by elevated levels of the antidiuretic hormone, vasopressin. These non-peptide antagonists have been pivotal in treating conditions such as hyponatremia (low blood sodium) associated with congestive heart failure, liver cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion (SIADH). This guide provides a detailed comparative analysis of the pioneering vaptans: Conivaptan, Tolvaptan (B1682983), Lixivaptan, and Satavaptan, focusing on their receptor binding affinities, functional potencies, and pharmacokinetic profiles.
Comparative Performance of First-Generation Vaptans
The clinical efficacy and side-effect profiles of vasopressin antagonists are intrinsically linked to their affinity and selectivity for the different vasopressin receptor subtypes: V1a, V1b, and V2. The V1a receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction. The V2 receptor, found in the renal collecting ducts, is responsible for antidiuresis through the regulation of water reabsorption. The V1b receptor is predominantly expressed in the anterior pituitary and is involved in the release of adrenocorticotropic hormone (ACTH).
Receptor Binding Affinity and Functional Potency
The following tables summarize the in vitro binding affinities (Ki) and functional inhibitory concentrations (IC50) of the first-generation vaptans for the human vasopressin receptors. This data is critical for understanding the potency and selectivity of these compounds.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference(s) |
| Conivaptan | V1a | 0.38 | [1] |
| V2 | 0.23 | [1] | |
| Tolvaptan | V1a | 12.3 - 12.5 | [1][2] |
| V2 | 0.43 | [1][2] | |
| Lixivaptan | V2 | 2.3 | [3] |
| Satavaptan | V2 | 0.6 - 4.1 | [4] |
| Mozavaptan | V1 | 1200 | [5][6][7][8] |
| V2 | 14 | [5][6][7][8] | |
| Relcovaptan | V1a | 1.1 - 6.3 | [9] |
| Compound | Receptor Subtype | Functional Potency (IC50) [nM] | Reference(s) |
| Tolvaptan | V2 | 3 - 8 | [2][6] |
| Lixivaptan | V2 (human) | 1.2 | [6][10] |
| V2 (rat) | 2.3 | [6][10] | |
| Mozavaptan | V1 | 1200 | [6][7][8] |
| V2 | 14 | [6][7][8] |
Note: Data is compiled from various sources and experimental conditions may differ.
Pharmacokinetic Properties
The pharmacokinetic profiles of these antagonists influence their clinical utility, including their route of administration, dosing frequency, and potential for drug-drug interactions.
| Property | Conivaptan | Tolvaptan | Lixivaptan | Satavaptan |
| Administration | Intravenous | Oral | Oral | Oral |
| Bioavailability | N/A (IV) | ~40% | - | - |
| Half-life (t½) | 5-10.2 hours | ~12 hours | - | 14-17 hours |
| Protein Binding | >98% | ~99% | - | 94.5-96% |
| Metabolism | CYP3A4 | CYP3A4 | - | - |
Vasopressin Receptor Signaling Pathways
Vasopressin receptor antagonists exert their effects by blocking the downstream signaling cascades initiated by vasopressin. The V1a and V2 receptors utilize distinct G-protein coupled signaling pathways.
V1a Receptor Signaling Pathway
Activation of the V1a receptor by vasopressin initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction.
V2 Receptor Signaling Pathway
The V2 receptor, upon binding vasopressin, activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP.[5][14] cAMP then activates protein kinase A (PKA).[4][14] PKA phosphorylates aquaporin-2 (AQP2) water channels, leading to their translocation to the apical membrane of the collecting duct cells.[15] This insertion of AQP2 increases water reabsorption from the urine.[5][15]
Experimental Protocols
The characterization of vasopressin antagonists relies on standardized in vitro assays to determine their binding affinity and functional potency.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific vasopressin receptor subtype (V1a, V1b, or V2).
Materials:
-
Cell membranes expressing the human vasopressin receptor of interest.
-
Radioligand (e.g., [3H]-Arginine Vasopressin).
-
Test compound (vaptan).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (for V2 Receptor Functional Antagonism)
This assay measures the ability of an antagonist to inhibit the vasopressin-induced production of cyclic AMP, the second messenger for the V2 receptor.
Objective: To determine the IC50 of a test compound for the inhibition of vasopressin-stimulated cAMP production in cells expressing the V2 receptor.
Materials:
-
Cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Vasopressin (agonist).
-
Test compound (vaptan).
-
cAMP detection kit (e.g., HTRF, ELISA, or other formats).
-
Lysis buffer.
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Plating: Seed the V2 receptor-expressing cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add a fixed concentration of vasopressin to stimulate cAMP production and incubate for a defined period (e.g., 30 minutes at 37°C).
-
Lysis: Stop the reaction and lyse the cells to release intracellular cAMP.
-
Detection: Measure the cAMP concentration in the cell lysates using a suitable cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. LIXIVAPTAN | Vasopressin Receptor | TargetMol [targetmol.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. V2 (Vasopressin) Receptors Mnemonic for USMLE [pixorize.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Non-peptide arginine-vasopressin antagonists: the vaptans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. revvity.com [revvity.com]
- 12. Population pharmacokinetics of tolvaptan in healthy subjects and patients with hyponatremia secondary to congestive heart failure or hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Samsca® (Tolvaptan) Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings related to Samsca® (tolvaptan), focusing on its reproducibility and performance against alternative treatments. The data presented is collated from key clinical trials and preclinical studies, with detailed methodologies to support independent verification and further research.
Mechanism of Action: A Selective Vasopressin V2 Receptor Antagonist
This compound® is an orally administered, selective vasopressin V2 receptor antagonist.[1][2] Its primary mechanism of action is the inhibition of arginine vasopressin (AVP) binding to the V2 receptors in the collecting ducts of the kidneys.[1][3][4] This action blocks the downstream signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells.[1][2][5] The result is an increase in free water excretion (aquaresis) without a significant loss of electrolytes, leading to an increase in serum sodium concentrations in cases of hyponatremia and a reduction in the rate of kidney cyst growth in Autosomal Dominant Polycystic Kidney Disease (ADPKD).[3][4]
Signaling Pathway of Tolvaptan's Action
The binding of vasopressin to the V2 receptor normally activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][2] Increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates AQP2, promoting its translocation to the cell membrane.[1] Tolvaptan (B1682983) competitively blocks the initial step of this pathway.
Comparative Efficacy in Hyponatremia
Tolvaptan has been extensively studied for the treatment of euvolemic and hypervolemic hyponatremia. The pivotal SALT-1 and SALT-2 trials demonstrated its efficacy in increasing serum sodium levels compared to placebo.[6][7] A key alternative for the acute management of severe hyponatremia is the administration of 3% hypertonic saline.
Quantitative Comparison: Tolvaptan vs. 3% Hypertonic Saline
| Parameter | Tolvaptan (15-30 mg/day) | 3% Hypertonic Saline | Study Reference(s) |
| Mean Increase in Serum Sodium at 24h | 5.11 ± 0.66 mEq/L | 8.03 ± 0.65 mEq/L | [8][9][10] |
| Mean Increase in Serum Sodium at 48h | 10.11 ± 0.62 mEq/L | 12.33 ± 0.65 mEq/L | [8][9][10] |
| Route of Administration | Oral | Intravenous | [8][11] |
| Primary Indication | Clinically significant hypervolemic and euvolemic hyponatremia | Symptomatic hyponatremia | [6][12] |
Note: The data for 3% hypertonic saline reflects its use in a clinical trial setting for comparison and may vary based on administration protocols.
Efficacy in Autosomal Dominant Polycystic Kidney Disease (ADPKD)
The TEMPO 3:4 and REPRISE clinical trials established the efficacy of tolvaptan in slowing the progression of ADPKD in adult patients at risk of rapid progression.[13][14][15] The primary endpoints in these studies were the annual rate of change in total kidney volume (TKV) and the change in estimated glomerular filtration rate (eGFR).
Quantitative Outcomes in ADPKD Clinical Trials
| Parameter | Tolvaptan | Placebo | Study Reference(s) |
| Annual Rate of TKV Increase (TEMPO 3:4) | 2.8% | 5.5% | [15][16] |
| Annual Rate of eGFR Decline (REPRISE) | -2.34 mL/min/1.73 m² | -3.61 mL/min/1.73 m² | [14][15] |
| Annual Rate of eGFR Decline (Real-World Study) | -2.23 mL/min/1.73 m² | -3.62 mL/min/1.73 m² |
Detailed Experimental Protocols
Reproducibility of these findings relies on the adherence to specific experimental protocols. Below are detailed methodologies for the key experiments cited.
Measurement of Serum Sodium Concentration
Principle: Ion-selective electrode (ISE) potentiometry is the standard method for determining sodium concentration in serum.
Protocol:
-
Sample Collection and Preparation: Collect whole blood in a serum separator tube. Allow the blood to clot at room temperature for at least 30 minutes. Centrifuge at 1000-1300 x g for 15 minutes. Separate the serum from the clot.
-
Instrumentation: Utilize a calibrated automated clinical chemistry analyzer equipped with a sodium-selective electrode.
-
Calibration: Perform a multi-point calibration according to the manufacturer's instructions using certified sodium standards.
-
Quality Control: Analyze quality control materials with known sodium concentrations at the beginning and end of each batch of samples, and at regular intervals during the run.
-
Measurement: Introduce the serum sample into the analyzer. The ISE will generate a potential difference that is proportional to the activity of sodium ions in the sample. The analyzer's software converts this potential to a concentration value (mmol/L).
Measurement of Urine Osmolality
Principle: Freezing point depression osmometry is used to measure the total solute concentration in urine. The freezing point of a solution is depressed in proportion to the molal concentration of all solute particles.
Protocol:
-
Sample Collection: Obtain a random or timed urine sample in a clean, sterile container.
-
Instrumentation: Use a freezing point depression osmometer.
-
Calibration: Calibrate the osmometer using standard solutions of known osmolality (e.g., 100 and 500 mOsm/kg H₂O).
-
Measurement:
-
Pipette a small volume (typically 20-100 µL) of the urine sample into a sample tube.
-
Place the tube in the osmometer's cooling chamber.
-
The instrument supercools the sample below its freezing point.
-
A controlled mechanical vibration induces crystallization.
-
The heat of fusion released raises the temperature to the freezing point, which is detected by a thermistor.
-
The instrument converts the freezing point depression into an osmolality reading (mOsm/kg H₂O).
-
Measurement of Total Kidney Volume (TKV) in ADPKD
Principle: Magnetic Resonance Imaging (MRI) is used to acquire cross-sectional images of the kidneys. The total volume is then calculated from these images using stereology.
Protocol:
-
Patient Preparation: Patients should fast for at least 4 hours prior to the MRI scan to reduce bowel peristalsis.
-
Imaging Sequence:
-
Utilize a 1.5T or 3T MRI scanner.
-
Acquire contiguous coronal T2-weighted single-shot fast spin-echo (SSFSE) or T1-weighted spoiled gradient-echo images of the entire kidneys.
-
Slice thickness should be uniform, typically 2.5-5 mm with no interslice gap.
-
-
Image Analysis (Stereology):
-
Load the DICOM images into a suitable image analysis software.
-
Overlay a grid of points on each coronal slice.
-
Manually count the number of points that fall within the renal parenchyma for each slice.
-
The area of the kidney on each slice is calculated by multiplying the number of points by the area represented by each point.
-
The volume of each slice is determined by multiplying the area by the slice thickness.
-
The total kidney volume is the sum of the volumes of all slices.
-
Experimental Workflow: TKV Measurement in ADPKD
Conclusion
The experimental findings for this compound® (tolvaptan) in the treatment of hyponatremia and ADPKD are well-documented and have been reproduced across multiple large-scale clinical trials. Its mechanism of action as a selective vasopressin V2 receptor antagonist is clearly elucidated, providing a strong basis for its therapeutic effects. When compared to 3% hypertonic saline for hyponatremia, tolvaptan offers the convenience of oral administration, though hypertonic saline may produce a more rapid initial increase in serum sodium. In ADPKD, tolvaptan has demonstrated a consistent and significant effect in slowing disease progression. The detailed experimental protocols provided in this guide are intended to facilitate the reproducibility of these findings and support further research in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of Renal Volume with MRI: Experimental Protocol - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | The Trafficking of the Water Channel Aquaporin-2 in Renal Principal Cells—a Potential Target for Pharmacological Intervention in Cardiovascular Diseases [frontiersin.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 7. UMEM Educational Pearls - University of Maryland School of Medicine, Department of Emergency Medicine [em.umaryland.edu]
- 8. MRI-based Kidney Volume Measurements in ADPKD: Reliability and Effect of Gadolinium Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypertonic Saline for Hyponatremia: Meeting Goals and Avoiding Harm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Tolvaptan regulates aquaporin-2 and fecal water in cirrhotic rats with ascites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. 3% Hypertonic saline [handbook.bcehs.ca]
- 15. Treatment of symptomatic hyponatremia with hypertonic saline: a real-life observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tolvaptan and the role of kidney aquaporin-2 abundance in managing volume overload in patients with CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the V2 Receptor Blockade: A Comparative Guide to Samsca (Tolvaptan) and its Alternatives in Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of Samsca (Tolvaptan) and other vasopressin V2 receptor antagonists. By examining their mechanism of action and performance across various cell lines, this document provides a comprehensive resource supported by experimental data to inform future research and development.
This compound, with its active ingredient Tolvaptan (B1682983), is a selective vasopressin V2 receptor antagonist. Its primary therapeutic action involves blocking the binding of arginine vasopressin (AVP) to the V2 receptors in the renal collecting ducts. This targeted blockade leads to aquaresis, the excretion of electrolyte-free water, which in turn helps to increase serum sodium concentrations in patients with hyponatremia. Beyond its approved indications, the scientific community is actively exploring the effects of Tolvaptan and similar agents in various cellular contexts, including cancer and polycystic kidney disease.
Mechanism of Action: A Tale of Selective Antagonism
Tolvaptan's efficacy stems from its high affinity and selectivity for the V2 receptor over the V1a receptor. This selectivity is crucial as it minimizes off-target effects such as changes in blood pressure, which are mediated by V1a receptors. The binding of Tolvaptan to the V2 receptor inhibits the AVP-induced signaling cascade, primarily by blocking the production of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP has downstream effects on cellular processes such as cell proliferation and the translocation of aquaporin-2 (AQP2) water channels to the cell membrane.
Alternatives to Tolvaptan include Conivaptan, a non-selective antagonist that targets both V1a and V2 receptors, and other selective V2 receptor antagonists like Lixivaptan and Satavaptan. The differing receptor selectivity profiles of these compounds result in distinct pharmacological effects and potential therapeutic applications.
Diagram of the Vasopressin V2 Receptor Signaling Pathway and the Action of Antagonists
Caption: Simplified signaling pathway of the vasopressin V2 receptor.
Comparative In Vitro Performance of Vasopressin Receptor Antagonists
The following tables summarize the available in vitro data for Tolvaptan and its alternatives, providing a basis for comparing their potency and selectivity.
| Compound | Receptor Target | Binding Affinity (Ki) in nM | Cell Line | Reference |
| Tolvaptan | V2 | 0.43 - 1.1 | Human V2-expressing cells | [1] |
| V1a | 12.3 - 29 | Human V1a-expressing cells | [1] | |
| Conivaptan | V2 | 0.38 - 4.2 | Human V2-expressing cells | [1] |
| V1a | 0.23 - 0.67 | Human V1a-expressing cells | [1] | |
| Lixivaptan | V2 | 2.3 | Human V2-expressing cells | [1] |
| V1a | >1000 | Human V1a-expressing cells | [1] | |
| Satavaptan | V2 | ~1 | Rat kidney membranes | [2] |
| V1a | >1000 | Rat liver membranes | [2] |
Table 1: Comparative Receptor Binding Affinity (Ki) of Vasopressin Antagonists. Lower Ki values indicate higher binding affinity.
| Compound | Assay | Cell Line | IC50 | Reference |
| Tolvaptan | AVP-induced cAMP production | Human ADPKD cells | ~0.2 nM | [3] |
| Lixivaptan | dDAVP-induced cAMP production | MCD4 (mouse renal collecting duct cells) | Qualitatively shown to block cAMP increase | [4] |
| Conivaptan | AVP-induced cAMP production | Data not directly comparable | - | |
| Satavaptan | dDAVP-induced cAMP production | Rat inner medullary collecting duct cells | Qualitatively shown to block cAMP increase | [1] |
Table 2: Comparative Inhibition of cAMP Production. IC50 represents the concentration of the antagonist required to inhibit 50% of the agonist-induced cAMP response.
| Compound | Cell Line | Effect | IC50 | Reference |
| Tolvaptan | HCT-8 (colon cancer) | Inhibition of proliferation | Micromolar range | [1][2] |
| HepG2 (hepatocarcinoma) | Inhibition of proliferation | Micromolar range | [1][2] | |
| SK-N-AS (neuroblastoma) | Inhibition of proliferation | Micromolar range | [1][2] | |
| Small Cell Lung Cancer (H69) | Inhibition of proliferation | - | [5] | |
| Satavaptan | Renal cell carcinoma cell lines | Inhibition of dDAVP-stimulated proliferation | 1 nM (to prevent dDAVP effect) | [2] |
Table 3: Comparative Effects on Cell Proliferation.
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, detailed methodologies for key experiments are provided below.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the vasopressin V2 receptor.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human V2 receptor.
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).
-
Test Compounds: Tolvaptan, Conivaptan, Lixivaptan, Satavaptan.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters.
Procedure:
-
In a 96-well plate, combine cell membranes, [³H]-AVP (at a concentration close to its Kd), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled AVP.
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To measure the ability of a test compound to inhibit AVP-induced cAMP production in cells expressing the V2 receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human V2 receptor.
-
Agonist: Arginine Vasopressin (AVP) or desmopressin (B549326) (dDAVP).
-
Test Compounds: Tolvaptan, Conivaptan, Lixivaptan, Satavaptan.
-
Stimulation Buffer: HBSS or DMEM containing a phosphodiesterase inhibitor such as 0.5 mM IBMX.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
384-well white plates.
Procedure:
-
Seed the cells into a 384-well plate and incubate overnight.
-
On the day of the assay, replace the culture medium with stimulation buffer.
-
Add serial dilutions of the test compound to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Add a fixed concentration of AVP or dDAVP (typically at its EC80 concentration) to all wells except the basal control.
-
Incubate for 30-60 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of the test compound to determine the IC50 value.
Diagram of a Typical cAMP Assay Workflow
Caption: Workflow for a cell-based cAMP accumulation assay.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of vasopressin antagonists on the proliferation of cancer cell lines.
Materials:
-
Cells: Cancer cell lines of interest (e.g., HCT-8, HepG2, SK-N-AS).
-
Test Compounds: Tolvaptan and its alternatives.
-
Culture Medium: Appropriate for the chosen cell line.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.
-
Solubilization Solution: e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide.
-
96-well plates.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for inhibition of cell proliferation.
Aquaporin-2 (AQP2) Translocation Assay (Immunofluorescence)
Objective: To visualize the effect of vasopressin antagonists on the AVP-induced translocation of AQP2 to the plasma membrane.
Materials:
-
Cells: Renal collecting duct cells (e.g., mpkCCD) grown on permeable supports.
-
Agonist: AVP or dDAVP.
-
Test Compounds: Tolvaptan or other vaptans.
-
Fixative: 4% paraformaldehyde in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% BSA in PBS.
-
Primary Antibody: Rabbit anti-AQP2 antibody.
-
Secondary Antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI.
-
Mounting Medium.
Procedure:
-
Grow cells to confluence on permeable supports.
-
Treat the cells with the test compound for a specified time, followed by stimulation with AVP or dDAVP.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 1% BSA.
-
Incubate with the primary anti-AQP2 antibody.
-
Wash and incubate with the fluorescently-labeled secondary antibody and DAPI.
-
Mount the supports on slides and visualize using a fluorescence or confocal microscope.
-
Analyze the images to assess the localization of AQP2 (apical membrane vs. cytoplasm).
Diagram of the Experimental Workflow for AQP2 Immunofluorescence
Caption: Workflow for visualizing AQP2 translocation via immunofluorescence.
Conclusion
This comparative guide provides a detailed overview of the in vitro performance of this compound (Tolvaptan) and its alternatives. The presented data highlights the distinct pharmacological profiles of these vasopressin receptor antagonists, which are crucial for their potential therapeutic applications. The detailed experimental protocols offer a valuable resource for researchers aiming to further investigate the mechanism of action and cellular effects of these compounds in various cell lines. While this guide consolidates current knowledge, further head-to-head comparative studies are warranted to fully elucidate the relative potencies and efficacies of these agents in different cellular contexts, which will ultimately guide the development of more targeted and effective therapies.
References
- 1. The V2 receptor antagonist tolvaptan counteracts proliferation and invasivity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The V2 receptor antagonist tolvaptan counteracts proliferation and invasivity in human cancer cells | springermedizin.de [springermedizin.de]
- 3. Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Tolvaptan in Preclinical Hyponatremia: A Comparative Review of Animal Models
For researchers and scientists navigating the complexities of hyponatremia, animal models serve as crucial tools for evaluating novel therapeutics. This guide provides a comprehensive comparison of the effects of tolvaptan (B1682983), a selective vasopressin V2 receptor antagonist, across various animal models of hyponatremia, offering insights into its efficacy and the experimental frameworks used to assess it.
Tolvaptan has demonstrated significant promise in correcting hyponatremia by promoting free water excretion. Its effects have been predominantly studied in rat models, with some data available for canines. This guide synthesizes the existing preclinical data to facilitate a clearer understanding of tolvaptan's performance and to aid in the design of future research.
Quantitative Effects of Tolvaptan on Key Parameters
To provide a clear comparison, the following tables summarize the quantitative data from key studies on the effects of tolvaptan in different animal models of hyponatremia.
Table 1: Effects of Tolvaptan in a Rat Model of Acute Hyponatremia
| Parameter | Control (Vehicle) | Tolvaptan (1 mg/kg) | Tolvaptan (3 mg/kg) | Tolvaptan (10 mg/kg) |
| Plasma Na+ (mEq/L) at 4h | 115.3 ± 1.2 | 115.8 ± 1.5 | 117.3 ± 1.8 | 128.2 ± 2.1 |
| Urine Volume (mL/4h) | 3.8 ± 0.5 | 5.2 ± 0.6 | 7.9 ± 0.9 | 15.1 ± 1.8 |
| Urine Osmolality (mOsm/kg) at 4h | 450 ± 50 | 320 ± 40 | 210 ± 30 | 100 ± 20 |
| Mortality Rate by Day 6 | 47% | Reduced | Reduced | No deaths |
Data synthesized from studies inducing acute hyponatremia in rats via continuous infusion of a vasopressin V2 receptor agonist and water loading.[1][2]
Table 2: Effects of Tolvaptan in a Rat Model of Chronic Hyponatremia
| Parameter | Control (Vehicle) | Tolvaptan (Dose Titration: 0.25-8 mg/kg) |
| Initial Plasma Na+ (mEq/L) | ~110 | ~110 |
| Final Plasma Na+ (mEq/L) at Day 14 | 110.6 ± 0.9 | 142.8 ± 0.4 |
| Brain Water Content (%) | Increased | Significantly Reduced |
| Organ Wet Weight | Increased | Significantly Reduced |
Data from studies inducing chronic, stable hyponatremia in rats using a lower-dose vasopressin V2 receptor agonist infusion and a liquid diet.[1][2]
Table 3: Effects of Tolvaptan in a Canine Case Study of SIADH-Induced Hyponatremia
| Parameter | Pre-Tolvaptan | Post-Tolvaptan (1-1.5 mg/kg twice daily) |
| Plasma Na+ (mEq/L) | ~126 | Up to 134 |
Data from a case report of a dog with Syndrome of Inappropriate Antidiuretic Hormone (SIADH) and consequential hyponatremia.[3][4]
Experimental Methodologies
A thorough understanding of the experimental protocols is essential for interpreting the data and designing future studies.
Rat Models of Hyponatremia
Acute Hyponatremia Model: [1][2]
-
Induction: Continuous subcutaneous infusion of the vasopressin V2 receptor agonist, [deamino-Cys(1), D-Arg(8)]-vasopressin (dDAVP), at a rate of 10 ng/h.
-
Water Loading: Forced water loading of an additional 10% of the initial body weight per day.
-
Duration: The development of rapidly progressive, severe hyponatremia is typically observed over 6 days.
-
Tolvaptan Administration: Repeated oral administration of tolvaptan at doses of 1, 3, and 10 mg/kg.
Chronic Hyponatremia Model: [1][2]
-
Induction: Continuous subcutaneous infusion of dDAVP at a lower rate of 1 ng/h.
-
Diet: A liquid diet is provided to the animals.
-
Duration: This protocol induces stable, severe hyponatremia (around 110 mEq/L) over a period of 14 days.
-
Tolvaptan Administration: Dose titrations of tolvaptan ranging from 0.25 to 8 mg/kg.
Canine Model of SIADH-Induced Hyponatremia
-
Model: This was a clinical case of a dog diagnosed with SIADH, which naturally led to hyponatremia.[3][4]
-
Tolvaptan Administration: The dog was treated with oral tolvaptan at a dosage of 1 to 1.5 mg/kg twice daily, in conjunction with water restriction.[3][4]
Sample Collection and Analysis
-
Blood Sampling: Blood samples are typically collected at baseline and at various time points after tolvaptan administration to measure plasma sodium concentrations using ion-specific electrodes.
-
Urine Collection: Urine is collected to measure volume and osmolality, with osmolality being determined by methods such as freezing-point depression.[2]
-
Tissue Analysis: In terminal studies, organs such as the brain are harvested to measure water content by drying the tissue to a constant weight.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of tolvaptan and a typical experimental workflow.
Discussion and Conclusion
The available data strongly support the efficacy of tolvaptan in correcting both acute and chronic hyponatremia in rat models. In the acute model, tolvaptan demonstrated a dose-dependent increase in plasma sodium, urine volume, and a decrease in urine osmolality, ultimately leading to a significant reduction in mortality.[1][2] In the chronic model, a gradual dose titration of tolvaptan effectively normalized plasma sodium levels and resolved organ edema without apparent neurological side effects.[1][2] The single case report in a dog with SIADH also suggests that tolvaptan can be effective in this species for correcting hyponatremia.[3][4]
A significant gap in the current literature is the lack of comprehensive studies on tolvaptan's effects in other common animal models of hyponatremia, such as mice and rabbits. While protocols for inducing hyponatremia in these species exist, their response to tolvaptan has not been well-documented. Future research should aim to bridge this gap to provide a more complete picture of tolvaptan's preclinical profile and to better understand potential species-specific differences in its pharmacodynamics.
References
- 1. Therapeutic effects of tolvaptan, a potent, selective nonpeptide vasopressin V2 receptor antagonist, in rats with acute and chronic severe hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of tolvaptan on hyponatremia in a dog with syndrome of inappropriate secretion of antidiuretic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of tolvaptan on hyponatremia in a dog with syndrome of inappropriate secretion of antidiuretic hormone - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro to In Vivo Correlation of Samsca's (Tolvaptan) Pharmacological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activity of Samsca (tolvaptan), a selective vasopressin V2 receptor antagonist, with other vaptans. The focus is on the correlation between in vitro activity and in vivo pharmacological response, supported by experimental data and detailed methodologies to inform research and drug development.
Introduction to Vasopressin V2 Receptor Antagonists
Vasopressin, also known as antidiuretic hormone (ADH), plays a critical role in regulating the body's water balance by promoting water reabsorption in the kidneys. This action is mediated through the vasopressin V2 receptor. In certain conditions, such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH) and autosomal dominant polycystic kidney disease (ADPKD), dysregulation of vasopressin activity leads to fluid imbalance. Vaptans are a class of drugs that act as vasopressin receptor antagonists, offering a targeted therapeutic approach. This compound (tolvaptan) is a selective V2 receptor antagonist that promotes the excretion of free water, a process known as aquaresis, without significant loss of electrolytes.[1][2]
Comparative In Vitro and In Vivo Pharmacology
The pharmacological profile of tolvaptan (B1682983) and its alternatives is characterized by their affinity for the vasopressin V2 receptor and their subsequent effect on water excretion. This section compares the in vitro potency and in vivo aquaretic effects of tolvaptan with other notable vaptans: conivaptan (B1669423), lixivaptan, and satavaptan.
In Vitro Potency and Selectivity
The in vitro activity of vaptans is primarily determined by their binding affinity (Ki) to the V2 receptor and their ability to inhibit the downstream signaling cascade, often measured as the half-maximal inhibitory concentration (IC50) of cyclic AMP (cAMP) production.
| Drug | Target(s) | V2 Receptor Ki (nM) | V2 Receptor IC50 (nM) | V1a Receptor Ki (nM) | Selectivity (V1a/V2) | Reference(s) |
| Tolvaptan (this compound) | V2 | 0.43 | 0.1 - 8 | 12.3 | ~29-fold | [1][3][4][5] |
| Conivaptan | V1a/V2 | - | - | - | Non-selective | [1][6] |
| Lixivaptan | V2 | - | - | - | Selective | [7][8][9] |
| Satavaptan | V2 | - | - | - | Selective | [10] |
Table 1: In Vitro Receptor Binding Affinity and Potency of Selected Vaptans. Ki and IC50 values represent the concentration of the drug required to achieve 50% binding and inhibition, respectively. A lower value indicates higher potency. Selectivity is expressed as the ratio of Ki values for the V1a versus the V2 receptor.
In Vivo Aquaretic Effects
The primary in vivo pharmacological effect of V2 receptor antagonists is aquaresis, leading to an increase in urine volume and a decrease in urine osmolality. These effects are typically evaluated in animal models, such as rats, and in human clinical trials.
| Drug | Animal Model | Dose | Effect on Urine Volume | Effect on Serum Sodium | Reference(s) |
| Tolvaptan | Rat | 1-10 mg/kg (oral) | Dose-dependent increase | Gradual increase | [11][12][13][14] |
| Conivaptan | Human | 20-40 mg/day (IV) | Significant increase | Significant increase | [6][7][15][16] |
| Lixivaptan | Rat | 0.5% - 1% in chow | ~3-fold increase | Slight increase | [9][17] |
| Satavaptan | Rat | 0.3-3 mg/kg (oral) | Dose-dependent increase | No major change | [18] |
Table 2: In Vivo Aquaretic Effects of Selected Vaptans in Preclinical and Clinical Studies. The table summarizes the observed effects on key pharmacodynamic markers following administration of the respective vaptans.
In Vitro to In Vivo Correlation (IVIVC) of Pharmacological Activity
A direct mathematical correlation between in vitro potency and in vivo aquaretic effect for tolvaptan has been explored through pharmacokinetic/pharmacodynamic (PK/PD) modeling. These models aim to establish a relationship between the drug's concentration in the plasma over time (pharmacokinetics) and its observable effect on the body, such as increased urine volume (pharmacodynamics).
A semi-mechanistic PK/PD model for tolvaptan has been developed that successfully describes the relationship between tolvaptan exposure and the increase in urine volume.[19] This model incorporates a four-compartment system (water intake, edema, plasma, and urine) and assumes that tolvaptan inhibits the reabsorption of filtered water. The model accurately predicted urine volume changes following both intravenous administration of a tolvaptan prodrug (OPC-61815) and oral administration of tolvaptan at clinical or lower doses.[19] Such PK/PD models serve as a valuable tool for predicting the in vivo pharmacological response from in vivo drug concentrations, which are in turn influenced by in vitro properties like solubility and permeability.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of pharmacological agents. Below are summaries of key experimental protocols used to evaluate vasopressin receptor antagonists.
In Vitro V2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the vasopressin V2 receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Arginine Vasopressin) for binding to cell membranes expressing the human V2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).
-
Test compound (vaptan) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl₂, and BSA).
-
Non-specific binding control (a high concentration of unlabeled AVP).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[3]
In Vitro V2 Receptor cAMP Functional Assay
Objective: To measure the functional antagonism of a test compound on agonist-induced cAMP production in cells expressing the V2 receptor.
Principle: The V2 receptor is a Gs-protein coupled receptor that, upon activation by an agonist like AVP, stimulates adenylyl cyclase to produce cAMP. An antagonist will inhibit this agonist-induced cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing the human V2 receptor.
-
Agonist: Arginine Vasopressin (AVP) or a selective V2 agonist like dDAVP.
-
Test compound (vaptan) at various concentrations.
-
Assay medium (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase reporter assay).
Procedure:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of the agonist (AVP or dDAVP).
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection method.
-
Plot the cAMP levels against the log concentration of the antagonist to generate an inhibition curve and determine the IC50 value.[19]
In Vivo Aquaretic Effect Measurement in Rats
Objective: To evaluate the in vivo aquaretic effect of a test compound in a rat model.
Principle: The aquaretic effect is quantified by measuring the increase in urine volume and the decrease in urine osmolality following administration of the test compound.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Metabolic cages for individual housing and urine collection.
-
Test compound (vaptan) formulated for oral or intravenous administration.
-
Vehicle control.
-
Osmometer for measuring urine osmolality.
Procedure:
-
Acclimatize the rats to the metabolic cages.
-
Administer the test compound or vehicle to the rats.
-
Collect urine at specified time intervals (e.g., every hour for the first 6 hours, and then a 24-hour collection).
-
Measure the volume of urine collected at each time point.
-
Determine the osmolality of the urine samples using an osmometer.
-
Blood samples can also be collected to measure serum sodium and other electrolytes.
-
Compare the urine volume and osmolality between the treated and control groups to assess the aquaretic effect.[11][14][18]
Signaling Pathways and Experimental Workflow
Visual representations of the underlying mechanisms and experimental processes can aid in understanding the complex pharmacological interactions.
Caption: Tolvaptan's Mechanism of Action at the V2 Receptor.
Caption: Experimental Workflow for Vaptan Pharmacological Assessment.
Conclusion
This compound (tolvaptan) is a potent and selective vasopressin V2 receptor antagonist with well-characterized in vitro and in vivo pharmacological activity. While direct mathematical IVIVC studies for its pharmacological effect are not extensively published, PK/PD modeling provides a strong framework for understanding the relationship between drug exposure and the aquaretic response. This guide provides a comparative overview of tolvaptan and its alternatives, along with detailed experimental protocols, to support further research and development in the field of vasopressin receptor modulation. The provided data and methodologies can serve as a valuable resource for scientists and researchers in designing and interpreting studies aimed at developing novel aquaretic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. The V2 receptor antagonist tolvaptan raises cytosolic calcium and prevents AQP2 trafficking and function: an in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conivaptan and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of vaptans for correction of postoperative hyponatremia: A comparison between single intravenous bolus conivaptan vs oral tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Hepatotoxic Potential of Two Treatments for Autosomal-Dominant Polycystic Kidney DiseaseUsing Quantitative Systems Toxicology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lixivaptan, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. simulations-plus.com [simulations-plus.com]
- 11. Therapeutic effects of tolvaptan, a potent, selective nonpeptide vasopressin V2 receptor antagonist, in rats with acute and chronic severe hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-edematous effects of tolvaptan in experimental rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tolvaptan regulates aquaporin-2 and fecal water in cirrhotic rats with ascites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effectiveness and Tolerability of Conivaptan and Tolvaptan for the Treatment of Hyponatremia in Neurocritically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of vaptans for correction of postoperative hyponatremia: A comparison between single intravenous bolus conivaptan vs oral tolvaptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pieronline.jp [pieronline.jp]
A Comparative Guide to Vasopressin V2 Receptor Antagonists: Benchmarking Samsca (Tolvaptan)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Samsca (tolvaptan) with other vasopressin V2 receptor antagonists, supported by experimental data. The information is intended to aid in research and development efforts within the field of renal function and water balance disorders.
Introduction to Vasopressin V2 Receptor Antagonists
Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a key regulator of water and electrolyte balance.[1] Its actions are mediated through G protein-coupled receptors, including the V1a, V1b, and V2 subtypes.[1] V2 receptors, primarily located in the renal collecting ducts, are responsible for free water reabsorption.[1][2] Non-peptide vasopressin antagonists, often referred to as "vaptans," are small molecule drugs designed to block the action of AVP at these receptors.[1] By antagonizing the V2 receptor, these agents promote the excretion of electrolyte-free water, a process known as aquaresis.[3][4] This mechanism of action makes them valuable for treating conditions characterized by fluid retention and hyponatremia, such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH), heart failure, and cirrhosis.[1][4]
This compound (tolvaptan) is a selective V2 receptor antagonist.[3] Other notable vaptans include lixivaptan (B1674903) (also a selective V2 antagonist), and conivaptan (B1669423) (a non-selective V1a/V2 antagonist).[1][4] Satavaptan, another selective V2 antagonist, is no longer in active clinical development.[1] The selectivity for V2 over V1a receptors is a critical factor, as selective V2 antagonists primarily induce aquaresis, while non-selective agents also cause vasodilation through V1a receptor blockade.[1]
Comparative In Vitro Data
The following table summarizes the receptor binding affinities for key vasopressin antagonists. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Reference |
| Tolvaptan (B1682983) | V2 | 0.43 | [5] |
| V1a | 12.5 | [5] | |
| Conivaptan | V2 | 0.23 | [5] |
| V1a | 0.38 | [5] | |
| Lixivaptan | V2 | 2.3 | [5] |
Note: Lower Ki values indicate higher binding affinity.
Mechanism of Action: The V2 Receptor Signaling Pathway
The binding of AVP to the V2 receptor initiates a signaling cascade that ultimately leads to water reabsorption in the kidneys. V2 receptor antagonists competitively block this pathway.
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy of tolvaptan in managing hyponatremia and slowing the progression of autosomal dominant polycystic kidney disease (ADPKD).
Hyponatremia: The SALT-1 and SALT-2 trials were pivotal in demonstrating tolvaptan's efficacy in treating euvolemic and hypervolemic hyponatremia.[6][7] In these studies, tolvaptan significantly increased serum sodium concentrations compared to placebo.[7][8]
| SALT Trials (Pooled Data) | Tolvaptan | Placebo | P-value |
| Average Daily AUC for Change in Serum Sodium from Baseline to Day 4 (mEq/L) | 4.0 | 0.4 | <0.0001[7] |
| Average Daily AUC for Change in Serum Sodium from Baseline to Day 30 (mEq/L) | 6.2 | 1.8 | <0.0001[7] |
Autosomal Dominant Polycystic Kidney Disease (ADPKD): The TEMPO 3:4 and REPRISE trials showed that tolvaptan slowed the decline in kidney function in adults at risk of rapidly progressing ADPKD.[9][10]
| ADPKD Clinical Trial Outcomes | Tolvaptan | Placebo | P-value |
| TEMPO 3:4: Annualized Rate of TKV Growth | 2.8% | 5.5% | <0.001[9] |
| REPRISE: Change in eGFR from Pretreatment Baseline to Post-treatment Follow-up (mL/min/1.73 m²/year) | -2.3 | -3.6 | <0.001[10] |
Comparative Safety Profile: While effective, tolvaptan treatment is associated with a risk of liver injury, particularly in patients with ADPKD.[11] Lixivaptan is being investigated as a potentially safer alternative with a lower risk of hepatotoxicity.[12][13] Quantitative systems toxicology modeling has suggested that lixivaptan may be less likely to cause idiosyncratic liver toxicity compared to tolvaptan.[11] Conivaptan, being a non-selective antagonist, can also lead to vasodilation-related side effects such as orthostatic hypotension.[14]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize V2 receptor antagonists.
1. Receptor Binding Assay (Competitive Radioligand Binding)
-
Objective: To determine the binding affinity (Ki) of an antagonist for the V1a and V2 receptors.[1]
-
Materials:
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test antagonist.[1]
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.[5]
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[1]
-
-
Data Analysis:
-
A competition curve is generated by plotting the percentage of specific binding of the radioligand against the log concentration of the antagonist.[1]
-
The IC₅₀ (the concentration of antagonist that inhibits 50% of radioligand binding) is determined from this curve.[1]
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation.[1]
-
2. Functional Assay (cAMP Accumulation Assay)
-
Objective: To determine the functional potency (IC₅₀) of a V2 receptor antagonist by measuring its ability to block AVP-induced cyclic AMP (cAMP) production.[1]
-
Materials:
-
Procedure:
-
Cells are plated in a multi-well plate and allowed to adhere.[1]
-
The cells are pre-incubated with a PDE inhibitor.[1]
-
Serial dilutions of the test antagonist are added to the cells and incubated.[1]
-
A fixed concentration of AVP (typically the EC₈₀) is added to stimulate the V2 receptors.[1]
-
The cells are incubated to allow for cAMP accumulation.[1]
-
The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.[1]
-
-
Data Analysis:
Clinical Trial Workflow
The following diagram outlines a generalized workflow for a clinical trial evaluating a V2 receptor antagonist for hyponatremia.
Conclusion
This compound (tolvaptan) is a potent and selective V2 receptor antagonist with proven efficacy in the management of hyponatremia and ADPKD.[3][6][9] Its high affinity for the V2 receptor translates to effective aquaresis.[15] When compared to other vaptans, tolvaptan's selectivity for the V2 receptor distinguishes it from non-selective agents like conivaptan.[1] The development of newer selective V2 antagonists, such as lixivaptan, is driven by the need for improved safety profiles, particularly concerning hepatotoxicity.[12] The choice of a V2 receptor antagonist in a research or clinical setting will depend on the specific application, weighing the required potency, selectivity, and safety considerations. This guide provides a foundational comparison to aid in these decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tolvaptan and its potential in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Trial Efficacy | Hyponatremia in SIADH | this compound® (tolvaptan) [this compound.com]
- 8. Tolvaptan (this compound) for Hyponatremia: Is It Worth Its Salt? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Per-Treatment Post Hoc Analysis of Clinical Trial Outcomes With Tolvaptan in ADPKD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. Lixivaptan - Wikipedia [en.wikipedia.org]
- 12. Comparison of the Hepatotoxic Potential of Two Treatments for Autosomal-Dominant Polycystic Kidney DiseaseUsing Quantitative Systems Toxicology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayo.edu [mayo.edu]
- 14. Lixivaptan – an evidence-based review of its clinical potential in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (Tolvaptan Tablets ): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
An Independent Verification of Published Tolvaptan Research
This guide provides an objective comparison of tolvaptan's performance against alternative treatments for clinically significant hypervolemic and euvolemic hyponatremia and Autosomal Dominant Polycystic Kidney Disease (ADPKD). The information is compiled from published clinical trial data to assist researchers, scientists, and drug development professionals in their evaluation of tolvaptan (B1682983).
Tolvaptan: Mechanism of Action
Tolvaptan is an orally active, selective vasopressin V2-receptor antagonist. In the renal collecting ducts, the hormone arginine vasopressin (AVP) binds to V2 receptors, promoting water reabsorption from the urine back into the bloodstream through the action of aquaporin-2 water channels. Tolvaptan works by blocking the binding of AVP to these V2 receptors. This inhibition leads to a decrease in water reabsorption, resulting in an increase in free water excretion (aquaresis), a decrease in urine osmolality, and a subsequent increase in serum sodium concentrations. In ADPKD, vasopressin is implicated in cyst growth; by blocking V2 receptors, tolvaptan helps to slow the proliferation of cyst cells and fluid secretion into the cysts.
Tolvaptan for the Treatment of Hyponatremia
Tolvaptan is indicated for the treatment of clinically significant hypervolemic and euvolemic hyponatremia, including in patients with heart failure and the Syndrome of Inappropriate Antidiuretic Hormone (SIADH). Alternatives to tolvaptan include fluid restriction, administration of 3% hypertonic saline, loop diuretics, and other vasopressin receptor antagonists like conivaptan.
Performance Comparison: Hyponatremia Treatments
| Treatment | Mechanism of Action | Efficacy (Mean Change in Serum Sodium) | Key Adverse Events |
| Tolvaptan | Selective vasopressin V2-receptor antagonist; promotes free water excretion (aquaresis). | SALT-1 & SALT-2 Trials (vs. Placebo): - Day 4: 4.0 mEq/L (vs. 0.4 mEq/L for placebo)- Day 30: 6.2 mEq/L (vs. 1.8 mEq/L for placebo)vs. 3% Saline (48h): ~10.11 mEq/L | Thirst, dry mouth, polyuria, risk of overly rapid sodium correction, potential for liver injury (use limited to 30 days). |
| Fluid Restriction | Reduces free water intake to correct the water/solute imbalance. | Often ineffective and difficult to maintain. In one study, serum sodium increased by 1.0 ± 4.7 mmol/L. | Dehydration, headache, cramps. |
| 3% Hypertonic Saline | Intravenously increases serum sodium concentration directly. | Effective, but requires careful monitoring. In a head-to-head study, it showed a slightly superior efficacy at 48 hours compared to tolvaptan.vs. Tolvaptan (48h): ~12.33 mEq/L | Risk of overly rapid correction leading to osmotic demyelination syndrome, infusion site reactions. |
| Conivaptan | Non-selective V1a/V2 vasopressin receptor antagonist. | Effective and may offer faster correction than tolvaptan in some settings. | Infusion site reactions, risk of rapid sodium correction. |
Featured Experimental Protocol: Tolvaptan vs. 3% Hypertonic Saline
This section details the methodology of a prospective, observational study comparing the efficacy of oral tolvaptan with intravenous 3% hypertonic saline in hospitalized patients with hyponatremia.
-
Objective: To compare the efficacy of Tolvaptan with 3% hypertonic saline solution for managing hyponatremia in hospitalized patients.
-
Study Design: A prospective observational study involving 60 hospitalized patients with hyponatremia.
-
Patient Population: 60 hospitalized patients diagnosed with hyponatremia.
-
Intervention Groups:
-
Tolvaptan Group (n=37): Received oral tolvaptan at a dose of 15-30 mg, depending on the severity of hyponatremia.
-
3% Hypertonic Saline Group (n=23): Received intravenous infusion of 3% hypertonic saline solution.
-
-
Primary Endpoint: Change in serum sodium concentration from baseline at 24 hours and 48 hours after drug administration.
-
Results: Both treatments significantly increased serum sodium levels. At 48 hours, the mean increase was 10.11 ± 0.6230 mEq/L for tolvaptan and 12.33 ± 0.6489 mEq/L for 3% hypertonic saline. The study concluded that while both are effective, 3% hypertonic saline demonstrated a slightly superior efficacy in raising serum sodium levels at 24 and 48 hours.
Tolvaptan for Autosomal Dominant Polycystic Kidney Disease (ADPKD)
In 2018, the FDA approved tolvaptan as the first treatment to slow the decline of kidney function in adults at risk of rapidly progressing ADPKD. Prior to tolvaptan, treatment for ADPKD was primarily supportive, focusing on managing symptoms and complications like hypertension.
Performance Comparison: ADPKD Treatment
| Treatment | Mechanism of Action | Efficacy (Annualized Rate of Change) | Key Adverse Events |
| Tolvaptan | Selective vasopressin V2-receptor antagonist; slows cyst growth and proliferation. | TEMPO 3:4 Trial: - Total Kidney Volume: 2.80% increase (vs. 5.51% for placebo)- eGFR Decline: -2.72 mL/min/1.73 m² (vs. -3.70 mL/min/1.73 m² for placebo) | Polyuria, nocturia, thirst, risk of serious and potentially fatal liver injury requiring regular monitoring. |
| Placebo / Supportive Care | Management of symptoms and complications (e.g., blood pressure control). | Does not target the underlying disease mechanism of cyst growth. | Related to complications of ADPKD progression. |
Featured Experimental Protocol: The TEMPO 3:4 Trial
The Tolvaptan Efficacy and Safety in Management of Autosomal Dominant Polycystic Kidney Disease and its Outcomes (TEMPO 3:4) trial was a pivotal phase 3 study that established the efficacy of tolvaptan for ADPKD.
-
Objective: To evaluate the efficacy and safety of tolvaptan in slowing the progression of ADPKD.
-
Study Design: A multicenter, double-blind, placebo-controlled, 3-year trial.
-
Patient Population: 1,445 patients aged 18 to 50 years with ADPKD, a total kidney volume (TKV) of 750 mL or greater, and an estimated creatinine (B1669602) clearance of 60 mL/min or higher.
-
Intervention: Patients were randomized in a 2:1 ratio to receive either tolvaptan (titrated to doses of 45/15 mg, 60/30 mg, or 90/30 mg per day) or a placebo.
-
Primary Endpoint: The annual rate of change in TKV.
-
Key Secondary Endpoint: The rate of decline in kidney function.
-
Results: The annual increase in TKV was significantly lower in the tolvaptan group (2.80%) than in the placebo group (5.51%). Tolvaptan was also associated with a slower decline in kidney function and a lower incidence of kidney pain events.
Preclinical Meta-Analysis of Samsca (Tolvaptan): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of preclinical studies involving Samsca (tolvaptan), a selective vasopressin V2 receptor antagonist. The focus is on its performance against other therapeutic alternatives and control groups in various disease models, supported by experimental data.
Data Summary
The following tables summarize the quantitative data from key preclinical studies, offering a comparative view of this compound's efficacy.
Table 1: Comparison of Tolvaptan (B1682983) and Alternatives in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease (ADPKD)
| Parameter | Animal Model | Treatment Group | Dosage | Outcome | Reference |
| Kidney Weight to Body Weight Ratio (%KW/BW) | Pkd1RC/RC Mouse | Tolvaptan | 0.1% in diet | Markedly reduced cyst progression | [1][2] |
| Pkd1RC/RC Mouse | Pasireotide | 40 mg/kg/day | Markedly reduced cyst progression | [1][2] | |
| Pkd1RC/RC Mouse | Tolvaptan + Pasireotide | 0.1% in diet + 40 mg/kg/day | Additive effect in reducing cyst progression | [1][2] | |
| Pkd1 Knock-out Mouse | Tolvaptan | 0.15% tolvaptan-SD | Reduced %KW/BW and cystic index | [3][4][5] | |
| Pkd1 Knock-out Mouse | Salsalate (B1681409) | 0.25% in food | Similar therapeutic effects to tolvaptan | [3][4][5] | |
| Pkd1 Knock-out Mouse | Tolvaptan + Salsalate | 0.15% tolvaptan-SD + 0.25% in food | Tended to be more effective than individual drugs | [3][4][5] | |
| Blood Urea (B33335) Nitrogen (BUN) | Pkd1 Knock-out Mouse | Tolvaptan | 0.15% tolvaptan-SD | Reduced blood urea levels | [3][4][5] |
| Pkd1 Knock-out Mouse | Salsalate | 0.25% in food | Reduced blood urea levels | [1][3][4][5] | |
| Pkd1 Knock-out Mouse | Tolvaptan + Salsalate | 0.15% tolvaptan-SD + 0.25% in food | Reduced blood urea levels (p < 0.001 vs. untreated) | [3][4][5] | |
| cAMP Levels | Pkd1RC/RC Mouse | Tolvaptan + Pasireotide | 0.1% in diet + 40 mg/kg/day | Decreased cAMP to wild-type levels | [1][2] |
| ERK Activity | Human ADPKD Cells | Tolvaptan | 10-10 to 10-9 M | Inhibited AVP-induced ERK signaling | [6] |
Table 2: Effects of Tolvaptan in Preclinical Models of Hyponatremia and Edema
| Parameter | Animal Model | Treatment Group | Dosage | Outcome | Reference |
| Serum Sodium | Rats with induced hyponatremia | Tolvaptan | 1, 3, and 10 mg/kg (oral) | Dose-dependent increase in plasma sodium concentration | [7] |
| Rats with induced hyponatremia | Furosemide (B1674285) | 30 mg/kg | Significant decrease in serum sodium | [8] | |
| Edema | Rat models of edema | Tolvaptan | 1-10 mg/kg (oral) | Dose-dependent improvements in edema | [8] |
| Rat models of edema | Furosemide | 30 mg/kg | Similar anti-edematous effects to tolvaptan | [8] |
Experimental Protocols
ADPKD Mouse Models
-
Pkd1R3277C/R3277C (Pkd1RC/RC) Mouse Model: This is a hypomorphic model that closely mimics human ADPKD with slowly progressive polycystic kidney disease.[1][2] To minimize phenotypic variability, the model was inbred into the C57BL/6 background.[1][2]
-
Adult-Onset Conditional Pkd1 Knock-out (KO) Mouse Model: Kidney-specific deletion of the Pkd1 gene is induced in male mice with tamoxifen (B1202) (150 mg/kg, by oral gavage) at postnatal days 18 and 19.[3][4] Drug treatment typically begins around day 40.[3][4]
-
Drug Administration:
-
Efficacy Evaluation:
-
Kidney size and cyst burden: Assessed by measuring the two-kidney weight to body weight ratio (2KW/BW%) and cystic index.[3][4]
-
Renal function: Evaluated by measuring blood urea nitrogen (BUN) levels.[3][4]
-
Cellular and molecular analysis: Gene expression profiling and protein expression/phosphorylation analyses are used to assess effects on pathways related to cell proliferation, inflammation, and fibrosis.[3][4]
-
-
Rat Models of Edema
-
Histamine-Induced Vascular Hyperpermeability Model:
-
Rats are orally administered tolvaptan (1-10 mg/kg) or furosemide (30 mg/kg).[8]
-
Three hours post-administration, Evans Blue dye is injected intravenously.[8]
-
This is followed by an intradermal injection of histamine (B1213489) into the dorsal skin.[8]
-
One hour later, the area of Evans Blue leakage into the skin is measured to quantify edema.[8]
-
-
Carrageenan-Induced Paw Edema Model:
Visualizations
Signaling Pathway
The primary mechanism of action of tolvaptan in ADPKD involves the antagonism of the vasopressin V2 receptor, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This, in turn, inhibits downstream signaling pathways that promote cell proliferation and fluid secretion, key drivers of cyst growth.
Caption: Tolvaptan's mechanism in ADPKD.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of tolvaptan in a preclinical ADPKD mouse model.
Caption: Preclinical ADPKD mouse model workflow.
References
- 1. Effect of Salsalate in the ADPKD Mouse Model - InnoSer [innoserlaboratories.com]
- 2. Tolvaptan plus Pasireotide Shows Enhanced Efficacy in a PKD1 Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of tolvaptan and salsalate combination therapy in a Pkd1-mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical evaluation of tolvaptan and salsalate combination therapy in a Pkd1-mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Anti-edematous effects of tolvaptan in experimental rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Preclinical evaluation of tolvaptan and salsalate combination therapy in a Pkd1-mouse model [frontiersin.org]
Safety Operating Guide
Proper Disposal of Samsca (Tolvaptan): A Guide for Laboratory Professionals
The following provides essential safety and logistical information for the proper disposal of Samsca (tolvaptan) in a research or drug development setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
I. Pre-Disposal Safety and Handling Precautions
Before and during the handling of this compound for disposal, all personnel must adhere to strict safety protocols to minimize exposure and environmental release.
A. Personal Protective Equipment (PPE): Personnel handling tolvaptan (B1682983) should wear appropriate PPE to avoid direct contact.[1] This includes:
-
Gloves: Chemical-resistant gloves are mandatory.[2]
-
Eye Protection: Safety glasses with side shields, chemical splash goggles, or a full-face shield should be used.
-
Protective Clothing: A lab coat or other suitable protective clothing is required to prevent skin contact.[1]
B. Engineering Controls and General Handling:
-
Handle the material in a well-ventilated area to avoid inhalation of dust.[1][2]
-
Minimize dust generation and accumulation during handling and disposal procedures.[1]
-
After handling, wash hands and any exposed skin thoroughly.[1]
-
Do not eat, drink, or smoke in areas where tolvaptan is handled or stored.[1]
-
Ensure an eyewash station is readily accessible in the facility.[1]
C. Environmental Precautions:
-
Crucially, do not let this compound (tolvaptan) or its waste materials enter drains, sewer systems, waterways, or soil. [1][2][3]
-
Discharge into the environment must be strictly avoided.[2]
-
In case of an accidental spill, prevent further leakage if it is safe to do so. For large spills, take measures to prevent entry into surface drainage systems.[1][4]
II. Step-by-Step Disposal and Decontamination Protocol
The primary method for disposing of tolvaptan is through a licensed chemical destruction facility. Do not dispose of this material in standard laboratory or municipal trash without proper treatment.
A. Disposal of Unused or Expired Tolvaptan:
-
Segregation and Collection: Collect all waste tolvaptan, including unused tablets and material from research applications.
-
Containerization: Place the collected waste into a suitable, clearly labeled, and tightly closed container for disposal.[1][2]
-
Consult Regulations: Disposal must be conducted in accordance with all applicable local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][5]
-
Professional Disposal: Arrange for the removal and disposal of the waste material through a licensed chemical destruction plant or a controlled incineration facility equipped with flue gas scrubbing.[2]
B. Management of Spills:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area. Remove all sources of ignition.[2]
-
Containment: Prevent the further spread of the spill or leak if it is safe to do so.[1]
-
Clean-up:
-
For powdered material, carefully sweep up, vacuum, or absorb the spill with an inert material (e.g., vermiculite, dry sand).[1] Avoid generating dust during this process.
-
For liquid solutions, absorb with an inert material.
-
-
Collection: Place the collected material and any contaminated cleaning supplies into a suitable, sealed container for disposal.[1][2]
-
Decontamination: Thoroughly clean the spill area to remove any residual contamination.
-
Disposal: Dispose of the container with the spilled material as hazardous waste, following the same procedure outlined for unused tolvaptan.[2]
C. Disposal of Empty Containers:
-
Containers that once held tolvaptan should be managed according to facility protocols and regulatory requirements for hazardous waste containers.[6] Consult your institution's environmental health and safety (EHS) department for specific guidance.
III. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound (tolvaptan) in a laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
